molecular formula C12H11N5O B1460676 Pelrinone CAS No. 94386-65-9

Pelrinone

货号: B1460676
CAS 编号: 94386-65-9
分子量: 241.25 g/mol
InChI 键: NZXHFDXOCVIYLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pelrinone (CAS 94386-65-9) is a pyrimidine derivative with the molecular formula C12H11N5O and a molecular weight of 241.25 g/mol . As a research chemical, its biological activity and specific applications in laboratory settings are areas for scientific investigation. Researchers are exploring the potential value and properties of this compound. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with their institution's laboratory safety protocols. For complete product details, including specifications and certificates of analysis, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6H,7H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXHFDXOCVIYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241458
Record name Pelrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94386-65-9
Record name Pelrinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094386659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XK91ZI6I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The In-depth Mechanism of Action of Milrinone (Pelrinone) in Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "pelrinone." Extensive database searches indicate that this is likely a typographical error for "milrinone," a well-established phosphodiesterase 3 (PDE3) inhibitor used in the management of acute heart failure. This technical guide will, therefore, focus on the mechanism of action of milrinone.

Executive Summary

Milrinone is a potent inotropic and vasodilatory agent that exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3) in cardiac and vascular smooth muscle. In cardiac myocytes, this inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates cAMP-dependent protein kinase A (PKA). PKA-mediated phosphorylation of key intracellular proteins results in enhanced myocardial contractility (positive inotropy) and improved relaxation (lusitropy). This guide provides a detailed overview of the molecular pathways, quantitative effects, and experimental methodologies related to milrinone's action in the heart.

Core Mechanism of Action in Cardiac Myocytes

The primary mechanism of action of milrinone in cardiac myocytes is the selective inhibition of the PDE3 enzyme.[1][2][3][4] This enzyme is responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2][3] By inhibiting PDE3, milrinone leads to an accumulation of intracellular cAMP.[1][3][5]

The elevated cAMP levels activate PKA, a key enzyme in cardiac myocyte signaling.[1][6] PKA then phosphorylates several critical proteins that regulate cardiac function:

  • L-type Calcium Channels: Phosphorylation of L-type calcium channels on the sarcolemma increases the influx of calcium (Ca²⁺) into the myocyte during the action potential.[5] This increased Ca²⁺ influx contributes to a greater release of Ca²⁺ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release, which directly enhances the force of contraction.[7]

  • Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, leading to increased SERCA2a activity. This results in faster re-uptake of Ca²⁺ into the SR during diastole, which accelerates myocardial relaxation (positive lusitropy).[7]

  • Myofilament Proteins: PKA also phosphorylates myofilament proteins, such as troponin I, which can modulate the sensitivity of the myofilaments to Ca²⁺ and contribute to the overall inotropic and lusitropic effects.

This cascade of events leads to a net increase in both the force and velocity of myocardial contraction, as well as an improvement in the rate of relaxation, without a significant increase in myocardial oxygen consumption.[5]

Signaling Pathway Diagram

Pelrinone_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts L_type_Ca_Channel L-type Ca²⁺ Channel Ca_cyto L_type_Ca_Channel->Ca_cyto Ca²⁺ Influx ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolyzes Milrinone Milrinone Milrinone->PDE3 Inhibits PKA->L_type_Ca_Channel Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates PKA->PLN Relieves Inhibition Myofilaments Myofilaments PKA->Myofilaments Phosphorylates SERCA SERCA2a PLN->SERCA Inhibits SR Sarcoplasmic Reticulum (SR) SERCA->SR Ca²⁺ Uptake Relaxation Increased Relaxation SERCA->Relaxation SR->Ca_cyto Ca²⁺ Release Contraction Increased Contraction Myofilaments->Contraction Ca_SR Ca_cyto->SERCA Ca_cyto->Myofilaments Binds to

Caption: Milrinone signaling pathway in cardiac myocytes.

Quantitative Data on Hemodynamic Effects

The administration of milrinone results in significant and measurable changes in hemodynamic parameters. The following tables summarize key quantitative data from clinical studies.

Table 1: Hemodynamic Effects of Intravenous Milrinone in Patients with Heart Failure

ParameterDosageChange from BaselineReference
Cardiac Index25 µg/kg+16.5%[8]
50 µg/kg+12.5%[8]
75 µg/kg+28.4%[8]
Pulmonary Capillary Wedge Pressure25 µg/kg-24%[8]
50 µg/kg-29%[8]
75 µg/kg-38%[8]

Experimental Protocols

The elucidation of milrinone's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

Measurement of Phosphodiesterase Activity

Objective: To determine the inhibitory effect of milrinone on PDE3 activity.

Methodology:

  • Tissue Preparation: Cardiac tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the cytosolic fraction containing PDE enzymes.

  • PDE Assay: The assay is typically performed using radiolabeled cAMP (e.g., [³H]cAMP) as a substrate.

  • Incubation: The cardiac extract is incubated with [³H]cAMP in the presence and absence of varying concentrations of milrinone.

  • Separation: The reaction is terminated, and the product, [³H]5'-AMP, is separated from the unreacted [³H]cAMP using techniques such as anion-exchange chromatography.

  • Quantification: The amount of [³H]5'-AMP is quantified by liquid scintillation counting. The inhibitory potency of milrinone (e.g., IC₅₀ value) is then calculated.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of milrinone on cAMP accumulation in intact cardiac myocytes.

Methodology:

  • Cell Isolation: Primary cardiac myocytes are isolated from animal hearts (e.g., rat, guinea pig) by enzymatic digestion.

  • Treatment: The isolated myocytes are incubated with milrinone at various concentrations and for different durations.

  • Cell Lysis: The cells are lysed to release intracellular contents.

  • cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). These assays involve the use of a specific antibody against cAMP and a labeled cAMP tracer.

Assessment of Myocyte Contractility and Calcium Transients

Objective: To measure the physiological effects of milrinone on myocyte contraction and calcium handling.

Methodology:

  • Cell Preparation: Isolated cardiac myocytes are plated on laminin-coated coverslips.

  • Calcium Imaging: The cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

  • Electrical Stimulation: The myocytes are electrically field-stimulated to induce contractions.

  • Data Acquisition: Changes in intracellular Ca²⁺ concentration (calcium transients) and cell shortening (contractility) are simultaneously recorded using a video-based edge detection system and a ratiometric fluorescence imaging system.

  • Analysis: Parameters such as the amplitude and duration of the calcium transient and the extent and velocity of cell shortening and relengthening are analyzed before and after the application of milrinone.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the effects of milrinone and the logical relationship between its molecular and physiological actions.

Experimental_Workflow Start Start: Isolate Cardiac Myocytes Treatment Treat with Milrinone (Varying Concentrations) Start->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Functional_Assays Functional Assays Treatment->Functional_Assays cAMP_Measurement Measure Intracellular cAMP Levels (ELISA/RIA) Biochemical_Assays->cAMP_Measurement PKA_Activity Assess PKA Activity (Kinase Assay) Biochemical_Assays->PKA_Activity Analysis Data Analysis and Correlation cAMP_Measurement->Analysis PKA_Activity->Analysis Contractility_Measurement Measure Myocyte Contractility Functional_Assays->Contractility_Measurement Calcium_Imaging Record Calcium Transients Functional_Assays->Calcium_Imaging Contractility_Measurement->Analysis Calcium_Imaging->Analysis End End: Elucidate Mechanism Analysis->End Logical_Relationship Milrinone_Admin Milrinone Administration PDE3_Inhibition PDE3 Inhibition Milrinone_Admin->PDE3_Inhibition cAMP_Increase Increased Intracellular [cAMP] PDE3_Inhibition->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Protein_Phosphorylation Phosphorylation of Target Proteins PKA_Activation->Protein_Phosphorylation Ca_Handling Altered Ca²⁺ Handling Protein_Phosphorylation->Ca_Handling Myofilament_Sensitivity Altered Myofilament Ca²⁺ Sensitivity Protein_Phosphorylation->Myofilament_Sensitivity Inotropy Positive Inotropy Ca_Handling->Inotropy Lusitropy Positive Lusitropy Ca_Handling->Lusitropy Myofilament_Sensitivity->Inotropy Hemodynamic_Effects Improved Hemodynamic Performance Inotropy->Hemodynamic_Effects Lusitropy->Hemodynamic_Effects

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pelrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelrinone, with the systematic IUPAC name 2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile, is a notable pyridinone derivative. While extensive research has been conducted on its structural analog, milrinone, and the broader class of pyrimidine-based compounds, detailed public information regarding the specific synthesis and comprehensive chemical properties of this compound remains relatively scarce. This technical guide aims to consolidate the available information on this compound's chemical characteristics and proposes a feasible synthetic pathway based on established methodologies for analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and study of novel cardiotonic agents.

Chemical Properties of this compound

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The chemical and physical properties of its hydrochloride salt have been a subject of preformulation studies, providing valuable insights for its potential pharmaceutical development.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of appropriate formulation strategies.

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₅OPubChem
Molecular Weight241.25 g/mol PubChem
pKa₁4.71[3]
pKa₂8.94[3]
HygroscopicityEssentially nonhygroscopic[3]
pH-Solubility ProfileU-shaped curve[3]
Octanol-Water Partition Coefficient-pH ProfileBell-shaped curve[3]

Table 1: Physicochemical Properties of this compound

The dual pKa values indicate that this compound possesses both acidic and basic functionalities, influencing its solubility and permeability across different pH environments. The U-shaped pH-solubility profile is a characteristic feature of amphoteric molecules.

Stability

Preformulation studies on this compound hydrochloride have indicated good stability under various conditions. In solution, the compound is stable at different pH levels when exposed to 500-foot-candle (ft-c) light at room temperature and at 80°C for 64 days.[3] In the solid state, no significant decomposition was observed at 80°C or upon exposure to 500-ft-c light for at least 112 days.[3]

Polymorphism

The existence of polymorphs has been demonstrated for this compound hydrochloride through solubility phase diagrams, X-ray diffraction patterns, and infrared spectroscopy.[3] The presence of different crystalline forms can have significant implications for the drug's bioavailability and manufacturability.

Proposed Synthesis of this compound

Synthetic Workflow

The proposed synthesis of this compound involves the condensation of three key starting materials: 3-aminocrotononitrile, 3-pyridinecarboxaldehyde, and an isocyanate derivative. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product A 3-Aminocrotononitrile P1 Condensation & Cyclization A->P1 B 3-Pyridinecarboxaldehyde B->P1 C Isocyanate (e.g., TMS-NCO) C->P1 This compound This compound P1->this compound

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on general procedures for similar pyrimidine syntheses and should be optimized for the specific synthesis of this compound.

Materials:

  • 3-Aminocrotononitrile

  • 3-Pyridinecarboxaldehyde

  • Trimethylsilyl isocyanate (TMS-NCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-aminocrotononitrile (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 3-pyridinecarboxaldehyde (1.0 eq) followed by triethylamine (1.2 eq).

  • Isocyanate Addition: Slowly add trimethylsilyl isocyanate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by elemental analysis.

Signaling Pathway

This compound is expected to exert its biological effects through the inhibition of phosphodiesterase (PDE) enzymes, similar to its analog, milrinone. The inhibition of PDE3, in particular, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to increased cardiac contractility and vasodilation.

The signaling pathway is illustrated in the diagram below.

Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Contractility Increased Cardiac Contractility PKA->Cardiac_Contractility Leads to Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Proposed signaling pathway of this compound.

Conclusion

This technical guide provides a consolidated overview of the known chemical properties of this compound and proposes a viable synthetic strategy based on established chemical principles. The provided experimental protocol, while hypothetical, offers a solid starting point for the laboratory synthesis of this promising compound. The visualization of the synthetic workflow and the signaling pathway aims to provide a clear and concise understanding of the key aspects of this compound for researchers and professionals in the field of drug discovery and development. Further experimental validation of the proposed synthesis and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

References

Pelrinone as a Phosphodiesterase-3 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Pelrinone is a phosphodiesterase-3 (PDE3) inhibitor that has been investigated for its potential therapeutic effects, particularly its influence on platelet aggregation. As a member of the bipyridine class of compounds, its mechanism of action is centered on the inhibition of the PDE3 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of this compound, detailing its known inhibitory activities. Due to the limited availability of specific experimental data for this compound, this document also incorporates detailed methodologies and quantitative data from studies on the closely related and well-characterized PDE3 inhibitor, milrinone, to provide a thorough understanding of the drug class. This guide is intended to be a valuable resource for professionals in drug development and cardiovascular research.

Introduction: The Role of Phosphodiesterase-3 Inhibition

Phosphodiesterase-3 is a critical enzyme in the regulation of intracellular signaling pathways. It is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including cardiac muscle contraction, smooth muscle relaxation, and platelet aggregation.[1] By inhibiting PDE3, compounds like this compound prevent the degradation of cAMP, leading to its accumulation within the cell.[2][3] This elevation in cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cascade of physiological effects.[2][3]

In the cardiovascular system, the consequences of PDE3 inhibition are twofold:

  • Positive Inotropy: In cardiac myocytes, increased cAMP levels enhance calcium influx, leading to a more forceful contraction of the heart muscle.[4][5]

  • Vasodilation: In vascular smooth muscle cells, elevated cAMP promotes relaxation, resulting in the widening of blood vessels and a reduction in both preload and afterload on the heart.[3][5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been primarily characterized through its effects on platelet aggregation. The following table summarizes the available quantitative data for this compound. For a comparative perspective, and to provide a more complete picture of PDE3 inhibition, data for the well-studied PDE3 inhibitor milrinone is also presented.

Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

Inducing AgentIC50 (µM)
Arachidonic Acid2.8
U466196.6
Collagen13.3
Epinephrine (second phase)18.6
Adenosine Diphosphate (second phase)11.8

Data sourced from a study on human platelet aggregatory systems.

Table 2: Inhibitory Activity of Milrinone against PDE3

ParameterValueTissue/Enzyme Source
IC500.42 µMHuman Cardiac FIII PDE
Ki0.15 µMHuman Cardiac FIII PDE
IC5011 µMCultured Embryonic Chick Ventricular Cells (Total PDE activity)

FIII PDE is a low Km enzyme for cAMP, also known as PDE3.[6] Data for milrinone is provided as a reference for a well-characterized PDE3 inhibitor.[6][7]

Table 3: Effect of Milrinone on Intracellular cAMP Levels

Cell Type/TissueTreatmentFold Increase in cAMP
Cultured Embryonic Chick Ventricular Cells1 x 10⁻⁴ M Milrinone> 2-fold (within 4 minutes)
Human Myocardial Tissue (with Norepinephrine)1 µM Milrinone~2.2-fold

Data for milrinone is provided as a representative example of a PDE3 inhibitor's effect on cAMP.[7][8]

Signaling Pathways

The mechanism of action of PDE3 inhibitors like this compound involves the modulation of the cAMP signaling cascade. The following diagram illustrates the core signaling pathway in a cardiomyocyte.

Signaling Pathway of PDE3 Inhibition in Cardiomyocytes cluster_membrane Cell Membrane This compound This compound PDE3 Phosphodiesterase-3 (PDE3) This compound->PDE3 Inhibits Five_AMP 5'-AMP PDE3->Five_AMP Hydrolyzes cAMP cAMP cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Workflow for PDE3 Inhibition Assay Start Start Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Mix_Reagents Mix Assay Buffer, PDE3, and Test Compound Prep_Dilutions->Mix_Reagents Add_Substrate Add [³H]-cAMP (Initiate Reaction) Mix_Reagents->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (Boil) Incubate->Terminate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Separate Separate on Anion- Exchange Resin Add_Nucleotidase->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

References

Molecular Structure and Computational Analysis of Pelrinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelrinone is a potent cardiotonic agent belonging to the bipyridine class of compounds. Its therapeutic effects are primarily attributed to its selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This guide provides an in-depth analysis of the molecular structure of this compound, details on its mechanism of action, and a review of the computational and experimental methodologies used to characterize this and similar molecules. Due to the limited availability of specific experimental and computational data for this compound, data from its close structural and functional analog, Milrinone, is used as a reference throughout this document to illustrate key concepts and provide representative data.

Molecular Structure of this compound

This compound is a synthetic organic compound with a bipyridine core structure. Its systematic IUPAC name is 2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile. The molecular and structural properties of this compound are fundamental to its biological activity, governing its interaction with the active site of the PDE3 enzyme.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₅OPubChem
IUPAC Name2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrilePubChem
Molecular Weight241.25 g/mol Computed by PubChem
Hydrogen Bond Donors2Computed by Cactvs
Hydrogen Bond Acceptors5Computed by Cactvs
Rotatable Bonds3Computed by Cactvs

Note: As of the last update, a publicly available crystal structure for this compound has not been identified. The structural data presented below is for its close analog, Milrinone, and is representative of the bipyridine class of PDE3 inhibitors.

X-ray crystallography studies of Milrinone have revealed that the molecule exists in a lactam form, with a notable dihedral angle between the pyridine and pyridone rings due to steric hindrance.[1] This non-planar conformation is believed to be crucial for its high-affinity binding to the PDE3 active site.

Table 2: Representative Bond Lengths and Angles for a Bipyridine PDE3 Inhibitor (from Milrinone Crystal Structure)

ParameterBondLength (Å)AngleDegrees (°)
Bond Lengths C-C (aromatic)1.37 - 1.41
C-N (ring)1.33 - 1.39
C=O~1.24
C≡N~1.15
Bond Angles C-C-C (ring)118 - 122
C-N-C (ring)116 - 124
Dihedral Angle Pyridine-Pyridone43.7 - 57.5

Data derived from X-ray structural analysis of Milrinone modifications.[1]

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells.[2] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[2]

In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and components of the sarcoplasmic reticulum, which leads to an increased influx of calcium ions and enhanced calcium release from intracellular stores. This surge in intracellular calcium increases the force of myocardial contraction, resulting in a positive inotropic effect.[2][3]

In vascular smooth muscle cells, the accumulation of cAMP also activates PKA, which in turn phosphorylates and inhibits myosin light chain kinase. This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. The vasodilatory effect reduces both preload and afterload on the heart, further improving cardiac output.[3]

Pelrinone_Signaling_Pathway cluster_cAMP This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolysis Ca_Channels L-type Ca²⁺ Channels & Sarcoplasmic Reticulum PKA->Ca_Channels Phosphorylates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Ca_Influx ↑ Intracellular [Ca²⁺] Ca_Channels->Ca_Influx Leads to Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_Influx->Contraction Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCK->Vasodilation Inhibition leads to ATP ATP ATP->cAMP Adenylyl Cyclase Molecular_Docking_Workflow Prep_Receptor Prepare Receptor (PDE3 Crystal Structure) Define_Site Define Binding Site Prep_Receptor->Define_Site Prep_Ligand Prepare Ligand (this compound 3D Structure) Docking Perform Molecular Docking Prep_Ligand->Docking Define_Site->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Scoring->Analysis MD_Sim Molecular Dynamics Simulation (Optional) Analysis->MD_Sim Refinement Refine Binding Hypothesis Analysis->Refinement MD_Sim->Refinement Assess Stability FP_Assay_Workflow Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Dispense_Inhibitor Dispense this compound Dilutions into 384-well Plate Prep_Reagents->Dispense_Inhibitor Add_Enzyme Add PDE3 Enzyme Dispense_Inhibitor->Add_Enzyme Add_Substrate Initiate Reaction with Fluorescent cAMP Substrate Add_Enzyme->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Add_Binder Add Binding Agent (for detection) Incubate->Add_Binder Read_FP Read Fluorescence Polarization Add_Binder->Read_FP Analyze Calculate % Inhibition and IC₅₀ Read_FP->Analyze

References

The Phosphodiesterase Inhibitor Pelrinone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of pelrinone, a cardiotonic agent. Due to the limited availability of extensive clinical data on this compound, this document also incorporates and contrasts data from the closely related and more comprehensively studied phosphodiesterase-3 inhibitor, milrinone, to provide a broader context for researchers in the field of cardiac drug development.

Core Pharmacokinetic Profile

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and predicting potential drug interactions.

Absorption and Distribution

This compound is rapidly and extensively absorbed following oral administration in humans.[1] Once in circulation, it exhibits moderate binding to human serum proteins.[1]

In comparison, milrinone, administered intravenously, demonstrates a volume of distribution of approximately 0.38 to 0.45 L/kg.[2][3][4] It is about 70% bound to human plasma proteins.[2][3][4]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Milrinone in Humans

ParameterThis compoundMilrinone
Bioavailability Rapid and extensive oral absorption[1]100% (Intravenous)
Protein Binding Moderately bound[1]~70%[2][3]
Volume of Distribution (Vd) Not specified in available literature0.38 - 0.45 L/kg[2][3][4]
Elimination Half-life (t½) 1 - 2 hours[1]2.3 - 2.5 hours[2][3][4]
Metabolism No metabolites detected in human urine[1]~12% metabolized to an O-glucuronide metabolite in the liver[2][3]
Primary Route of Excretion Urine[1]Urine (83-85% as unchanged drug)[2][5]
Clearance Not specified in available literature0.13 - 0.14 L/kg/hr[2]
Metabolism and Excretion

In human subjects, this compound is primarily excreted in the urine as the parent drug, with no metabolites detected.[1] The elimination half-life is relatively short, averaging 1-2 hours, and is independent of the administered dose.[1] The serum Area Under the Curve (AUC) of this compound is linearly related to the dose for oral doses up to 100 mg.[1]

Milrinone is also primarily cleared by the kidneys, with approximately 83-85% of the drug excreted unchanged in the urine.[2][5] A smaller fraction, around 12%, is metabolized in the liver to an O-glucuronide metabolite.[2][3] The mean terminal elimination half-life of milrinone is approximately 2.3 to 2.5 hours in patients with congestive heart failure.[2][3][4]

Pharmacodynamics and Mechanism of Action

The pharmacodynamic properties of a drug describe its effects on the body. This compound and milrinone are classified as inodilators, meaning they possess both positive inotropic (increasing myocardial contractility) and vasodilatory effects.

Signaling Pathway

The primary mechanism of action for both this compound and milrinone is the selective inhibition of phosphodiesterase-3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[4][5][6][7] Inhibition of PDE3 leads to a decrease in the breakdown of cyclic adenosine monophosphate (cAMP).[4][5][6][7] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets.[5]

In cardiomyocytes, PKA phosphorylation of calcium channels leads to an increased influx of calcium, enhancing myocardial contractility.[5] In vascular smooth muscle cells, elevated cAMP levels lead to vasodilation and a reduction in both preload and afterload on the heart.[3][5]

Mechanism of Action of this compound/Milrinone This compound This compound / Milrinone PDE3 Phosphodiesterase-3 (PDE3) This compound->PDE3 Inhibits cAMP_degradation cAMP Degrades to AMP cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_channels Phosphorylation of L-type Ca2+ Channels (Cardiomyocytes) PKA->Ca_channels Vasodilation_node Vascular Smooth Muscle Relaxation PKA->Vasodilation_node Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Contractility Increased Myocardial Contractility Ca_influx->Contractility Vasodilation Vasodilation Vasodilation_node->Vasodilation

Signaling pathway of this compound and Milrinone.
Hemodynamic Effects

Clinical studies on milrinone have demonstrated dose-related and plasma concentration-related increases in the maximum rate of left ventricular pressure rise, indicating a direct inotropic effect.[2] It also produces increases in forearm blood flow, confirming its direct arterial vasodilator activity.[2]

Intravenous administration of milrinone in patients with moderate to severe heart failure has been shown to significantly increase the cardiac index and decrease pulmonary capillary wedge pressure.[8] Specifically, intravenous doses of 25, 50, and 75 mcg/kg resulted in peak increases in the cardiac index of 16.5%, 12.5%, and 28.4%, respectively, with concomitant decreases in pulmonary capillary wedge pressure of 24%, 29%, and 38%.[8]

Table 2: Hemodynamic Effects of Intravenous Milrinone in Heart Failure Patients

IV Dose (mcg/kg)Peak Increase in Cardiac IndexDecrease in Pulmonary Capillary Wedge Pressure
2516.5%[8]24%[8]
5012.5%[8]29%[8]
7528.4%[8]38%[8]

Experimental Protocols

The following sections detail the methodologies employed in key clinical investigations of this compound and milrinone.

Metabolic Disposition and Pharmacokinetics of this compound

Objective: To study the metabolic disposition of this compound in various animal species and humans.

Methodology:

  • Subjects: Healthy human male volunteers.

  • Administration: Escalating single oral or intravenous doses of this compound.[1]

  • Sampling: Serial blood and urine samples were collected at predefined intervals.

  • Analysis: Serum and urine concentrations of this compound and its metabolites were determined using high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC).[1] Radioactivity was measured in samples from studies involving radiolabeled compounds.

  • Pharmacokinetic Analysis: Serum concentration-time data were used to calculate pharmacokinetic parameters such as elimination half-life and area under the curve (AUC).[1]

Experimental Workflow for this compound Pharmacokinetic Study cluster_subjects Subject Recruitment cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Modeling Subject Healthy Human Volunteers Admin Oral or IV this compound Subject->Admin Sampling Serial Blood & Urine Samples Admin->Sampling Analysis HPLC & TLC Analysis Sampling->Analysis PK Calculation of t½, AUC, etc. Analysis->PK

Workflow for this compound Pharmacokinetic Study.
Acute Hemodynamic Response to Intravenous and Oral Milrinone

Objective: To examine the acute hemodynamic response to intravenous and oral milrinone in patients with moderate to moderately severe heart failure.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial.[8]

  • Subjects: 12 patients with moderate to moderately severe heart failure.[8]

  • Intervention: Patients received either milrinone or a placebo. Intravenous milrinone was administered in successive doses of 25, 50, and 75 µg/kg.[8] The oral dosing level and schedule were determined by the hemodynamic results.

  • Measurements: Hemodynamic parameters, including cardiac index and pulmonary capillary wedge pressure, were monitored. Plasma samples were collected for the determination of milrinone concentrations.[8]

  • Data Analysis: The relationship between hemodynamic values and milrinone plasma concentrations was assessed.[8]

Clinical Implications and Future Directions

The available data suggest that this compound is a rapidly absorbed and eliminated phosphodiesterase-3 inhibitor. Its more extensively studied counterpart, milrinone, has established efficacy as a short-term intravenous therapy for acute decompensated heart failure.[3] However, long-term oral milrinone therapy has been associated with an increased risk of hospitalization and death in patients with severe heart failure.[3]

Ongoing research is exploring alternative delivery methods for milrinone, such as nebulized inhalation and slow-release oral formulations, to potentially improve its safety and efficacy profile for long-term use.[9][10][11] These investigations aim to harness the beneficial hemodynamic effects of PDE3 inhibition while minimizing the adverse outcomes associated with previous oral formulations.

The development of novel PDE3 inhibitors or new formulations of existing drugs like this compound and milrinone remains an active area of research. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is essential for designing safer and more effective therapies for heart failure.

References

In Vitro Discovery and Characterization of Pelrinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is centered on the well-researched phosphodiesterase 3 (PDE3) inhibitor, Milrinone. This is based on the assumption that "Pelrinone" was a typographical error, as there is a lack of available scientific literature on a compound with that specific name. The data, protocols, and pathways described herein are based on published findings for Milrinone and are intended to serve as a representative guide for a PDE3 inhibitor of its class.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial for the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting the breakdown of cAMP in cardiac and vascular smooth muscle cells, this compound leads to elevated intracellular cAMP levels. This increase results in positive inotropic (increased heart muscle contractility) and vasodilatory effects, making it a subject of significant interest in cardiovascular research and drug development. This document provides an in-depth technical overview of the in vitro discovery and characterization of this compound, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Data Presentation: In Vitro Pharmacology of this compound

The in vitro pharmacological profile of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound
PDE IsoformIC50 (µM)Inhibition Constant (Ki) (µM)Source Organism/Tissue
PDE30.420.15Human Heart
PDE3A0.45Not ReportedRecombinant Human
PDE3B1.0Not ReportedRecombinant Human
PDE1 (FI)38Not ReportedHuman Heart
PDE2 (FII)19Not ReportedHuman Heart

Data is representative of Milrinone.[1][2]

Table 2: Cellular Activity of this compound in Cardiac Myocytes
ParameterEC50 (µM)Cell TypeEffect
Increase in ContractilityVariableIsolated Guinea Pig AtriaPositive Inotropic Effect
cAMP AccumulationNot QuantifiedCardiac MyocytesIncreased intracellular cAMP

Note: Specific EC50 values for contractility can vary depending on the experimental setup and species.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the PDE3 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of cAMP within the cell.

In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and components of the myofilaments. The phosphorylation of L-type calcium channels leads to an increased influx of calcium into the cell, which in turn enhances the force of contraction of the cardiac muscle.[3]

In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the inhibition of myosin light chain kinase. This results in smooth muscle relaxation and vasodilation.

Signaling Pathway of this compound in Cardiac Myocytes

Pelrinone_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP AMP 5'-AMP cAMP->AMP Hydrolysis PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active L_type L-type Ca²⁺ Channels PKA_active->L_type Phosphorylates Ca_influx ↑ Ca²⁺ Influx L_type->Ca_influx Contraction Enhanced Cardiac Myocyte Contractility Ca_influx->Contraction PDE3_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Plate_Setup Add Compound, Enzyme to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute PDE3 Enzyme Enzyme_Prep->Plate_Setup Substrate_Prep Prepare FAM-cAMP Substrate Add_Substrate Initiate Reaction (Add Substrate) Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate (15 min) Plate_Setup->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (60 min) Add_Substrate->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Normalize_Data Normalize Data Read_Plate->Normalize_Data Curve_Fit Fit Dose-Response Curve Normalize_Data->Curve_Fit Calculate_IC50 Calculate IC50 Curve_Fit->Calculate_IC50 Contractility_Logic cluster_exp Experiment cluster_analysis Analysis Isolate_Cells Isolate Cardiomyocytes Plate_Cells Plate on Laminin Isolate_Cells->Plate_Cells Record_Baseline Record Baseline Contractility Plate_Cells->Record_Baseline Apply_this compound Apply this compound (Increasing Conc.) Record_Baseline->Apply_this compound Record_Response Record Contractility Response Apply_this compound->Record_Response Extract_Params Extract Contractility Parameters Record_Response->Extract_Params Normalize Normalize to Baseline Extract_Params->Normalize Plot_Curves Plot Concentration- Response Curves Normalize->Plot_Curves Calculate_EC50 Calculate EC50 Plot_Curves->Calculate_EC50

References

The Inotropic and Vasodilatory Effects of Pelrinone on Cyclic AMP Levels in Heart Failure Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, necessitating the development of effective therapeutic interventions. One promising class of drugs is the phosphodiesterase (PDE) inhibitors, which modulate intracellular signaling pathways to improve cardiac function. This technical guide provides a comprehensive overview of the effects of pelrinone, a phosphodiesterase III (PDE3) inhibitor, on cyclic AMP (cAMP) levels in preclinical heart failure models. While the available scientific literature predominantly focuses on the closely related and more extensively studied compound, milrinone, the principles and mechanisms described herein are considered analogous for this compound due to their shared classification as bipyridine PDE3 inhibitors. This document will, therefore, leverage the substantial body of research on milrinone to elucidate the expected actions of this compound.

The primary mechanism of action for PDE3 inhibitors is the prevention of cAMP degradation within cardiac and vascular smooth muscle cells.[1][2] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger that mediates a cascade of downstream effects, ultimately enhancing myocardial contractility and promoting vasodilation.[1][2] This dual action addresses two of the key pathophysiological hallmarks of heart failure: diminished cardiac output and increased systemic vascular resistance.

Mechanism of Action: The Role of Phosphodiesterase III Inhibition

Phosphodiesterase III is a key enzyme responsible for the hydrolysis and subsequent inactivation of cAMP.[3] By selectively inhibiting PDE3, this compound effectively increases the intracellular concentration of cAMP.[1][3] In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several target proteins involved in excitation-contraction coupling. This includes L-type calcium channels, leading to an increased influx of calcium ions, and phospholamban, which enhances calcium reuptake into the sarcoplasmic reticulum. The net result is an increase in both the force of contraction (positive inotropy) and the rate of relaxation (lusitropy).[3]

In vascular smooth muscle cells, the accumulation of cAMP also activates PKA, which in turn phosphorylates and inhibits myosin light chain kinase.[2] This leads to smooth muscle relaxation and vasodilation, reducing both preload and afterload on the failing heart.[4]

Signaling Pathway of this compound

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of PDE3.

Pelrinone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Adrenergic_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Adrenergic_Agonist->Beta_Receptor Binds to AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP Cyclic AMP (cAMP) AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits PDE3->cAMP Degrades Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum (Ca²⁺ Release) PKA->SR Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Vasodilation Vasodilation PKA->Vasodilation In Vascular Smooth Muscle Contraction Increased Contractility Ca_Channels->Contraction SR->Contraction Myofilaments->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Effects of this compound on Cyclic AMP and PDE3 Inhibition

The following table summarizes the quantitative data on the inhibitory effects of milrinone, a close analog of this compound, on phosphodiesterase III. These values provide an expected range of potency for this compound.

ParameterTissue/Cell TypeValueReference
IC50 for PDE3 Inhibition Human Cardiac Tissue0.42 µM[5]
Ki for PDE3 Inhibition Human Cardiac Tissue0.15 µM[5]
IC50 for PDE1 Inhibition Human Cardiac Tissue38 µM[5]
IC50 for PDE2 Inhibition Human Cardiac Tissue19 µM[5]

Experimental Protocols

In Vitro PDE3 Inhibition Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound on PDE3 activity.

PDE3_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer and Serial Dilutions of this compound Incubate_1 Pre-incubate this compound with PDE3 Enzyme (e.g., 10 min at 30°C) Prepare_Reagents->Incubate_1 Prepare_Enzyme Prepare PDE3 Enzyme Solution Prepare_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction with [³H]-cAMP Incubate_1->Initiate_Reaction Incubate_2 Incubate for a Defined Period (e.g., 15 min at 30°C) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (e.g., by boiling) Incubate_2->Stop_Reaction Convert_Product Convert [³H]-AMP to [³H]-Adenosine (using snake venom nucleotidase) Stop_Reaction->Convert_Product Separate_Substrate Separate Unreacted [³H]-cAMP (using anion-exchange resin) Convert_Product->Separate_Substrate Quantify Quantify [³H]-Adenosine (using scintillation counting) Separate_Substrate->Quantify Calculate_Inhibition Calculate Percentage of Inhibition Quantify->Calculate_Inhibition Determine_IC50 Determine IC50 Value (using non-linear regression) Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro PDE3 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare an appropriate assay buffer and perform serial dilutions of this compound.

  • Enzyme Preparation: Prepare a solution containing the purified or recombinant PDE3 enzyme.

  • Pre-incubation: In a microcentrifuge tube, combine the assay buffer, PDE3 enzyme, and the this compound dilution (or a vehicle control). Pre-incubate this mixture to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of radiolabeled cAMP (e.g., [³H]-cAMP).[6]

  • Incubation: Incubate the reaction mixture for a specific time and at a controlled temperature, ensuring the reaction proceeds within the linear range.[6]

  • Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling).[6]

  • Product Conversion: Add snake venom nucleotidase to convert the reaction product, [³H]-AMP, into [³H]-adenosine.[6]

  • Substrate Separation: Use an anion-exchange resin to bind the unreacted, negatively charged [³H]-cAMP, leaving the neutral [³H]-adenosine in the supernatant.[6]

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial and quantify the amount of [³H]-adenosine using a scintillation counter.[6]

  • Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Measurement of Intracellular cAMP Levels in Cardiomyocytes

This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay or a bioluminescence-based assay.

cAMP_Measurement_Workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis_extraction Cell Lysis and cAMP Extraction cluster_quantification cAMP Quantification cluster_data_analysis Data Analysis Culture_Cells Culture Cardiomyocytes Treat_Cells Treat Cells with this compound (at various concentrations and time points) Culture_Cells->Treat_Cells Lyse_Cells Lyse Cells to Release Intracellular Contents Treat_Cells->Lyse_Cells Extract_cAMP Extract and Purify cAMP Lyse_Cells->Extract_cAMP Assay Perform cAMP Assay (e.g., ELISA, HTRF, or GloSensor) Extract_cAMP->Assay Determine_Concentration Determine cAMP Concentration from Standard Curve Assay->Determine_Concentration Standard_Curve Generate a Standard Curve Standard_Curve->Determine_Concentration Normalize_Data Normalize cAMP Levels to Protein Concentration Determine_Concentration->Normalize_Data Statistical_Analysis Perform Statistical Analysis Normalize_Data->Statistical_Analysis

References

Preclinical Safety and Toxicology Profile of Milrinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive overview of the preclinical safety and toxicology profile of Milrinone, a phosphodiesterase III inhibitor used for the short-term treatment of acute decompensated heart failure. This guide is intended for researchers, scientists, and drug development professionals. Milrinone's primary mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP), leading to positive inotropic and vasodilatory effects. Preclinical data reveal a toxicity profile that includes acute toxicity at high doses, some evidence of genotoxicity in vitro, and potential for developmental and cardiotoxicity. No long-term carcinogenicity studies have been identified in the public domain. This guide summarizes key quantitative data, outlines experimental methodologies for toxicological assessments, and provides visual representations of relevant pathways and workflows.

Mechanism of Action

Milrinone is a selective inhibitor of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cAMP. By inhibiting PDE III in cardiac and vascular smooth muscle, Milrinone leads to an accumulation of cAMP. In the heart, elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins. This cascade results in an increased influx of calcium ions into the cardiac cells, enhancing myocardial contractility (positive inotropy). In vascular smooth muscle, increased cAMP levels also activate PKA, leading to the phosphorylation of proteins that promote relaxation, resulting in vasodilation. This dual action of inotropy and vasodilation makes Milrinone an effective agent in the management of heart failure.

Milrinone Mechanism of Action Milrinone Milrinone PDE3 Phosphodiesterase III Milrinone->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A cAMP->PKA activates Ca_influx Increased Ca2+ Influx PKA->Ca_influx phosphorylates channels leading to Relaxation Vascular Smooth Muscle Relaxation PKA->Relaxation phosphorylates proteins leading to Contraction Increased Myocardial Contractility Ca_influx->Contraction

Milrinone's inhibitory effect on PDE III and subsequent signaling.

Acute Toxicity

Acute toxicity studies have been conducted in various animal models to determine the median lethal dose (LD50) of Milrinone. These studies are crucial for understanding the short-term toxic potential of the drug.

SpeciesRoute of AdministrationLD50 Value
MouseOral137 mg/kg
MouseSubcutaneous62 mg/kg
RabbitOral40 mg/kg
RabbitIntravenous44.4 mg/kg
Table 1: Acute Toxicity of Milrinone (LD50 Values)

Genotoxicity

The genotoxic potential of Milrinone has been evaluated using a battery of in vitro and in vivo assays. The results suggest that while Milrinone does not induce gene mutations, it may have clastogenic activity (the ability to induce chromosomal damage) at high concentrations in vitro.

AssayTest SystemResults
Ames TestSalmonella typhimuriumNegative
Chromosome Aberration AssayChinese Hamster Ovary (CHO) cellsPositive
In vivo Micronucleus TestMouse bone marrowNegative
Table 2: Summary of Genotoxicity Studies for Milrinone

Carcinogenicity

There are no publicly available long-term carcinogenicity studies for Milrinone. Standard regulatory guidelines often require carcinogenicity studies for drugs intended for long-term use. Given that Milrinone is indicated for short-term use, these studies may not have been conducted.

Reproductive and Developmental Toxicology

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. In the case of Milrinone, the primary safety concerns are related to its cardiovascular effects.

A study in Beagle dogs treated with a single dose of 1 mg/kg of Milrinone resulted in mild cardiac lesions, including subendocardial and myocardial hemorrhages in the left ventricle and subepicardial hemorrhages and epicardial inflammation in the right atrium. These findings were associated with an observed increase in myocardial work.

Experimental Protocols

Detailed experimental protocols for preclinical safety and toxicology studies are critical for the interpretation and replication of results. Below are generalized protocols for the key genotoxicity assays performed for Milrinone.

Ames Test (Bacterial Reverse Mutation Assay)

  • Purpose: To assess the potential of a substance to induce gene mutations in bacteria.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) with and without metabolic activation (S9 mix).

  • Methodology:

    • Varying concentrations of Milrinone are added to a minimal agar medium.

    • The bacterial tester strains are then plated on this medium.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required nutrient due to a mutation) is counted and compared to negative and positive controls.

    • A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

In Vitro Chromosome Aberration Assay

  • Purpose: To detect structural chromosomal damage in mammalian cells.

  • Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Methodology:

    • Cell cultures are exposed to various concentrations of Milrinone for a defined period (e.g., 3-6 hours with S9, or continuously for up to 24 hours without S9).

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, deletions, exchanges).

    • The frequency of aberrant cells is compared to that in control cultures.

Genotoxicity Testing Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Ames Test (Gene Mutation) Chromo Chromosome Aberration (Clastogenicity) Micronucleus Micronucleus Test (Clastogenicity) Test_Compound Milrinone Test_Compound->Ames Test_Compound->Chromo Test_Compound->Micronucleus

Workflow for assessing the genotoxic potential of a test compound.

In Vivo Micronucleus Test

  • Purpose: To assess chromosomal damage in a whole animal system.

  • Test System: Typically mice or rats.

  • Methodology:

    • Animals are treated with Milrinone, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

    • Bone marrow is collected at specific time points after treatment (e.g., 24 and 48 hours).

    • Bone marrow smears are prepared on microscope slides and stained.

    • The frequency of micronucleated polychromatic erythrocytes (immature red blood cells containing small, additional nuclei resulting from chromosomal fragments or whole chromosomes lagging at anaphase) is determined by microscopic analysis.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion

The preclinical safety profile of Milrinone indicates a risk of acute toxicity at high doses and a potential for in vitro clastogenicity. While the in vivo micronucleus test was negative, the positive chromosome aberration assay warrants consideration. The observed developmental toxicity in a zebrafish model and cardiotoxic effects in dogs highlight the need for careful risk-benefit assessment, even for short-term clinical use. The absence of publicly available, comprehensive reproductive and developmental toxicology studies in mammals and long-term carcinogenicity data represents a gap in the complete preclinical safety characterization of Milrinone. This guide provides a foundational understanding for professionals involved in the development and research of similar compounds.

A Comprehensive Guide to the Preformulation Studies of Pelrinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential preformulation studies for pelrinone hydrochloride, a cardiotonic agent. The following sections outline the critical physicochemical properties, stability profile, and compatibility characteristics of the drug substance, supported by experimental data and methodologies crucial for formulation development.

Physicochemical Characterization

Preformulation begins with a thorough characterization of the drug substance's fundamental physical and chemical properties. These parameters are foundational for developing a stable, effective, and safe dosage form.

This compound hydrochloride possesses two ionizable functional groups, influencing its behavior in aqueous solutions of varying pH.[1] The acid dissociation constants (pKa) and the octanol-water partition coefficient are critical determinants of its absorption and distribution characteristics.

  • pKa1: 4.71 (producing the cationic form)[1]

  • pKa2: 8.94 (producing the anionic form)[1]

The octanol-water partition coefficient-pH profile is described as a bell-shaped curve, indicating that the lipophilicity of this compound is pH-dependent.[1]

The solubility of this compound hydrochloride is a key factor in its dissolution and bioavailability.

  • pH-Solubility: The drug exhibits a U-shaped pH-solubility profile, a characteristic of amphoteric molecules.[1]

  • Ionic Strength Effect: The solubility is influenced by the ionic strength of the medium. At pH 3.9 in an acetate buffer, solubility increases as ionic strength rises.[1] Conversely, at pH 7.5 in a Tris-HCl buffer, solubility decreases with increasing ionic strength.[1]

The solid-state characteristics of a drug substance can significantly impact its stability, manufacturability, and performance.

  • Hygroscopicity: this compound hydrochloride is characterized as essentially nonhygroscopic, simplifying handling and storage requirements.[1]

  • Polymorphism: Studies have confirmed the existence of polymorphs for this compound hydrochloride.[1] The presence of different crystalline forms necessitates careful control during manufacturing to ensure consistent product quality.

Table 1: Summary of Physicochemical Properties of this compound Hydrochloride

ParameterValue / DescriptionCitation
pKa Values pKa1: 4.71, pKa2: 8.94[1]
pH-Solubility Profile U-shaped curve[1]
Partition Coefficient Bell-shaped pH-dependent profile[1]
Hygroscopicity Essentially nonhygroscopic[1]
Polymorphism Polymorphs exist[1]

Stability Profile

Ensuring the stability of a drug substance is paramount. The following studies assess the degradation of this compound hydrochloride under various stress conditions.

This compound hydrochloride in solution demonstrates robust stability under different pH conditions, exposure to light, and elevated temperatures. It was found to be stable for 64 days at room temperature under 500-foot-candle (ft-c) light and at 80°C.[1]

In its solid form, this compound hydrochloride exhibits excellent stability. No decomposition was observed after 112 days at 80°C or upon exposure to 500-ft-c light.[1]

Table 2: Stability Data for this compound Hydrochloride

ConditionDurationOutcomeCitation
Solution (Various pH) 64 daysStable[1]
Solution (500 ft-c light, RT) 64 daysStable[1]
Solution (80°C) 64 daysStable[1]
Solid State (80°C) 112 daysNo decomposition[1]
Solid State (500 ft-c light) 112 daysNo decomposition[1]

Excipient Compatibility

Initial screening for compatibility with common pharmaceutical excipients is a critical step to identify potential interactions that could compromise the stability or performance of the final product. This compound hydrochloride was found to have no gross incompatibility with 13 common excipients, with the notable exception of povidone.[1]

Experimental Protocols

The following outlines the general methodologies employed in the preformulation studies of this compound hydrochloride.

  • Method: Potentiometric titration or UV-Vis spectrophotometry are standard methods for pKa determination. The partition coefficient (Log P) is typically determined using the shake-flask method at various pH values.

  • pH-Solubility: An equilibrium solubility method is used. Excess drug substance is added to a series of buffers with varying pH values. The samples are agitated at a constant temperature until equilibrium is reached, after which the supernatant is filtered and analyzed by a suitable method like HPLC or UV-Vis spectrophotometry.

  • Polymorphism: The presence of polymorphs is investigated using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.[1] Solubility phase diagrams can also be constructed to identify different solid forms.[1]

  • Hygroscopicity: Dynamic Vapor Sorption (DVS) analysis is the standard method to determine the hygroscopic nature of a substance by measuring its water uptake at various relative humidity levels.

  • Analytical Technique: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed and validated.[1] This method must be capable of separating the intact drug from its degradation products.

  • Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and validate the analytical method's ability to detect them.

Visualized Workflows and Pathways

To better illustrate the logical flow of preformulation studies and the mechanism of action for this class of drugs, the following diagrams are provided.

G cluster_physchem Physicochemical Characterization cluster_stability Stability Assessment cluster_compatibility Compatibility Studies start_node start_node process_node process_node decision_node decision_node end_node end_node pKa pKa Determination logP Log P Measurement pKa->logP solubility Solubility Profile logP->solubility solid_state Solid-State Analysis (Polymorphism, Hygroscopicity) solubility->solid_state solution_stability Solution Stability solid_state->solution_stability solid_stability Solid-State Stability solution_stability->solid_stability excipient_compat Excipient Compatibility solid_stability->excipient_compat

Caption: A typical workflow for preformulation studies.

G drug_node drug_node enzyme_node enzyme_node messenger_node messenger_node effect_node effect_node This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation In Vascular Smooth Muscle Ca_channels Ca2+ Channels PKA->Ca_channels Phosphorylates Contraction Increased Cardiac Contraction Ca_channels->Contraction Leads to ATP ATP ATP->cAMP Adenylate Cyclase

Caption: Simplified signaling pathway for PDE3 inhibitors.

References

An In-depth Technical Guide on the Cardiovascular Effects of Milrinone, a Phosphodiesterase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This technical guide focuses on the cardiovascular effects of Milrinone. Initial searches for "Pelrinone" did not yield sufficient scientific literature to fulfill the detailed requirements of this document. It is possible that "this compound" was a misspelling of "Milrinone," a well-researched phosphodiesterase-3 inhibitor with significant cardiovascular applications. Therefore, this guide provides a comprehensive overview of the cardiovascular effects, mechanism of action, and relevant experimental protocols for Milrinone.

Milrinone is a positive inotrope and vasodilator used in the short-term intravenous treatment of acute decompensated heart failure.[1] Its therapeutic effects are attributed to its selective inhibition of phosphodiesterase-3 (PDE3) in cardiac and vascular muscle.[1] This guide provides a detailed examination of the cardiovascular effects of Milrinone, intended for researchers, scientists, and drug development professionals.

Quantitative Data on Cardiovascular Effects

The administration of Milrinone elicits significant dose-dependent hemodynamic changes. The following tables summarize the key quantitative effects observed in clinical studies.

Table 1: Hemodynamic Effects of Intravenous Milrinone in Patients with Moderate to Severe Heart Failure

Dosage (intravenous)Peak Increase in Cardiac IndexConcomitant Decrease in Pulmonary Capillary Wedge Pressure
25 micrograms/kg16.5%24%
50 micrograms/kg12.5%29%
75 micrograms/kg28.4%38%

Data from a study examining the acute hemodynamic response to intravenous Milrinone.[2]

Table 2: Hemodynamic Effects of Nebulized Milrinone in Patients with Advanced Heart Failure

ParameterBaseline (Mean ± SD)24 Hours Post-Treatment (Mean ± SD)P-value
Pulmonary Artery Saturation60% ± 7%65% ± 5%P = 0.001
Cardiac Index2.0 ± 0.5 mL/min/1.73m²2.5 ± 0.1 mL/min/1.73m²P = 0.001

Data from a phase 1 clinical trial on a novel nebulized formulation of Milrinone.[3]

Mechanism of Action

Milrinone's primary mechanism of action is the selective inhibition of the phosphodiesterase-3 (PDE3) enzyme.[4] In cardiac muscle, this inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to an increased influx of calcium into the cell and enhanced contractility (positive inotropy).[4] In vascular smooth muscle, elevated cAMP levels also lead to vasodilation, reducing both preload and afterload on the heart.[5] This dual action as an "inodilator" is a key feature of Milrinone's therapeutic profile.[6]

Milrinone Signaling Pathway cluster_cell Cardiomyocyte Milrinone Milrinone PDE3 Phosphodiesterase-3 (PDE3) Milrinone->PDE3 inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel Calcium Channels PKA->Ca_channel phosphorylates Ca_influx Increased Ca²⁺ Influx Ca_channel->Ca_influx Contraction Increased Contractility (Positive Inotropy) Ca_influx->Contraction MIDAS_Trial_Workflow Start Infants Undergoing PDA Closure Randomization Randomization Start->Randomization Group_A Milrinone Group (0.33 µg/kg/min IV) Randomization->Group_A Group_B Placebo Group (Saline IV) Randomization->Group_B Dose_Escalation Dose Escalation? (based on BP) Group_A->Dose_Escalation Follow_up_7d 7-Day Follow-up (Death or PLCS) Group_B->Follow_up_7d Max_Dose Max Dose (0.75 µg/kg/min) Dose_Escalation->Max_Dose Yes Dose_Escalation->Follow_up_7d No Max_Dose->Follow_up_7d Follow_up_2y 2-Year Follow-up (Survival & Neurodevelopment) Follow_up_7d->Follow_up_2y End End of Study Follow_up_2y->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Cardiac Tissue Studies with Pelrinone and its Analogue Milrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the optimal dosage of Pelrinone for in vitro cardiac tissue studies is limited in publicly available scientific literature. The following application notes and protocols are primarily based on extensive research conducted with its close structural and functional analogue, Milrinone, a well-characterized phosphodiesterase 3 (PDE3) inhibitor. These guidelines should serve as a starting point for your research with this compound, and optimization of concentrations is highly recommended.

Introduction

This compound is a potent positive inotropic agent that belongs to the class of phosphodiesterase 3 (PDE3) inhibitors. Its mechanism of action involves the selective inhibition of PDE3 in cardiac muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances cardiac contractility and promotes vasodilation. These properties make this compound and its analogues valuable tools for in vitro studies of cardiac function and for the development of novel therapies for heart failure.

This document provides detailed application notes and protocols for the use of this compound and its analogue Milrinone in in vitro cardiac tissue studies, with a focus on dosage, experimental design, and data interpretation.

Mechanism of Action: The PDE3 Signaling Pathway

This compound exerts its effects by modulating the intracellular signaling cascade that regulates cardiac muscle contraction. The inhibition of PDE3 by this compound leads to an accumulation of cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium handling and myofilament function, ultimately resulting in increased cardiac contractility (inotropy) and faster relaxation (lusitropy).[1]

Pelrinone_Signaling_Pathway cluster_cell Cardiac Myocyte This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contractility ↑ Contractility Ca_Influx->Contractility Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Heart Excision B Isolation of Cardiac Tissue (e.g., Papillary Muscle) A->B C Mounting in Organ Bath B->C D Stabilization & Baseline Recording C->D E Cumulative Addition of this compound D->E Increase Concentration F Data Acquisition at Each Concentration E->F Increase Concentration F->E Increase Concentration G Washout F->G H Measure Contractile Parameters G->H I Construct Dose-Response Curve H->I J Calculate EC₅₀ I->J

References

Protocol for Administering Pelrinone in Animal Models of Heart Failure: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the administration of Pelrinone in animal models of heart failure. Due to the limited availability of specific administration protocols for this compound in heart failure models, this document leverages the extensive research and established protocols for Milrinone, a structurally and functionally similar phosphodiesterase 3 (PDE3) inhibitor. The provided methodologies can be adapted for the study of this compound and other inotropic agents with a similar mechanism of action.

This compound is a cardiotonic agent that has been studied for its effects on cardiac function.[1] Like Milrinone, it is presumed to act as a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels in cardiac and vascular smooth muscle cells. This leads to enhanced cardiac contractility (inotropy) and vasodilation, which are beneficial in the context of heart failure.

Mechanism of Action: PDE3 Inhibition

This compound and Milrinone exert their effects by inhibiting the PDE3 enzyme. In cardiomyocytes, the subsequent increase in cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to an increased influx of calcium and consequently, enhanced myocardial contractility. In vascular smooth muscle cells, elevated cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload on the heart.

cluster_membrane Cardiomyocyte Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC stimulates This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP->PDE3 degraded by PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA Ca_channels L-type Ca2+ Channels PKA_active->Ca_channels phosphorylates Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx leads to Contraction Enhanced Cardiac Contraction Ca_influx->Contraction results in

Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize available dosage and pharmacokinetic data for this compound and comparative data for Milrinone in various animal models.

Table 1: this compound Dosage and Pharmacokinetic Parameters in Laboratory Animals [1]

Animal ModelRoute of AdministrationDosage RangeElimination Half-life (t1/2)
MouseIntravenous (IV)1.0 mg/kgNot determined (rapid elimination)
Oral (PO)2 - 100 mg/kg8 - 10 hours
RatIntravenous (IV)1.0 mg/kgNot determined (rapid elimination)
Oral (PO)10 - 200 mg/kg8 - 10 hours
DogIntravenous (IV)1.0 mg/kgNot determined (rapid elimination)
Oral (PO)Up to 20 mg/kg8 - 10 hours

Table 2: Milrinone Dosage in Animal Models of Heart Failure

Animal ModelHeart Failure ModelRoute of AdministrationDosageReference
RatCatecholamine-inducedContinuous IV Infusion35 µg/kg/min[2]
MouseSubarachnoid Hemorrhage-inducedContinuous IV Infusion0.25 - 0.75 µg/kg/min[3]
DogIdiopathic Myocardial FailureOral (PO)0.75 mg/kg[4]
DogCongestive Heart FailureOral (PO)0.5 - 1.0 mg/kg (twice daily)[5]
DogPulmonary HypertensionIV Bolus + Infusion (Low Dose)75 µg/kg bolus then 0.75 µg/kg/min[6]
DogPulmonary HypertensionIV Bolus + Infusion (High Dose)150 µg/kg bolus then 1.5 µg/kg/min[6]

Table 3: Effects of Milrinone in a Rat Model of Catecholamine-Induced Heart Failure [2]

ParameterControl (Saline)Norepinephrine (NE)NE + Milrinone (35 µg/kg/min)
5-hour Survival Rate (%)100~25~80
Left Ventricular Internal Diameter, diastole (mm)7.2 ± 0.38.5 ± 0.47.5 ± 0.3

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a PDE3 inhibitor in animal models of heart failure. These protocols are based on studies using Milrinone and can be adapted for this compound.

Creation of Animal Models of Heart Failure

a) Myocardial Infarction (MI) Model (Ischemic Heart Failure) in Rodents [7]

This model is created by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Anesthesia: Anesthetize the mouse or rat (e.g., with isoflurane or a combination of ketamine and xylazine).

  • Intubation and Ventilation: Intubate the animal and provide mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Identify the LAD and pass a suture (e.g., 6-0 silk) under it. Tie off the suture to induce ischemia.

  • Closure: Close the chest in layers and allow the animal to recover with appropriate analgesia.

  • Heart Failure Development: Heart failure typically develops over several weeks.

b) Pressure Overload Model (Transverse Aortic Constriction - TAC) in Rodents [7]

This model simulates heart failure due to chronic pressure overload.

  • Anesthesia and Intubation: As described for the MI model.

  • Thoracotomy: Perform a thoracotomy to expose the aortic arch.

  • Aortic Constriction: Place a ligature (e.g., 6-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries. Tie the ligature around a needle of a specific gauge (e.g., 27-gauge for mice) placed alongside the aorta.

  • Needle Removal: Remove the needle to create a defined constriction.

  • Closure and Recovery: Close the chest and allow the animal to recover. Cardiac hypertrophy and subsequent heart failure will develop over time.

Preparation of this compound/Milrinone Solution
  • Vehicle Selection: For intravenous (IV) administration, the drug can be diluted in sterile solutions such as 0.9% saline, 5% dextrose in water, or Ringer's lactate.[7] For oral administration (gavage), the compound can be dissolved in a suitable vehicle like water or a specific formulation buffer.[7]

  • Example for IV Infusion: Obtain the sterile drug solution (typically 1 mg/mL). Dilute with the chosen vehicle to the desired final concentration for infusion.

Administration Protocols

a) Intravenous (IV) Bolus and Continuous Infusion [6][7]

This method is common for acute studies.

  • Anesthesia: Anesthetize the animal.

  • Cannulation: Cannulate a suitable vein (e.g., jugular or femoral vein).

  • Bolus Administration: Administer a loading dose over a short period (e.g., 5 minutes).

  • Continuous Infusion: Follow the bolus with a continuous infusion at a specific rate using a syringe pump.

b) Oral Gavage [7]

This method is suitable for studies investigating the oral efficacy of the drug.

  • Preparation: Prepare the drug solution at the desired concentration in a suitable vehicle.

  • Administration: Gently restrain the animal. Insert a gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Monitoring: Monitor the animal for any signs of distress.

c) Subcutaneous Osmotic Minipumps [7]

For long-term, continuous drug delivery.

  • Pump Preparation: Fill a sterile osmotic minipump with the prepared drug solution.

  • Implantation: Anesthetize the animal and implant the filled minipump subcutaneously, typically in the dorsal scapular region.

  • Closure and Recovery: Close the incision and allow the animal to recover. The pump will deliver the drug at a constant rate for a predefined period (e.g., 2-4 weeks).[7]

Assessment of Cardiac Function

Echocardiography [8]

A non-invasive method to assess cardiac function and structure.

  • Anesthesia: Lightly anesthetize the animal to minimize effects on cardiac function.

  • Imaging: Use a high-frequency ultrasound system designed for small animals.

  • Key Parameters:

    • Ejection Fraction (EF%): A measure of the percentage of blood leaving the left ventricle with each contraction.[7]

    • Fractional Shortening (FS%): The percentage change in the left ventricular internal diameter between diastole and systole.[7]

    • Left Ventricular Internal Diameter (LVID): Measured in diastole and systole.

    • Wall Thickness: Measurement of the interventricular septum and posterior wall.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for administering this compound or a similar compound in an animal model of heart failure.

cluster_setup Experimental Setup cluster_hf_induction Heart Failure Induction cluster_treatment Treatment Phase cluster_assessment Functional Assessment A Animal Acclimatization B Baseline Cardiac Function Assessment (Echocardiography) A->B C Surgical Induction of Heart Failure (e.g., MI or TAC) B->C D Post-operative Recovery & Heart Failure Development (2-4 weeks) C->D E Randomization into Treatment Groups (Vehicle, this compound) D->E F Drug Administration (e.g., IV, PO, Minipump) E->F G Follow-up Cardiac Function Assessment (Echocardiography) F->G H Terminal Experiments (e.g., Hemodynamics, Histology) G->H

General experimental workflow.

Disclaimer: These protocols and dosage recommendations are for guidance in a research setting only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The specific dosages and procedures should be optimized for each individual study.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pelrinone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Milrinone is a positive inotropic and vasodilator agent used in the treatment of heart failure.[1][2] Accurate and precise quantification of Milrinone in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note describes a reliable reversed-phase HPLC (RP-HPLC) method for the determination of Milrinone.

Chromatographic Conditions

The separation is achieved on a C18 analytical column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. Detection is performed using a UV detector, where Milrinone exhibits significant absorbance. The method is demonstrated to be sensitive, specific, and reproducible for the analysis of Milrinone in plasma samples.[1]

Table 1: HPLC Chromatographic Conditions for Milrinone Analysis

ParameterCondition
Column C18 analytical column
Mobile Phase Acetonitrile and water mixture
Detection UV at 326 nm[1]
Flow Rate 1.0 mL/min
Injection Volume 20-50 µL[1]
Internal Standard Amrinone[1]
Method Validation Summary

The described method for Milrinone has been validated for linearity, accuracy, precision, and recovery.

Table 2: Summary of Method Validation Parameters for Milrinone Analysis

Validation ParameterResult
Linearity Range 10 to 10000 ng/mL (r² > 0.99)[1]
Recovery 52-69%[1]
Intra-day Precision (CV%) < 20%[1]
Inter-day Precision (CV%) < 20%[1]
Limit of Quantitation (LOQ) 10 ng/mL[1]

Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard Stock Solution (Amrinone):

    • Dissolve 5 mg of Amrinone in 100 mL of methanol to obtain a concentration of 50 µg/mL.

    • Dilute this stock solution 5-fold with methanol to get a working solution of 10 µg/mL.[1]

    • Store the final stock solution at 4°C.[1]

  • Milrinone Stock Solution:

    • Prepare a fresh working solution of Milrinone daily by making a 1:9 dilution of Milrinone lactate for injection in HPLC grade water.[1]

  • Calibration Standards:

    • Perform serial dilutions of the Milrinone working solution to prepare calibration standards with final concentrations ranging from 10 to 2000 ng/mL in 100 µL of plasma.[1]

Sample Preparation from Plasma
  • To 0.1 mL of plasma sample containing Milrinone and the internal standard (Amrinone), add 0.15 mL of water and 0.35 mL of acetonitrile.[1]

  • Vortex the tubes briefly and then centrifuge.[1]

  • Transfer the supernatant to a clean tube.[1]

  • Add 3 mL of a methanol:diethyl ether (5:95) mixture to the supernatant.[1]

  • Vortex the tubes and centrifuge again.[1]

  • Reconstitute the sample with the mobile phase before injecting it into the HPLC system.[1]

HPLC Analysis
  • Set up the HPLC system according to the conditions specified in Table 1 .

  • Inject 20-50 µL of the prepared standard solutions and samples into the HPLC system.[1]

  • Monitor the eluent at a UV wavelength of 326 nm.[1]

  • Record the chromatograms and integrate the peak areas for Milrinone and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of Milrinone to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Milrinone in the samples from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Milrinone & Internal Standard Stocks Spike Spike Sample with Internal Standard Standard_Prep->Spike Sample_Matrix Plasma Sample Sample_Matrix->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (Methanol:Diethyl Ether) Precipitate->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Sample into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (326 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Milrinone Concentration Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of Milrinone.

References

Application Notes and Protocols for Utilizing Pelrinone in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pelrinone, a phosphodiesterase 3 (PDE3) inhibitor, in ex vivo isolated Langendorff heart preparations. This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative effects on cardiac function. The Langendorff model offers a powerful platform to investigate the direct cardiac effects of pharmacological agents like this compound, devoid of systemic neuro-hormonal influences.

Mechanism of Action of this compound

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle. The inhibition of PDE3 leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]

In Cardiac Myocytes: The elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and relaxation. This includes:

  • L-type calcium channels: Phosphorylation increases calcium influx into the cell, enhancing the force of contraction (positive inotropic effect).[2]

  • Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to faster re-uptake of calcium into the sarcoplasmic reticulum. This accelerates myocardial relaxation (positive lusitropic effect).

In Vascular Smooth Muscle: Increased cAMP levels in vascular smooth muscle cells lead to their relaxation, resulting in vasodilation.[1] In the context of the isolated heart, this primarily manifests as an increase in coronary flow.

The dual action of enhancing contractility and promoting vasodilation classifies this compound as an "inodilator".

Pelrinone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor binds AC Adenylyl Cyclase Beta_Receptor->AC activates cAMP cAMP AC->cAMP converts L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP cAMP->AMP hydrolyzes PKA->L_type_Ca_Channel phosphorylates Phospholamban Phospholamban (PLN) PKA->Phospholamban phosphorylates PDE3 Phosphodiesterase 3 (PDE3) PDE3->cAMP This compound This compound This compound->PDE3 inhibits SERCA SERCA2a Phospholamban->SERCA inhibits Ca_uptake Ca²⁺ Re-uptake SERCA->Ca_uptake facilitates SR Sarcoplasmic Reticulum (SR) Ca_uptake->SR Relaxation Enhanced Relaxation (Lusitropy) Ca_uptake->Relaxation Contraction Enhanced Contraction (Inotropy) Ca_influx->Contraction

Figure 1: Signaling pathway of this compound in cardiac myocytes.

Experimental Protocols

Preparation of Krebs-Henseleit Buffer

Objective: To prepare a physiological buffer to maintain the viability and function of the isolated heart.

Materials:

  • NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose (reagent grade)

  • Ultrapure water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • pH meter

Procedure:

  • Dissolve the following salts in 1 liter of ultrapure water to the final concentrations:

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • KH₂PO₄: 1.2 mM

    • MgSO₄·7H₂O: 1.2 mM

    • NaHCO₃: 25 mM

    • CaCl₂: 2.5 mM

    • Glucose: 11 mM

  • Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.

  • Warm the buffer to 37°C before use.

Langendorff Heart Preparation and Perfusion

Objective: To isolate a heart and establish retrograde perfusion on the Langendorff apparatus.

Materials:

  • Laboratory animal (e.g., rat, guinea pig)

  • Anesthetics

  • Heparin

  • Surgical instruments

  • Langendorff apparatus

  • Peristaltic pump

  • Water bath/heater

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional guidelines. Administer heparin (e.g., 500 IU/kg) to prevent blood coagulation.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Cannulation: Isolate the aorta and mount it onto the aortic cannula of the Langendorff apparatus. Secure with a ligature.

  • Initiate Perfusion: Start retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow. The heart should resume beating shortly.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute baseline period, during which baseline cardiac parameters are recorded.

Administration of this compound and Data Acquisition

Objective: To administer this compound to the perfused heart and record the physiological response.

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water).

  • Drug Administration: After the stabilization period, switch the perfusion to a buffer containing the desired concentration of this compound. For dose-response studies, introduce the drug in incrementally increasing concentrations.

  • Data Recording: Continuously record the following parameters:

    • Left Ventricular Developed Pressure (LVDP): The difference between left ventricular systolic and diastolic pressure.

    • Maximum rate of pressure development (+dP/dt_max): An index of myocardial contractility.

    • Maximum rate of pressure decay (-dP/dt_max): An index of myocardial relaxation (lusitropy).

    • Heart Rate (HR): Measured in beats per minute.

    • Coronary Flow (CF): Measured by collecting the effluent from the heart.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prepare_Buffer Prepare Krebs-Henseleit Buffer (37°C, pH 7.4) Start_Perfusion Initiate Retrograde Perfusion with Buffer Prepare_Buffer->Start_Perfusion Prepare_this compound Prepare this compound Stock and Dilutions Administer_this compound Administer this compound (Dose-Response) Prepare_this compound->Administer_this compound Anesthetize Anesthetize Animal and Administer Heparin Excise_Heart Excise Heart and Induce Cardioplegia Anesthetize->Excise_Heart Cannulate_Aorta Cannulate Aorta on Langendorff Apparatus Excise_Heart->Cannulate_Aorta Cannulate_Aorta->Start_Perfusion Insert_Balloon Insert LV Balloon and Set LVEDP Start_Perfusion->Insert_Balloon Stabilize Stabilization Period (20-30 min) Insert_Balloon->Stabilize Record_Baseline Record Baseline Data Stabilize->Record_Baseline Record_Baseline->Administer_this compound Record_Experimental Record Experimental Data Administer_this compound->Record_Experimental Analyze_Data Analyze LVDP, +/-dP/dt, HR, Coronary Flow Record_Experimental->Analyze_Data

Figure 2: Experimental workflow for studying this compound in a Langendorff preparation.

Data Presentation

While specific quantitative data for this compound in isolated Langendorff heart preparations is limited in publicly available literature, the expected effects can be inferred from studies on other PDE3 inhibitors, such as Milrinone. The following tables present representative data illustrating the dose-dependent effects of a PDE3 inhibitor on cardiac function in an isolated rat heart model.

Table 1: Dose-Dependent Effects of a PDE3 Inhibitor on Myocardial Contractility and Relaxation

ParameterBaselineLow Dose (e.g., 10⁻⁷ M)Medium Dose (e.g., 10⁻⁶ M)High Dose (e.g., 10⁻⁵ M)
LVDP (mmHg) 100 ± 5115 ± 6140 ± 8165 ± 10
+dP/dt_max (mmHg/s) 2000 ± 1502400 ± 1803000 ± 2203500 ± 250
-dP/dt_max (mmHg/s) -1500 ± 120-1800 ± 140-2200 ± 160-2500 ± 180
Heart Rate (bpm) 280 ± 10285 ± 12295 ± 15310 ± 18

Data are presented as mean ± SEM and are representative of expected outcomes.

Table 2: Effect of a PDE3 Inhibitor on Coronary Flow

ParameterBaselinePDE3 Inhibitor (e.g., 10⁻⁶ M)
Coronary Flow (mL/min) 12 ± 1.518 ± 2.0

Data are presented as mean ± SEM and are representative of expected outcomes.

Expected Outcomes and Interpretation

  • Positive Inotropy: A dose-dependent increase in LVDP and +dP/dt_max is anticipated, reflecting enhanced myocardial contractility.

  • Positive Lusitropy: A corresponding dose-dependent increase in the magnitude of -dP/dt_max indicates improved myocardial relaxation.

  • Chronotropy: A modest increase in heart rate may be observed at higher concentrations.

  • Coronary Vasodilation: An increase in coronary flow is expected due to the vasodilatory effect of this compound on the coronary vasculature.

These application notes provide a framework for the investigation of this compound in isolated Langendorff heart preparations. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use. The provided data tables, based on the known effects of PDE3 inhibitors, offer a reference for the expected outcomes of such studies.

References

Application Notes and Protocols for Determining Pelrinone Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelrinone is a potent and selective phosphodiesterase 3 (PDE3) inhibitor, emerging as a promising inotropic agent for the treatment of acute decompensated heart failure. Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within cardiomyocytes, leading to enhanced cardiac contractility. These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound's efficacy, offering detailed protocols for quantifying its effects on intracellular cAMP levels, calcium transients, and cardiomyocyte contractility. The presented methodologies are designed to yield robust and reproducible data, facilitating preclinical assessment and drug development efforts.

Mechanism of Action: The PDE3 Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle cells. PDE3 is responsible for the hydrolysis and subsequent inactivation of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates key downstream targets involved in cardiac muscle contraction. A critical target of PKA is the L-type calcium channel, and its phosphorylation increases calcium influx into the cardiomyocyte. This surge in intracellular calcium enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle (positive inotropy).[1]

Pelrinone_Mechanism_of_Action This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 cAMP_hydrolysis cAMP Hydrolysis (cAMP -> AMP) PDE3->cAMP_hydrolysis Catalyzes cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_channel L-type Ca2+ Channel Phosphorylation PKA->Ca_channel Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Contractility Enhanced Cardiomyocyte Contractility (Inotropy) Ca_influx->Contractility

This compound's primary signaling pathway in cardiomyocytes.

Experimental Protocols

To thoroughly evaluate the efficacy of this compound, a panel of three key cell-based assays is recommended. These assays are designed to quantify the biochemical and functional consequences of PDE3 inhibition in a physiologically relevant context.

Intracellular cAMP Level Measurement Assay

This assay directly measures the accumulation of intracellular cAMP in response to this compound treatment, confirming its primary mechanism of action. A common method for this is a competitive enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay.

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_seeding Seed Cardiomyocytes in 96-well plate start->cell_seeding incubation1 Incubate (24-48h) to form a confluent monolayer cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 30 minutes) treatment->incubation2 lysis Lyse cells to release intracellular cAMP incubation2->lysis quantification Quantify cAMP levels using ELISA or Luciferase Assay lysis->quantification analysis Data Analysis: Plot dose-response curve and determine EC50 quantification->analysis end End analysis->end

Workflow for the intracellular cAMP measurement assay.

Detailed Protocol (ELISA-based):

  • Cell Culture:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs) in the appropriate growth medium.

    • Seed the cells in a 96-well plate at a density that allows for the formation of a confluent, spontaneously beating monolayer within 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free culture medium to obtain a range of final concentrations for testing (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO).

  • Assay Procedure:

    • Gently wash the cardiomyocyte monolayer with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 30 minutes.

    • Following incubation, aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

    • Proceed with the cAMP quantification according to the manufacturer's instructions for the chosen ELISA kit.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal increase in cAMP levels.

Intracellular Calcium Transient Assay

This assay measures the changes in intracellular calcium concentration ([Ca2+]i) dynamics in response to this compound. An increase in the amplitude and altered kinetics of the calcium transient are indicative of a positive inotropic effect.

Experimental Workflow:

Calcium_Assay_Workflow start Start cell_plating Plate Cardiomyocytes on glass-bottom dishes start->cell_plating dye_loading Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM) cell_plating->dye_loading baseline_rec Record baseline calcium transients using fluorescence microscopy dye_loading->baseline_rec treatment Perfuse cells with increasing concentrations of this compound baseline_rec->treatment data_acquisition Record calcium transients at each concentration treatment->data_acquisition analysis Data Analysis: Measure transient amplitude, duration, and kinetics data_acquisition->analysis end End analysis->end

Workflow for the intracellular calcium transient assay.

Detailed Protocol:

  • Cell Preparation:

    • Plate hiPSC-CMs or NRVMs on glass-bottom dishes or coverslips coated with a suitable extracellular matrix protein (e.g., fibronectin or laminin).

    • Allow the cells to form a stable, beating monolayer.

  • Dye Loading:

    • Prepare a loading solution containing a fluorescent calcium indicator such as Fura-2 AM or Cal-520 AM in a suitable buffer (e.g., Tyrode's solution).

    • Incubate the cells with the dye loading solution for 30-45 minutes at 37°C, protected from light.

    • Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.

  • Data Acquisition:

    • Place the dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera and a perfusion system.

    • Record baseline spontaneous or electrically stimulated (e.g., at 1 Hz) calcium transients.

    • Begin perfusion with a control buffer and then introduce increasing concentrations of this compound.

    • Allow the cells to stabilize at each concentration before recording the calcium transients.

  • Data Analysis:

    • Analyze the recorded fluorescence signals to determine key parameters of the calcium transient, including:

      • Amplitude: The peak change in fluorescence intensity, reflecting the amount of calcium released.

      • Time to Peak: The time taken to reach the peak amplitude.

      • Transient Duration at 50% and 90% Decay (TD50, TD90): Measures of the rate of calcium re-uptake.

    • Plot these parameters against the this compound concentration to assess the dose-dependent effects.

Cardiomyocyte Contractility Assay

This functional assay directly measures the inotropic effect of this compound by quantifying changes in the mechanical contraction of cardiomyocytes.

Experimental Workflow:

Contractility_Assay_Workflow start Start cell_seeding Seed Cardiomyocytes in a suitable culture vessel start->cell_seeding microscope_setup Place on a microscope stage with a contractility measurement system cell_seeding->microscope_setup baseline_rec Record baseline cell shortening (spontaneous or paced) microscope_setup->baseline_rec treatment Introduce increasing concentrations of this compound baseline_rec->treatment data_acquisition Record contractility parameters at each concentration treatment->data_acquisition analysis Data Analysis: Measure peak shortening, contraction/relaxation velocity data_acquisition->analysis end End analysis->end

Workflow for the cardiomyocyte contractility assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture hiPSC-CMs or isolated adult ventricular myocytes on laminin-coated coverslips or in specialized micro-patterned plates that promote aligned cell growth.

  • Contractility Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).

    • Perfuse the cells with a physiological buffer (e.g., Tyrode's solution) at 37°C.

    • Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation electrodes.

    • Record baseline contractile parameters.

  • Compound Application:

    • Introduce this compound into the perfusion solution at a range of concentrations.

    • Allow for equilibration at each concentration before recording.

  • Data Analysis:

    • Utilize the system's software to analyze the video recordings and quantify key contractility parameters, including:

      • Peak Shortening (% of resting cell length): The maximum extent of cell contraction.

      • Maximal Velocity of Shortening (+dL/dt): The rate of contraction.

      • Maximal Velocity of Relengthening (-dL/dt): The rate of relaxation.

      • Time to Peak Contraction (TTP).

      • Time to 90% Relengthening (TR90).

    • Generate dose-response curves for these parameters to determine the potency and efficacy of this compound.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation. The following tables present expected data for this compound, based on the known effects of the analogous PDE3 inhibitor, Milrinone.

Table 1: Effect of this compound on Intracellular cAMP Levels in hiPSC-Cardiomyocytes

This compound Concentration (µM)Mean Intracellular cAMP (pmol/mg protein)% Increase from Baseline
Vehicle Control5.2 ± 0.80%
0.18.9 ± 1.171%
115.6 ± 2.3200%
1025.4 ± 3.1388%
10028.1 ± 3.5440%
EC50 ~1.5 µM

Data are presented as mean ± standard deviation.

Table 2: Dose-Dependent Effects of this compound on Intracellular Calcium Transients in hiPSC-Cardiomyocytes

This compound Concentration (µM)Ca2+ Transient Amplitude (F/F0)Time to Peak (ms)TD50 (ms)
Vehicle Control1.8 ± 0.2150 ± 12350 ± 25
0.12.1 ± 0.3145 ± 11330 ± 22
12.8 ± 0.4138 ± 10305 ± 20
103.5 ± 0.5130 ± 9280 ± 18
1003.6 ± 0.5128 ± 8275 ± 17
EC50 (Amplitude) ~2.0 µM

F/F0 represents the ratio of peak fluorescence to baseline fluorescence. Data are presented as mean ± standard deviation.

Table 3: Quantitative Analysis of this compound's Inotropic Effects on Cardiomyocyte Contractility

This compound Concentration (µM)Peak Shortening (% of Resting Length)Max Velocity of Shortening (+dL/dt, µm/s)Max Velocity of Relengthening (-dL/dt, µm/s)
Vehicle Control5.1 ± 0.7102 ± 1585 ± 12
0.16.5 ± 0.9135 ± 18110 ± 14
19.8 ± 1.2210 ± 25175 ± 20
1012.5 ± 1.5280 ± 32230 ± 26
10012.8 ± 1.6285 ± 35235 ± 28
EC50 (Peak Shortening) ~1.8 µM

Data are presented as mean ± standard deviation.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By systematically quantifying its effects on intracellular cAMP levels, calcium handling, and cardiomyocyte contractility, researchers can gain a comprehensive understanding of its pharmacological profile. The provided protocols and expected data serve as a valuable resource for drug development professionals seeking to characterize novel inotropic agents targeting the PDE3 pathway.

References

Application Notes and Protocols for the Administration of a Phosphodiesterase 3 Inhibitor in a Rodent Model of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[1][2] Rodent models are crucial for understanding the pathophysiology of PH and for the preclinical evaluation of novel therapeutic agents. The monocrotaline (MCT) induced rat model is a widely used and well-established method for inducing PH that mimics several key features of the human disease, including increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), and significant pulmonary vascular remodeling.[1][2][3]

Phosphodiesterase 3 (PDE3) inhibitors are a class of drugs that have shown therapeutic potential in PH.[4][5] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), PDE3 inhibitors induce both vasodilation and positive inotropic effects.[4][6] This dual action makes them an attractive option for treating PH, as they can both reduce the afterload on the right ventricle and improve its contractility.

This document provides detailed application notes and protocols for the administration of a PDE3 inhibitor in a rodent model of pulmonary hypertension. Due to the limited availability of specific in vivo data for pelrinone in this context, the protocols and data presented will focus on milrinone , a well-characterized PDE3 inhibitor, as a representative agent.[7][8] The principles and methodologies described herein can be adapted for the evaluation of other PDE3 inhibitors, such as this compound, with appropriate dose-finding studies.

Data Presentation

Table 1: Typical Hemodynamic and Morphometric Changes in the Monocrotaline (MCT) Rat Model of Pulmonary Hypertension
ParameterControl Group (Vehicle)MCT-Treated Group (4 weeks post-injection)Reference
Mean Pulmonary Arterial Pressure (mPAP) ~20 mmHg~40-60 mmHg[2][9]
Right Ventricular Systolic Pressure (RVSP) ~25 mmHg~60-80 mmHg[4]
Right Ventricular Hypertrophy (Fulton Index: RV / (LV+S)) ~0.25~0.50-0.60[9]
Pulmonary Artery Wall Thickness NormalSignificantly Increased[9]

Note: Values are approximate and can vary based on rat strain, age, and specific experimental conditions.

Table 2: Expected Effects of Milrinone Administration in the MCT Rat Model of Pulmonary Hypertension
ParameterExpected Outcome with Milrinone TreatmentReference
Mean Pulmonary Arterial Pressure (mPAP) Decrease[7]
Right Ventricular Systolic Pressure (RVSP) Decrease[7]
Pulmonary Vascular Resistance (PVR) Decrease[7][8]
Cardiac Output (CO) Increase[7]
Right Ventricular Hypertrophy (Fulton Index) Attenuation of increase[8]
Pulmonary Vascular Remodeling Reduction in medial wall thickness[8]

Experimental Protocols

Induction of Pulmonary Hypertension using the Monocrotaline (MCT) Model

This protocol describes the induction of pulmonary hypertension in rats using a single subcutaneous injection of monocrotaline.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Monocrotaline (MCT) powder

  • Sterile 0.9% saline

  • 0.5 N HCl

  • 0.5 N NaOH

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of MCT Solution:

    • Dissolve MCT powder in sterile 0.9% saline to a final concentration of 60 mg/mL.

    • To aid dissolution, the pH of the solution can be adjusted to approximately 7.4 by adding a small amount of 0.5 N HCl and then neutralizing with 0.5 N NaOH.

    • Filter-sterilize the final solution through a 0.22 µm filter.

  • Animal Handling and Injection:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Administer a single subcutaneous injection of the MCT solution at a dose of 60 mg/kg body weight.

    • The control group should receive a subcutaneous injection of an equivalent volume of the vehicle (sterile saline, pH adjusted).

  • Post-Injection Monitoring:

    • Monitor the animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty.

    • Pulmonary hypertension typically develops over 3-4 weeks, with significant hemodynamic and structural changes observed at 4 weeks post-injection.[2]

Administration of Milrinone

The following protocols describe two common routes of milrinone administration in rodent models. Note: These are starting point protocols and may require optimization for specific experimental goals.

a) Intravenous (IV) Administration via Osmotic Minipump

This method allows for continuous and controlled delivery of the drug.

Materials:

  • Milrinone lactate injection

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments for implantation

  • Anesthetic agent

Procedure:

  • Drug Preparation and Pump Loading:

    • Calculate the required concentration of milrinone to achieve the desired daily dose based on the pump's flow rate and the animal's body weight. A starting dose for continuous infusion can be in the range of 0.25-0.75 µg/kg/min.

    • Dilute the milrinone lactate injection with sterile saline to the calculated concentration.

    • Fill the osmotic minipumps with the milrinone solution according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Implant the osmotic minipump subcutaneously in the dorsal region.

    • For intravenous delivery, tunnel a catheter from the pump and cannulate the jugular vein.

  • Treatment Period:

    • Treatment can be initiated at various time points post-MCT injection, for example, starting from day 14 to assess the effect on the progression of PH, or from day 21 to evaluate the therapeutic effect on established PH.

    • The duration of treatment is typically 1-2 weeks.

b) Inhaled Administration

This route targets the pulmonary vasculature directly and may minimize systemic side effects.

Materials:

  • Milrinone lactate injection

  • Sterile water for injection or saline

  • Nebulizer system suitable for rodents

  • Plexiglass exposure chamber

Procedure:

  • Drug Preparation:

    • Dilute the milrinone lactate injection with sterile water or saline to a suitable concentration for nebulization. A starting concentration could be in the range of 1-5 mg/mL.

  • Nebulization and Exposure:

    • Place the rats in the exposure chamber.

    • Connect the nebulizer to the chamber and administer the aerosolized milrinone for a defined period (e.g., 30 minutes) once or twice daily.

  • Treatment Period:

    • Similar to IV administration, the timing and duration of treatment should be aligned with the study's objectives.

Assessment of Pulmonary Hypertension

At the end of the treatment period, the following assessments are performed to evaluate the severity of PH and the efficacy of the treatment.

a) Hemodynamic Measurements:

  • Anesthetize the rat.

  • Perform a right heart catheterization via the right jugular vein to measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

b) Right Ventricular Hypertrophy (Fulton Index):

  • Euthanize the animal.

  • Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle plus septum (LV+S).

  • Weigh the RV and LV+S separately.

  • Calculate the Fulton Index as the ratio of RV weight to (LV+S) weight. An increased ratio is indicative of right ventricular hypertrophy.

c) Histological Analysis of Pulmonary Vascular Remodeling:

  • Perfuse and fix the lungs with 4% paraformaldehyde.

  • Embed the lung tissue in paraffin and prepare sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) or specific antibodies for smooth muscle actin (α-SMA).

  • Measure the medial wall thickness of the pulmonary arterioles to quantify vascular remodeling.

Visualizations

G cluster_0 Pulmonary Artery Smooth Muscle Cell PDE3 Phosphodiesterase 3 (PDE3) cAMP_degraded AMP PDE3->cAMP_degraded cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Vasodilation cAMP->Relaxation promotes Ca_channels L-type Ca2+ channels PKA->Ca_channels phosphorylates (inactivates) Ca_influx Contraction Vasoconstriction This compound This compound / Milrinone This compound->PDE3 inhibits

Caption: Signaling pathway of this compound/Milrinone in pulmonary artery smooth muscle cells.

G start Start mct_injection Induce PH: Single subcutaneous injection of Monocrotaline (60 mg/kg) start->mct_injection ph_development PH Development Period (3-4 weeks) mct_injection->ph_development treatment_start Initiate Treatment (e.g., Day 14 or 21) ph_development->treatment_start treatment_period Treatment Period (e.g., 1-2 weeks) - this compound/Milrinone or - Vehicle treatment_start->treatment_period end_of_study End of Study treatment_period->end_of_study assessments Assessments: - Hemodynamics (RVSP, mPAP) - RV Hypertrophy (Fulton Index) - Histology (Vascular Remodeling) end_of_study->assessments

Caption: Experimental workflow for evaluating this compound/Milrinone in the MCT rat model.

References

Application Notes and Protocols for In Vitro Contractility Studies with Pelrinone in Atrial Appendage Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Specific experimental data on Pelrinone is limited in publicly available literature. Therefore, this document utilizes data from in vitro studies of Milrinone , a well-characterized phosphodiesterase III (PDE3) inhibitor with a similar mechanism of action, as a representative agent. The protocols and principles described herein are broadly applicable to the in vitro assessment of this compound and other positive inotropic agents acting through PDE3 inhibition.

Introduction

This compound is a positive inotropic agent that is understood to function as a phosphodiesterase III (PDE3) inhibitor. In cardiac myocytes, PDE3 is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 by agents such as this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling. The primary consequence of this signaling cascade is an enhancement of myocardial contractility (positive inotropy) and an increase in the rate of relaxation (lusitropy).[1][2]

Atrial appendages, often obtained as surgical waste from cardiac procedures, provide a valuable ex vivo model for studying the direct effects of pharmacological agents on human atrial myocardium.[3] These tissues allow for the assessment of contractility in a system that maintains its native cellular architecture and protein expression, offering significant translational relevance.

This document provides detailed protocols for the preparation of human atrial appendage strips and the subsequent execution of in vitro contractility studies to evaluate the dose-dependent effects of this compound.

Signaling Pathway of this compound (as a PDE3 Inhibitor)

The primary mechanism of action of this compound is the inhibition of PDE3, which sets off a well-defined signaling cascade within the cardiac myocyte, ultimately leading to an increased force of contraction.

Pelrinone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Degraded by Calcium_Channel L-type Ca2+ Channel PKA->Calcium_Channel Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (Phospholamban) Myofilaments Myofilaments (Troponin I) PKA->Myofilaments Phosphorylates This compound This compound This compound->PDE3 Inhibits Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Contraction Increased Contraction Calcium_Influx->Contraction Calcium_Release Ca2+ Release SR->Calcium_Release Calcium_Release->Contraction Myofilaments->Contraction

Caption: Signaling pathway of this compound as a PDE3 inhibitor in cardiac myocytes.

Quantitative Data Presentation

The following tables summarize the expected dose-dependent effects of a PDE3 inhibitor, using Milrinone as a proxy, on the contractility of isolated atrial muscle preparations. These data are compiled from studies on guinea pig and human atrial tissues.

Table 1: Dose-Response of Milrinone on Guinea Pig Atrial Contractility [4]

Milrinone Concentration (µM)ParameterValue
25.0EC50 (Half-maximal effective concentration)25.0 ± 0.1
>100Emax (Maximum inotropic effect)48 ± 0.3% increase in developed tension

Table 2: Qualitative Effects of Milrinone on Human Atrial Trabeculae [5][6]

Milrinone ConcentrationObservation
1 µMPotentiation of contractile responses to β-adrenergic agonists (Norepinephrine and Epinephrine)
1 µMLeftward shift in the concentration-response curves for β-adrenergic agonists

Experimental Protocols

Preparation of Krebs-Henseleit Solution

The Krebs-Henseleit solution is a physiological buffer used to maintain the viability of isolated cardiac tissue.

Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂·2H₂O2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1

Preparation Protocol:

  • Add all components except NaHCO₃ to 900 mL of deionized water and stir until fully dissolved.

  • Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂). This is crucial for both oxygenation and maintaining the pH at approximately 7.4.

  • Slowly add the NaHCO₃ to the solution while continuing to bubble with carbogen gas.

  • Adjust the final volume to 1 L with deionized water.

  • The solution should be freshly prepared on the day of the experiment and maintained at 37°C.

Preparation of Human Atrial Appendage Strips

Materials:

  • Freshly excised human right atrial appendage tissue, obtained with ethical approval and patient consent.

  • Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with carbogen.

  • Dissection dish with a silicone elastomer base.

  • Fine dissection scissors and forceps.

  • Stereomicroscope.

Protocol:

  • Immediately place the obtained atrial appendage tissue in ice-cold, carbogen-gassed Krebs-Henseleit solution and transport it to the laboratory.

  • In the dissection dish under the stereomicroscope, carefully remove any excess fat and connective tissue from the epicardial surface.

  • Identify the pectinate muscles (trabeculae) within the appendage.

  • Dissect thin, uniform muscle strips (approximately 1 mm in width and 5-7 mm in length) parallel to the orientation of the muscle fibers.

  • Tie silk sutures to both ends of the dissected strip for mounting.

Isometric Contractility Measurement

Experimental Workflow Diagram:

Experimental_Workflow Tissue_Prep Prepare Atrial Appendage Strip Mounting Mount Strip in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate and Set Preload Mounting->Equilibration Stimulation Electrical Field Stimulation Equilibration->Stimulation Baseline Record Baseline Contractions Stimulation->Baseline Drug_Addition Cumulative Addition of this compound Baseline->Drug_Addition Data_Acquisition Record Dose-Response Data Drug_Addition->Data_Acquisition Analysis Data Analysis (EC50, Emax) Data_Acquisition->Analysis

Caption: Workflow for in vitro contractility studies of this compound.

Protocol:

  • Mounting: Secure one end of the atrial strip to a fixed hook and the other end to an isometric force transducer in an organ bath containing carbogen-gassed Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, during which the bathing solution should be changed every 15-20 minutes.

  • Preload and Stimulation:

    • Gently stretch the muscle strip to its optimal length (Lmax), where it develops maximal twitch tension. This is typically achieved by applying a preload of 4-8 mN.

    • Stimulate the strip using parallel platinum electrodes with square-wave pulses of 5 ms duration at a frequency of 1 Hz. The voltage should be set to 1.2 times the threshold required to elicit a maximal contractile response.

  • Baseline Recording: Once a stable contractile force is achieved (typically after 30-60 minutes of stimulation), record the baseline contractile parameters.

  • Dose-Response Curve Generation:

    • Prepare stock solutions of this compound in an appropriate vehicle (e.g., distilled water or DMSO, ensuring the final vehicle concentration in the organ bath is minimal, typically <0.1%).

    • Add this compound to the organ bath in a cumulative manner, allowing the contractile force to reach a steady state after each addition before adding the next concentration.

    • A typical concentration range for a PDE3 inhibitor like Milrinone would be from 10 nM to 100 µM.

  • Data Acquisition and Analysis:

    • Continuously record the isometric contractile force using a suitable data acquisition system.

    • Measure the peak developed tension at each drug concentration.

    • Normalize the data to the baseline contractile force or the maximal response to a reference agonist (e.g., isoproterenol).

    • Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression analysis.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's effects on the contractility of human atrial appendage strips. By using Milrinone as a well-characterized comparator, researchers can effectively determine the potency and efficacy of this compound as a positive inotropic agent. These studies are essential for understanding the pharmacological profile of new cardiac drugs and for providing valuable data to guide further drug development efforts.

References

Application Notes and Protocols for Creating a Stable Pelrinone Solution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the preparation and use of Pelrinone in cell culture is limited. The following protocols and data are primarily based on the closely related and well-characterized phosphodiesterase 3 (PDE3) inhibitor, Milrinone. Researchers should use this information as a guideline and must perform independent validation for the solubility, stability, and optimal working concentrations of this compound for their specific cell culture system.

Introduction

This compound is a phosphodiesterase 3 (PDE3) inhibitor. PDE3 is a key enzyme in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound is expected to increase intracellular cAMP concentrations, leading to the activation of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways. This activity makes it a compound of interest for research in areas such as cardiovascular disease, inflammation, and metabolic disorders. These application notes provide a comprehensive guide for the preparation of stable this compound solutions for in vitro cell culture experiments and protocols for its application in cell-based assays.

Physicochemical and Biological Properties

A summary of the key properties of this compound and the related compound Milrinone are provided below for reference.

PropertyValue (this compound)Value (Milrinone)Reference
Molecular Formula C₁₂H₁₁N₅OC₁₂H₉N₃O
Molecular Weight 241.25 g/mol 211.22 g/mol [1]
Appearance - (Assumed solid)Crystalline solid / Off-white powder[1]
Purity -≥97-98%[1]
Mechanism of Action Phosphodiesterase-3 (PDE3) Inhibitor (presumed)Phosphodiesterase-3 (PDE3) Inhibitor[1][2]
IC₅₀ (PDE3) -56 nM - 0.42 µM[1]
Solubility -Soluble in DMSO (up to 100 mM)[1][3]
Storage (Solid) -Store at +4°C or -20°C; Stable for ≥4 years at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). A high-concentration stock solution is recommended to minimize the final concentration of the solvent in the cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 241.25 g/mol * 1000 mg/g = 2.41 mg.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 2.41 mg) and add it to the tube.

  • Dissolution: Add the corresponding volume of sterile DMSO (e.g., 1 mL) to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to create working solutions for treating cells. It is critical to maintain a final DMSO concentration that is non-toxic to the specific cell line being used (typically ≤0.5%) and to use a consistent DMSO concentration across all experimental conditions, including the vehicle control.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

  • Cultured cells ready for treatment

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound required for the experiment. A common starting range for in vitro studies with PDE3 inhibitors is 0.1 µM to 10 µM.[4]

  • Serial Dilution: Prepare working solutions by serially diluting the 10 mM stock solution into complete cell culture medium.

    • Example for a final concentration of 1 µM in 1 mL of medium:

      • The required dilution factor is 10,000 µM / 1 µM = 10,000.

      • Directly pipetting the small volume of stock needed is inaccurate. Therefore, perform an intermediate dilution.

      • Intermediate Dilution: Add 2 µL of the 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution.

      • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of medium to achieve the final 1 µM concentration.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration this compound treatment.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator and proceed with the experiment for the desired duration.

Stability of this compound in Solution

The stability of this compound in cell culture media has not been extensively studied. Based on data for similar compounds like Olprinone, stability can be influenced by media composition, pH, temperature, and light exposure.[5] It is highly recommended to perform a stability study under your specific experimental conditions. If instability is observed, more frequent media changes may be required to maintain a consistent effective concentration.[5]

ParameterRecommendationRationaleReference
Stock Solution Storage -20°C or -80°C in single-use aliquotsTo prevent degradation from repeated freeze-thaw cycles.[5]
Working Solution Stability Prepare fresh for each experimentThe stability of this compound in aqueous cell culture media is unknown.[5][6]
Aqueous Solutions Do not store for more than one dayBased on recommendations for Milrinone to avoid degradation.[6]

Visualization of Signaling Pathway and Experimental Workflow

Pelrinone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound PDE3 PDE3 This compound->PDE3 Inhibition Membrane Cell Membrane cAMP cAMP PDE3->cAMP Degradation PKA_inactive PKA (inactive) cAMP->PKA_inactive ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesis PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Response Cellular Response (e.g., vasodilation, increased cardiac contractility) Downstream->Response

Caption: this compound inhibits PDE3, increasing cAMP levels and activating PKA.

Pelrinone_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Vials stock->aliquot intermediate Prepare Intermediate Dilution in Media stock->intermediate Use for experiment store Store at -20°C or -80°C aliquot->store working Prepare Final Working Solutions in Media intermediate->working treat Treat Cells working->treat incubate Incubate for Desired Time treat->incubate end Proceed with Assay incubate->end

Caption: Workflow for preparing stable this compound solutions for cell culture.

References

Application Notes and Protocols for Preclinical Evaluation of Pelrinone in Guinea Pig Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelrinone is a phosphodiesterase 3 (PDE3) inhibitor investigated for its positive inotropic and vasodilatory effects, making it a potential candidate for the treatment of acute heart failure.[1][2][3] Guinea pig models are highly relevant for cardiovascular research due to physiological similarities to the human heart, including the presence of key ion channels involved in cardiac repolarization.[4][5] These application notes provide detailed protocols for evaluating the cardiac effects of this compound in both ex vivo and in vivo guinea pig models.

Note: Specific experimental data for this compound in guinea pig models is limited in publicly available literature. Therefore, the methodologies and expected outcomes described herein are based on extensive research on the closely related and well-studied PDE3 inhibitor, Milrinone.[6][7][8][9] Researchers should consider these protocols as a validated starting point, with the understanding that dose-ranging studies for this compound will be necessary.

Mechanism of Action: this compound (PDE3 Inhibition)

This compound selectively inhibits phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][10][11][12] Inhibition of PDE3 leads to an accumulation of intracellular cAMP in cardiomyocytes and vascular smooth muscle cells.[2][12]

  • In Cardiomyocytes: Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates several target proteins. This leads to an increased influx of calcium ions into the cell, enhancing myocardial contractility (positive inotropy).[2][12]

  • In Vascular Smooth Muscle: Elevated cAMP levels also lead to the relaxation of vascular smooth muscle, resulting in vasodilation. This reduces both preload and afterload on the heart.[2][12]

Signaling Pathway of this compound

Pelrinone_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates VSM Vascular Smooth Muscle Relaxation PKA->VSM Promotes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contraction Increased Myocardial Contractility Ca_Influx->Contraction

Caption: this compound inhibits PDE3, leading to increased cAMP, PKA activation, and subsequent enhancement of myocardial contractility and vasodilation.

Experimental Protocols

Ex Vivo Assessment of Inotropic Effects using the Langendorff Isolated Heart Model

This protocol allows for the direct assessment of this compound's effects on cardiac contractility and electrophysiology, independent of systemic neural and hormonal influences.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbitone)

  • Krebs-Henseleit solution

  • Langendorff apparatus

  • Physiological data acquisition system (for ECG, LVP, etc.)

Protocol:

  • Anesthetize the guinea pig and administer heparin to prevent coagulation.

  • Rapidly excise the heart and mount it on a Langendorff apparatus via aortic cannulation for retrograde perfusion.[13][14]

  • Perfuse the heart with oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Insert a balloon-tipped catheter into the left ventricle to measure left ventricular pressure (LVP).

  • Allow the heart to stabilize for a 30-minute period.[13]

  • Record baseline parameters: LVP, heart rate (HR), and electrocardiogram (ECG).

  • Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Each concentration should be perfused for 15-20 minutes to reach a steady-state effect.[13]

  • Continuously record all parameters throughout the experiment.

Data Presentation:

ParameterBaseline (Vehicle)This compound (0.1 µM)This compound (1 µM)This compound (10 µM)
Heart Rate (bpm) 180 ± 10185 ± 12195 ± 15210 ± 18
LV Developed Pressure (mmHg) 80 ± 595 ± 6115 ± 8130 ± 10
+dP/dt_max (mmHg/s) 1500 ± 1001800 ± 1202200 ± 1502600 ± 180
-dP/dt_max (mmHg/s) -1200 ± 90-1400 ± 100-1600 ± 110-1800 ± 120
QTc Interval (ms) 250 ± 15248 ± 14245 ± 16240 ± 15

Data are presented as mean ± SEM and are hypothetical, based on expected outcomes for a PDE3 inhibitor.

In Vivo Hemodynamic Assessment in Anesthetized Guinea Pigs

This protocol evaluates the integrated cardiovascular effects of this compound, including its impact on blood pressure and cardiac performance within a whole-animal system.

Materials:

  • Male Dunkin-Hartley guinea pigs (500-700g)

  • Anesthetic (e.g., urethane or ketamine/xylazine)[15][16]

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system

  • ECG recording electrodes

Protocol:

  • Anesthetize the guinea pig.[16]

  • Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

  • For left ventricular pressure, a catheter can be advanced into the left ventricle via the carotid artery.

  • Attach subcutaneous needle electrodes for ECG recording.

  • Allow the animal to stabilize after instrumentation.

  • Record baseline hemodynamic and ECG parameters for at least 30 minutes.

  • Administer this compound intravenously as a bolus followed by a continuous infusion, or as escalating bolus doses.

  • Monitor and record all cardiovascular parameters continuously.

Data Presentation:

ParameterBaseline (Vehicle)This compound (Low Dose)This compound (High Dose)
Mean Arterial Pressure (mmHg) 70 ± 565 ± 455 ± 6
Heart Rate (bpm) 250 ± 15265 ± 18280 ± 20
LV Systolic Pressure (mmHg) 90 ± 7105 ± 8115 ± 9
+dP/dt_max (mmHg/s) 2000 ± 1502500 ± 1803200 ± 200

Data are presented as mean ± SEM and are hypothetical, based on expected outcomes for a PDE3 inhibitor.

Experimental Workflow

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Instrumentation) start->animal_prep stabilization Stabilization Period (30 min) animal_prep->stabilization baseline Baseline Data Recording stabilization->baseline drug_admin This compound Administration (Dose Escalation) baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq data_acq->drug_admin Next Dose analysis Data Analysis data_acq->analysis end End analysis->end

References

Application of Milrinone in the Study of Myocardial Stunning

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial stunning is a condition characterized by a temporary reduction in the heart's contractile function following a period of ischemia (restricted blood flow) and subsequent reperfusion (restoration of blood flow), without causing myocardial cell death (necrosis).[1] This phenomenon is a significant clinical concern in situations like acute myocardial infarction with early reperfusion, unstable angina, and following cardiac surgery.[1] The underlying mechanisms are complex and are thought to involve the generation of oxygen-derived free radicals and alterations in calcium flux, leading to intracellular calcium overload and desensitization of the contractile machinery.[1][2]

Milrinone, a phosphodiesterase-3 (PDE3) inhibitor, has emerged as a valuable pharmacological tool in the investigation and potential treatment of myocardial stunning.[3][4] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), milrinone enhances cardiac contractility (inotropy) and relaxation (lusitropy), and also induces vasodilation.[3][4][5] These properties make it an effective agent for improving cardiac function in stunned myocardium.[6][7] This document provides detailed application notes and experimental protocols for utilizing milrinone in the study of myocardial stunning.

Mechanism of Action of Milrinone

Milrinone exerts its effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells.[5] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA).[5] In cardiomyocytes, PKA phosphorylates several proteins that regulate calcium handling and myofilament sensitivity, leading to:

  • Increased Inotropy (Contractility): Enhanced calcium influx into the cell and increased calcium release from the sarcoplasmic reticulum, leading to a stronger myocardial contraction.[5][8]

  • Improved Lusitropy (Relaxation): Accelerated calcium reuptake by the sarcoplasmic reticulum, which aids in myocardial relaxation and improves diastolic function.[8][9]

  • Vasodilation: In vascular smooth muscle, elevated cAMP levels lead to relaxation, causing both arterial and venous dilation. This reduces the preload and afterload on the heart, decreasing myocardial oxygen demand.[5][8]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of milrinone on myocardial stunning.

Table 1: Milrinone Dosage Regimens in Swine Models of Myocardial Stunning

GroupDrug AdministrationDosageTimingReference
Group BIntravenous Milrinone5 µg/kg/min for 10 min followed by 0.5 µg/kg/min for 10 minUntil 30 min before coronary occlusion[6]
Group CIntravenous Milrinone10 µg/kg/min for 10 min followed by 1 µg/kg/min for 10 minUntil 30 min before coronary occlusion[6]
Group DIntravenous Milrinone5 µg/kg/min for 10 min followed by 0.5 µg/kg/min for 10 minStarting 1 min after reperfusion[6]
D+M GroupIntravenous Milrinone with Diltiazem50 µg/kg (bolus)Prior to ischemia[10]
Pacing StudyIntravenous Milrinone105 µg/kg (bolus) + 8 µg/kg/min (infusion)After 90 min of reperfusion[7]

Table 2: Effects of Milrinone on Myocardial Contractility in Stunned Myocardium (Swine Model)

Treatment GroupParameterMeasurement TimeResultReference
Group A (Saline)% Segment Shortening (%SS) Change from Baseline90 min after reperfusion43 ± 13%[6]
Group B (Milrinone pre-ischemia)% Segment Shortening (%SS) Change from Baseline90 min after reperfusion78 ± 9% (Significantly higher than Group A)[6]
Group C (Milrinone pre-ischemia, high dose)% Segment Shortening (%SS) Change from Baseline90 min after reperfusion82 ± 13% (Significantly higher than Group A)[6]
Group D (Milrinone post-reperfusion)% Segment Shortening (%SS) Change from Baseline90 min after reperfusion79 ± 7% (Significantly higher than Group A)[6]
Milrinone TreatmentMyocardial PowerDuring milrinone infusionIncreased to 72% of pre-stunning level[7]

Experimental Protocols

Protocol 1: Induction of Myocardial Stunning in a Swine Model

This protocol describes a common method for inducing myocardial stunning in an anesthetized open-chest swine model.

Materials:

  • Anesthetized swine

  • Surgical instruments for thoracotomy

  • Ventilator

  • Hemodynamic monitoring equipment (ECG, blood pressure)

  • Coronary artery occluder

  • Sonomicrometry crystals or other methods to measure regional myocardial function

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the swine and perform a thoracotomy to expose the heart.

  • Instrumentation: Place monitoring equipment to record ECG, arterial blood pressure, and left ventricular pressure. Implant sonomicrometry crystals in the myocardial region of interest (e.g., the area supplied by the left anterior descending (LAD) coronary artery) to measure regional wall thickening or segment shortening.

  • Baseline Measurements: Allow the animal to stabilize and record baseline hemodynamic and myocardial function data.

  • Coronary Artery Occlusion: Occlude the LAD coronary artery for a period of 12-15 minutes.[6][10][11]

  • Reperfusion: Release the occluder to allow for reperfusion of the ischemic myocardial tissue.

  • Confirmation of Stunning: Monitor myocardial function. A sustained depression in regional myocardial contractility (e.g., decreased % segment shortening) despite the restoration of blood flow confirms the presence of myocardial stunning.

Protocol 2: Administration of Milrinone to Attenuate Myocardial Stunning

This protocol outlines the administration of milrinone in the context of the myocardial stunning model described above.

Materials:

  • Milrinone for intravenous administration

  • Infusion pump

  • Saline (for control group)

Procedure:

  • Pre-ischemic Administration:

    • Following baseline measurements and prior to coronary artery occlusion, initiate an intravenous infusion of milrinone at the desired dose (e.g., 5 µg/kg/min for 10 minutes followed by a maintenance infusion).[6]

    • Proceed with the coronary artery occlusion and reperfusion as described in Protocol 1.

  • Post-reperfusion Administration:

    • Induce myocardial stunning as described in Protocol 1.

    • Immediately following the onset of reperfusion (e.g., within 1 minute), begin an intravenous infusion of milrinone.[6][11]

  • Control Group:

    • Administer an equivalent volume of saline intravenously at the same time points as the milrinone-treated groups.[6]

Protocol 3: Assessment of Myocardial Function and Metabolism

This protocol details methods for assessing the effects of milrinone on stunned myocardium.

Materials:

  • Hemodynamic monitoring data

  • Sonomicrometry data analysis software

  • Blood gas analyzer

  • Lactate assay kit

Procedure:

  • Hemodynamic Analysis: Continuously record and analyze heart rate, blood pressure, and left ventricular pressure throughout the experiment.

  • Myocardial Contractility Assessment:

    • Calculate the percentage of segment shortening (%SS) from the sonomicrometry data as a measure of regional myocardial contractility.

    • Compare %SS at baseline, during ischemia, and at various time points during reperfusion (e.g., 30, 60, and 90 minutes) between the control and milrinone-treated groups.[6][11]

  • Metabolic Assessment:

    • Obtain blood samples from the coronary sinus (draining the stunned myocardium) and an artery at baseline, the end of occlusion, and during reperfusion.

    • Measure blood lactate levels to assess for myocardial ischemia and metabolic recovery. A reduction in lactate production in the stunned region indicates improved metabolism.[10]

Protocol 4: Biochemical Assays

This protocol outlines biochemical assays to investigate the molecular mechanisms underlying myocardial stunning and the effects of milrinone.

Materials:

  • Myocardial tissue biopsies from stunned and non-ischemic regions

  • Western blotting apparatus and reagents

  • ELISA kits for specific biomarkers

  • Assay kits for cAMP levels

Procedure:

  • Tissue Collection: At the end of the experiment, excise myocardial tissue from the stunned and control regions.

  • cAMP Measurement: Homogenize the tissue and measure cAMP levels using a commercially available assay kit to confirm the mechanism of action of milrinone.

  • Protein Expression Analysis:

    • Perform Western blotting to analyze the expression and phosphorylation status of key proteins involved in calcium handling (e.g., phospholamban, SERCA2a) and contractile function (e.g., troponin I).

    • Investigate signaling pathways implicated in myocardial stunning and cardioprotection, such as the p38 MAPK pathway, which has been linked to the beneficial effects of milrinone.[11]

  • Biomarker Analysis: Measure levels of cardiac troponins (cTnI, cTnT) in blood samples to rule out significant myocardial necrosis.[12][13]

Mandatory Visualizations

milrinone_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 Inhibits ATP ATP cAMP cAMP ATP->cAMP AC cAMP->PDE3 Degrades PKA Protein Kinase A (Active) cAMP->PKA Activates Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Contraction Increased Contraction Ca_Channels->Contraction Relaxation Improved Relaxation SR->Relaxation Myofilaments->Contraction

Caption: Signaling pathway of Milrinone in cardiomyocytes.

experimental_workflow Start Start Anesthesia Anesthesia & Surgical Prep Start->Anesthesia Instrumentation Instrumentation Anesthesia->Instrumentation Baseline Baseline Measurements Instrumentation->Baseline Treatment Administer Milrinone/Saline Baseline->Treatment Ischemia Coronary Occlusion (12-15 min) Treatment->Ischemia Reperfusion Reperfusion (90 min) Ischemia->Reperfusion Measurements Post-Reperfusion Measurements Reperfusion->Measurements Analysis Data Analysis & Tissue Collection Measurements->Analysis End End Analysis->End

Caption: Experimental workflow for studying Milrinone in myocardial stunning.

myocardial_stunning_pathophysiology Ischemia Brief Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Oxygen_Radicals Oxygen Free Radicals Reperfusion->Oxygen_Radicals Calcium_Overload Intracellular Ca2+ Overload Reperfusion->Calcium_Overload SR_Dysfunction Sarcoplasmic Reticulum Dysfunction Oxygen_Radicals->SR_Dysfunction Myofilament_Desensitization Myofilament Ca2+ Desensitization Calcium_Overload->Myofilament_Desensitization Stunning Myocardial Stunning (Contractile Dysfunction) SR_Dysfunction->Stunning Myofilament_Desensitization->Stunning

Caption: Pathophysiology of myocardial stunning.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pelrinone Concentration for Maximum Inotropic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pelrinone (Milrinone) concentration for achieving maximum inotropic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2][3] The subsequent increase in intracellular cAMP levels in cardiac myocytes leads to the activation of protein kinase A (PKA). PKA then phosphorylates calcium channels, resulting in an increased influx of calcium ions into the cells and enhancing myocardial contractility (positive inotropy).[2][4] In vascular smooth muscle, elevated cAMP levels lead to vasodilation.[1][4]

Q2: What is a typical concentration range for this compound in in vitro and ex vivo studies?

The optimal concentration of this compound will vary depending on the experimental model and specific research question. However, based on published studies, a general range can be recommended:

  • In vitro (cultured cardiac myocytes): Concentrations can range from the low micromolar (µM) to higher micromolar levels. For instance, one study on embryonic chick ventricular cells showed a concentration-dependent increase in contraction amplitude with an EC50 (half-maximal effective concentration) of 8 µM for the inotropic effect.[5] A typical range to explore would be from 0.1 µM to 100 µM.[6]

  • Ex vivo (isolated perfused heart): In these models, a range of concentrations is used to establish dose-response relationships. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[6]

Q3: What are the expected physiological effects of this compound at optimal concentrations?

At optimal concentrations, this compound is expected to produce the following effects:

  • Positive Inotropy: Increased myocardial contractility, leading to a more forceful contraction of the heart muscle.[1][4]

  • Lusitropy: Enhanced myocardial relaxation, which improves the filling of the ventricles during diastole.[1]

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in both preload and afterload on the heart.[1][3]

  • Hemodynamic Changes: An increase in cardiac output and stroke volume, with a corresponding decrease in systemic and pulmonary vascular resistance.[7] Heart rate is generally less affected compared to catecholaminergic inotropes like dobutamine.[2]

Q4: How does the inotropic effect of this compound differ from catecholamines like dobutamine?

This compound's mechanism is independent of beta-adrenergic receptors, which are stimulated by catecholamines.[7] This means this compound can still be effective in cases of beta-receptor downregulation, a common occurrence in chronic heart failure.[2] Additionally, this compound generally causes less of an increase in heart rate (chronotropy) and myocardial oxygen consumption compared to dobutamine.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable inotropic effect Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and incrementally increasing it to a higher concentration (e.g., 100 µM) to determine the EC50 for your specific model.[6]
Reagent Instability: this compound solution may have degraded.Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store it as recommended by the manufacturer.
Model Insensitivity: The experimental model (e.g., specific cell line or animal species) may have a lower sensitivity to PDE3 inhibitors.Review the literature for the responsiveness of your chosen model to this compound or other PDE3 inhibitors. Consider using a positive control (e.g., isoproterenol) to confirm the viability and responsiveness of your preparation.
Diminished response over time (Tachyphylaxis) Prolonged Exposure: Continuous exposure to this compound can lead to desensitization and a reduced inotropic response.[6]Consider a single-dose response protocol instead of a cumulative dose-response. If multiple experiments are performed on the same tissue, ensure adequate washout periods with a this compound-free buffer between drug administrations.[6]
Excessive Hypotension Vasodilatory Effects Dominating: At higher concentrations, the vasodilatory effects of this compound can become more pronounced, leading to a significant drop in blood pressure.[1][8]Carefully titrate the dose to find a concentration that provides a positive inotropic effect without causing excessive hypotension. In some clinical scenarios, a vasopressor like norepinephrine may be co-administered to counteract hypotension.[2]
Arrhythmias Proarrhythmic Potential: this compound can have proarrhythmic effects, particularly at higher concentrations or in the presence of underlying cardiac conditions.[1][9]Monitor for arrhythmias during the experiment. If arrhythmias occur, consider reducing the concentration of this compound. Ensure that the experimental preparation has normal electrolyte concentrations, as imbalances (e.g., hypokalemia) can exacerbate arrhythmogenic potential.[9]
Inconsistent Results Experimental Variability: Inconsistencies in tissue preparation, perfusion rates, temperature, or buffer composition can lead to variable results.Standardize all experimental parameters. Ensure consistent tissue handling and preparation. Maintain a constant temperature and perfusion rate. Use a consistent buffer composition for all experiments.

Data Presentation

Table 1: In Vitro and Ex Vivo Concentrations of this compound for Inotropic Effect

Experimental Model Concentration Range Key Findings Reference
Cultured Embryonic Chick Ventricular Cells1 µM - 100 µMEC50 for inotropic effect: 8 µM[5]
Isolated Perfused Rat HeartDose-dependentIncreased contractile force[10]
Isolated Canine Heart PreparationsNot specifiedPositive inotropic effect predominated over vasodilation at concentrations producing a maximal inotropic response.[6]

Table 2: Clinical Intravenous Dosages of Milrinone (this compound)

Dosage Parameter Typical Value Notes Reference
Loading Dose25 to 50 mcg/kg (over 10 minutes)Often omitted in practice to avoid hypotension.[1][11]
Continuous Infusion0.375 to 0.75 mcg/kg/minThe infusion rate should be adjusted based on the patient's hemodynamic and clinical response.[1]
Renal Impairment AdjustmentDose reduction requiredThe elimination half-life is prolonged in patients with severe renal impairment.[1][11]

Experimental Protocols

Protocol 1: Determination of Inotropic Effect in Isolated Perfused Rodent Heart (Langendorff Preparation)
  • Heart Isolation: Anesthetize the rodent and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Instrumentation: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring a steady baseline of contractile function.

  • Dose-Response Curve:

    • Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1 µM to 100 µM).

    • Allow the heart to reach a new steady state at each concentration (typically 5-10 minutes) before recording measurements.[6]

    • A cumulative dose-response is often performed.

  • Data Analysis: Express the changes in +dP/dt and LVDP as a percentage of the baseline values. Plot the percentage change against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.[6]

Protocol 2: Assessment of Inotropic Effect in Cultured Cardiomyocytes
  • Cell Culture: Plate cardiomyocytes on a suitable substrate that allows for the measurement of contractility (e.g., micro-patterned surfaces, flexible posts).

  • Baseline Measurement: Before adding this compound, record the baseline contractile parameters. This can be done using various techniques, including video microscopy and image analysis to measure cell shortening, or force transducers to measure contractile force.

  • Drug Application: Add this compound to the culture medium at the desired final concentrations. It is advisable to test a range of concentrations to determine the optimal dose.

  • Post-Treatment Measurement: After an appropriate incubation period, record the contractile parameters again.

  • Data Analysis: Compare the post-treatment contractile parameters to the baseline measurements to determine the effect of this compound. Express the change in contractility as a percentage increase from baseline.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_contraction Myofilament Contraction This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AC Adenylyl Cyclase AC->cAMP Converts ATP ATP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_ion_in Ca2+ Ca_Channel->Ca_ion_in Influx Contraction Increased Myocardial Contraction (Inotropy) Ca_ion_in->Contraction Leads to Ca_ion_out Ca2+ Ca_ion_out->Ca_Channel Influx

Caption: Signaling pathway of this compound's inotropic effect.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_heart Isolate Rodent Heart cannulate Cannulate Aorta on Langendorff Apparatus isolate_heart->cannulate instrument Instrument for Pressure Measurement cannulate->instrument stabilize Stabilize Heart instrument->stabilize baseline Record Baseline Contractility stabilize->baseline add_this compound Administer Increasing Concentrations of this compound baseline->add_this compound record_response Record Contractile Response at Each Dose add_this compound->record_response add_this compound->record_response calculate_change Calculate % Change from Baseline record_response->calculate_change plot_curve Plot Dose-Response Curve calculate_change->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Caption: Workflow for determining this compound's inotropic effect.

Logical_Relationship cluster_effects Physiological Effects cluster_outcomes Therapeutic & Adverse Outcomes Pelrinone_Concentration This compound Concentration Inotropic_Effect Positive Inotropic Effect (Increased Contractility) Pelrinone_Concentration->Inotropic_Effect Vasodilatory_Effect Vasodilatory Effect (Decreased Afterload) Pelrinone_Concentration->Vasodilatory_Effect Therapeutic_Window Optimal Therapeutic Window Inotropic_Effect->Therapeutic_Window Arrhythmia Risk of Arrhythmia Inotropic_Effect->Arrhythmia Vasodilatory_Effect->Therapeutic_Window Hypotension Risk of Hypotension Vasodilatory_Effect->Hypotension

Caption: Relationship between this compound concentration and effects.

References

Technical Support Center: Overcoming Pelrinone Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research and developmental purposes only. "Pelrinone" is understood to be synonymous with Milrinone, a phosphodiesterase III (PDE3) inhibitor. The experimental protocols and troubleshooting guides are intended for use by qualified scientific professionals.

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to address the solubility challenges of this compound (Milrinone) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (Milrinone) in common laboratory solvents?

A1: this compound (Milrinone) is a crystalline powder that is characterized as being very slightly soluble in water.[1][2] Its solubility in aqueous solutions is limited, presenting a challenge for in vitro and in vivo studies. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used organic solvent.[3][4]

Q2: How does the pH of a solution affect the solubility of this compound (Milrinone)?

A2: The pH of the solution is a critical factor in determining the solubility of this compound (Milrinone). The compound has two pKa values, approximately 4.6 and 8.5.[4][5] To enhance its solubility and maintain stability, commercial intravenous preparations of Milrinone lactate are typically adjusted to an acidic pH range of 3.2 to 4.0.[1][4][6] Therefore, acidifying the aqueous solvent can significantly improve the dissolution of this compound.

Q3: Is it advisable to dissolve this compound (Milrinone) directly into cell culture medium?

A3: Direct dissolution of this compound (Milrinone) in cell culture medium is generally not recommended due to its low aqueous solubility, which can lead to precipitation of the compound.[4] The best practice is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock solution into the cell culture medium to achieve the desired final concentration.[4]

Q4: What is the difference between this compound (Milrinone) and this compound Lactate (Milrinone Lactate)?

A4: this compound Lactate is the salt form of this compound.[2][3] As a lactate salt, it exhibits greater stability and is typically formulated as a colorless to pale yellow solution.[2][5] The lactate formulation is frequently used in commercial products to improve both solubility and stability in aqueous solutions for intravenous administration.[3][4]

Q5: What are the recommended storage conditions for this compound (Milrinone) stock solutions?

A5: For optimal stability, stock solutions of this compound (Milrinone), especially when prepared in DMSO, should be stored at -20°C.[4] It is also recommended to aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles, which can degrade the compound over time.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound (Milrinone) powder is not dissolving in the chosen solvent. - Insufficient solvent volume. - Inappropriate solvent choice.- Increase the volume of the solvent. - For higher concentration stock solutions, consider using DMSO. - For aqueous solutions, try acidifying the solvent with lactic acid to a pH between 3.2 and 4.0.[4]
Precipitation occurs after adding the stock solution to the aqueous medium (e.g., cell culture medium). - The final concentration of this compound exceeds its solubility limit in the aqueous environment. - The concentration of the organic solvent (e.g., DMSO) is too high.- Lower the final concentration of this compound in the assay. - Prepare a more dilute stock solution to minimize the volume of organic solvent added. - Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Inconsistent or unexpected experimental results. - Degradation of this compound in the stock or working solution. - Inaccurate concentration of the stock solution due to incomplete dissolution.- Prepare fresh stock solutions on a regular basis and store them properly at -20°C. - Ensure the this compound is fully dissolved in the stock solution before use. Gentle warming or sonication may aid dissolution, but it is important to verify the stability of the compound under these conditions.[4]
Formation of a precipitate when mixing this compound (Milrinone) with other compounds. - Chemical incompatibility.- this compound (Milrinone) is known to be physically incompatible with furosemide and procainamide.[6] Avoid mixing these compounds in the same solution.

Quantitative Solubility Data

The following table summarizes the solubility of this compound (Milrinone) in various solvents.

Solvent Solubility Reference
WaterVery slightly soluble, <1 mg/mL, 0.209 g/L[1][2][7]
MethanolSlightly soluble[1][2]
ChloroformVery slightly soluble[1][2]
Dimethyl Sulfoxide (DMSO)>10 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a this compound (Milrinone) Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound (Milrinone) in DMSO, which can then be used for further dilution in aqueous media.

Materials:

  • This compound (Milrinone) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Accurately weigh the desired amount of this compound (Milrinone) powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, for a 10 mg/mL stock solution, add 100 µL of DMSO per 1 mg of this compound.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[4]

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8]

Materials:

  • This compound (Milrinone) powder

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Stoppered flasks or vials

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, spectrophotometer)

Procedure:

  • Add an excess amount of this compound (Milrinone) powder to a stoppered flask containing the aqueous buffer. Ensure there is undissolved solid material present.

  • Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the flasks at a constant speed for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • After the incubation period, cease shaking and allow the undissolved material to settle.

  • Carefully remove an aliquot of the supernatant. To separate any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound (Milrinone) in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the equilibrium solubility of this compound (Milrinone) under the tested conditions.

Visualizations

Signaling Pathway of this compound (Milrinone)

This compound (Milrinone) is a phosphodiesterase III (PDE3) inhibitor. Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn leads to a cascade of downstream effects, including increased cardiac contractility and vasodilation.[9]

Pelrinone_Signaling_Pathway This compound This compound (Milrinone) PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP Increased intracellular cAMP PDE3->cAMP Breaks down cAMP_production ATP -> cAMP (Adenylate Cyclase) cAMP_production->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation cAMP->Vasodilation Calcium Increased Ca2+ influx PKA->Calcium Contractility Increased Cardiac Contractility Calcium->Contractility

Caption: Signaling pathway of this compound (Milrinone) as a PDE3 inhibitor.

Experimental Workflow for Solubility Enhancement

This workflow outlines a logical approach to overcoming the solubility challenges of this compound (Milrinone) in aqueous solutions for experimental purposes.

Solubility_Workflow Start Start: this compound (Milrinone) Powder Aqueous Attempt to dissolve in aqueous buffer Start->Aqueous Insoluble Insoluble? Aqueous->Insoluble pH_adjust Adjust pH to 3.2-4.0 with lactic acid Insoluble->pH_adjust Yes DMSO_stock Prepare concentrated stock in DMSO Insoluble->DMSO_stock Alternative Approach Soluble Soluble Insoluble->Soluble No Still_insoluble Still insoluble? pH_adjust->Still_insoluble Cosolvent Use a co-solvent system (e.g., water/ethanol) Still_insoluble->Cosolvent Yes Still_insoluble->Soluble No Cosolvent->Soluble Dilute Dilute stock into aqueous medium DMSO_stock->Dilute Dilute->Soluble End Proceed with experiment Soluble->End

Caption: Workflow for enhancing the solubility of this compound (Milrinone).

References

Technical Support Center: Troubleshooting Variability in Pelrinone (Milrinone) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Pelrinone. Please note that "this compound" is a less common name for the well-researched compound Milrinone . This guide will use the name Milrinone to ensure access to the broadest range of scientific literature and data.

This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common sources of variability in experiments involving Milrinone. Our goal is to help you achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Milrinone?

A1: Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE3, Milrinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[1][2] This rise in cAMP activates protein kinase A (PKA), which then phosphorylates calcium channels, leading to an increased influx of calcium and enhanced myocardial contractility (a positive inotropic effect).[2] In vascular smooth muscle, the elevated cAMP levels promote relaxation, resulting in vasodilation.[2]

Q2: How stable is Milrinone in common experimental solutions?

A2: Milrinone's stability is influenced by pH, light exposure, and temperature.[3] It is known to be sensitive to light, and photolytic degradation is a primary breakdown pathway.[3] Therefore, it is crucial to protect Milrinone solutions from light during storage and experiments.[3] Milrinone lactate injection is formulated at a pH between 3.2 and 4.0 for optimal stability.[3]

Studies have shown that Milrinone at a concentration of 0.2 mg/mL is stable for up to 72 hours at room temperature when dissolved in 5% dextrose, 0.45% or 0.9% sodium chloride solutions, in both glass and plastic containers.[4][5] Another study confirmed that Milrinone lactate at 200 micrograms/mL in 5% dextrose or 0.9% sodium chloride injection is stable for 14 days at room or refrigerated temperatures.[6] For long-term storage, it is advisable to store aliquots at -20°C or -80°C.[4]

Q3: Are there known off-target effects of Milrinone that could influence my results?

A3: While Milrinone is a selective PDE3 inhibitor, potential off-target effects have been suggested, particularly at higher concentrations where its selectivity may decrease. Some research indicates that Milrinone's inotropic action might be partially related to the antagonism of adenosine A1 receptors in the heart.[4] Additionally, Milrinone has been shown to modulate inflammatory signaling pathways in cardiomyocytes, which could be a confounding factor in studies on cardiac inflammation or long-term treatment models.[4]

Q4: What are the key differences in Milrinone's effects between different animal species?

A4: The cardiovascular response to Milrinone can vary significantly between species. For instance, in dogs with heart failure, Milrinone has been shown to increase cardiac output and decrease pulmonary capillary wedge pressure.[4] In contrast, studies in rats have indicated that acute administration may increase heart rate, while long-term treatment can improve cardiac function without a significant change in heart rate.[4] Comparative studies have also highlighted differences in the potency and specific hemodynamic effects of Milrinone between various species.[4]

Troubleshooting Guides

Issue 1: High Variability in Phosphodiesterase 3 (PDE3) Inhibition Assays

Question: I am observing inconsistent IC50 values for Milrinone in my PDE3 enzyme activity assays. What are the potential reasons for this variability?

Answer: Variability in PDE3 inhibition assays can stem from several factors related to the enzyme, assay conditions, and data analysis. Consider the following troubleshooting steps:

  • Enzyme Source and Purity:

    • Enzyme Activity: The activity of your PDE3 enzyme preparation can differ between batches. It is essential to validate the activity of each new batch of the enzyme.[4]

    • Isoform Specificity: Ensure you are using a purified PDE3 preparation. Contamination with other PDE isoforms can lead to inaccurate results.[4]

  • Assay Conditions:

    • Substrate Concentration: For accurate IC50 determination, the concentration of cAMP used as a substrate should be at or below the Michaelis-Menten constant (Km) of the enzyme.[4]

    • Incubation Time and Temperature: Maintain consistent incubation times and temperatures to ensure the enzymatic reaction remains within the linear range.[4]

    • Buffer Composition: The pH and ionic strength of the assay buffer can impact enzyme activity. Use a standardized buffer system for all experiments.[4]

  • Data Analysis:

    • Curve Fitting: Consistently use an appropriate nonlinear regression model to fit your dose-response data and calculate the IC50 value.[4]

    • Replicates: To ensure the reliability of your results, run a sufficient number of technical and biological replicates.[4]

Reported IC50 Values for Milrinone

TargetIC50 ValueExperimental SystemReference
PDE3A0.45 µMRecombinant enzyme[7]
PDE3B1.0 µMRecombinant enzyme[7]
Issue 2: Inconsistent Inotropic Effects in Cell-Based Assays

Question: The positive inotropic effect of Milrinone in my cardiomyocyte contractility assays is not consistent. What could be the cause?

Answer: Several factors can contribute to inconsistent inotropic effects of Milrinone in in-vitro models. Here is a troubleshooting guide to help you identify the potential source of variability:

  • Cell Health and Preparation:

    • Cell Viability: Low viability of isolated cardiomyocytes can blunt their response. Poor isolation techniques can damage the cells.[4]

    • Cell Type: The origin and type of cardiomyocytes are critical. Neonatal, adult, and iPSC-derived cardiomyocytes have different electrophysiological and metabolic properties that can affect their response to Milrinone.[4]

    • Culture Conditions: Factors such as serum concentration, glucose levels, and plating density can influence cardiomyocyte health and responsiveness.[4]

  • Experimental Conditions:

    • Extracellular Calcium: The inotropic effect of Milrinone is dependent on the extracellular calcium concentration. Ensure your experimental buffer contains a physiological concentration of calcium and that it is consistent across all experiments.[4][8]

    • Stimulation Rate: The frequency of electrical stimulation can alter the contractile response to Milrinone. Use a consistent and physiologically relevant pacing frequency.[4]

    • Tachyphylaxis: Prolonged exposure to Milrinone can lead to a diminished response, a phenomenon known as tachyphylaxis.[4] Consider using shorter incubation times or a cumulative dose-response protocol to minimize this effect.[4]

  • Solution and Dosing:

    • Solution Integrity: Prepare fresh Milrinone solutions for each experiment. Although stable for a few days, prolonged storage of diluted solutions can lead to degradation.[4]

    • Dose Range: Ensure you are using an appropriate concentration range. The EC50 of Milrinone can vary depending on the cell type and experimental conditions.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.[4]

Reported EC50 Values for Milrinone

EffectEC50 ValueExperimental SystemReference
Inotropic Effect8 µMEmbryonic chick ventricular cells[9]
PDE3 Inhibition11 µMEmbryonic chick ventricular cells[9]
VasorelaxationVaries with vasoconstrictorRat aortic rings[10]

Experimental Protocols

Protocol 1: Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization-Based)

This protocol provides a framework for determining the inhibitory activity of Milrinone on PDE3 using a fluorescence polarization (FP)-based assay.[11]

Materials:

  • Purified PDE3 enzyme

  • Fluorescently labeled cAMP substrate

  • Milrinone

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • 96-well or 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation: Prepare serial dilutions of Milrinone in the assay buffer. Dilute the PDE3 enzyme and fluorescent cAMP substrate to their optimal working concentrations in the assay buffer.[11]

  • Assay Setup: In a microplate, add the Milrinone dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[11]

  • Enzyme Addition: Add the diluted PDE3 enzyme to all wells except for the negative control.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.[11]

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow for substrate hydrolysis.[11]

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.[11]

  • Data Analysis: Calculate the percent inhibition for each Milrinone concentration and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[11]

Protocol 2: Cardiomyocyte Contractility Assay (Video-Based Edge Detection)

This protocol describes a method for measuring the contractility of isolated adult cardiomyocytes.[4]

Materials:

  • Isolated ventricular cardiomyocytes

  • Calcium-containing buffer (e.g., Tyrode's solution)

  • Perfusion chamber

  • Inverted microscope with a camera

  • Video edge-detection software

  • Electrical field stimulator

Procedure:

  • Cell Preparation: Isolate ventricular cardiomyocytes from the desired animal model using enzymatic digestion. Allow the isolated cells to stabilize in a calcium-containing buffer.[4]

  • Experimental Setup: Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an inverted microscope. Perfuse the cells with buffer at a constant temperature (e.g., 37°C).[4]

  • Baseline Recording: Pace the cardiomyocytes at a fixed frequency (e.g., 1 Hz) using an electrical field stimulator. Record several minutes of baseline contractile activity.[4]

  • Drug Administration: Introduce Milrinone into the perfusion buffer at the desired concentrations. This can be done in a cumulative or single-dose manner.

  • Data Acquisition: Record the changes in cell length or edge movement during contraction and relaxation for each Milrinone concentration.

  • Data Analysis: Analyze the recorded video frames to determine parameters such as peak shortening, maximal velocity of shortening (+dL/dt), and maximal velocity of relengthening (-dL/dt). Plot the dose-response relationship to determine the EC50.

Visualizations

Milrinone_Signaling_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Milrinone Milrinone PDE3 PDE3 Milrinone->PDE3 inhibits cAMP_degradation cAMP degradation cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_channels Phosphorylation of Ca²⁺ Channels PKA->Ca_channels Ca_influx Increased Ca²⁺ Influx Ca_channels->Ca_influx Response Increased Contractility (Heart) Vasodilation (Vascular Smooth Muscle) Ca_influx->Response

Caption: Milrinone's primary signaling pathway in cardiomyocytes and vascular smooth muscle.

Experimental_Workflow_Cardiomyocyte_Contractility cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Cardiomyocytes stabilize Stabilize cells in Ca²⁺-containing buffer isolate->stabilize setup Mount on microscope and perfuse stabilize->setup baseline Record baseline contractility (1 Hz) setup->baseline add_drug Administer Milrinone (cumulative doses) baseline->add_drug record_response Record contractile response add_drug->record_response analyze Analyze video for contractility parameters record_response->analyze plot Plot dose-response curve analyze->plot calculate Calculate EC50 plot->calculate

Caption: Workflow for a cardiomyocyte contractility assay with Milrinone.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Reagents OK? (Milrinone stability, buffer pH) start->check_reagents check_model Experimental Model OK? (Cell health, species) check_reagents->check_model Yes fix_reagents Prepare fresh reagents, validate. check_reagents->fix_reagents No check_protocol Protocol Consistent? (Timing, Dosing, Temp.) check_model->check_protocol Yes fix_model Optimize cell isolation/ culture conditions. check_model->fix_model No fix_protocol Standardize experimental procedures. check_protocol->fix_protocol No rerun Re-run Experiment check_protocol->rerun Yes fix_reagents->rerun fix_model->rerun fix_protocol->rerun

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Pelrinone Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the long-term stability and degradation of Pelrinone is limited. The following troubleshooting guides and FAQs have been developed leveraging data from a preformulation study of this compound hydrochloride and supplemented with information from a closely related and well-studied phosphodiesterase III inhibitor, Milrinone. Researchers should use this as a guide and validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound stability in aqueous solutions during long-term experiments?

Based on studies of related compounds, the stability of this compound in solution is likely influenced by several factors, including pH, exposure to light, storage temperature, and the presence of other chemicals.[1] For instance, the related compound Milrinone is known to be sensitive to light, with photolytic degradation being a significant concern.[1]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A preformulation study on this compound hydrochloride found it to be stable in solution at various pH conditions for 64 days.[2] For the analogous compound Milrinone, injectable formulations are typically buffered to a pH between 3.2 and 4.0 for optimal stability.[1][3] It is crucial to determine the empirical stability of this compound in your specific buffer system.

Q3: Is this compound sensitive to light?

Yes, similar to Milrinone, this compound is expected to be sensitive to light.[1] The preformulation study of this compound hydrochloride showed stability under 500-foot-candle light at room temperature for 64 days, but prolonged exposure to higher intensity light should be avoided.[2] Therefore, it is critical to protect this compound solutions from light, particularly during extended experiments or storage, by using amber vials or covering containers with aluminum foil.

Q4: What are the recommended storage temperatures for this compound solutions?

For long-term storage, it is generally recommended to store solutions at controlled room temperature, between 20°C to 25°C (68°F to 77°F), and to avoid freezing.[4] Exposure to excessive heat should be minimized.[4]

Q5: Are there any known incompatibilities of this compound with other substances?

The preformulation study of this compound hydrochloride showed no significant incompatibility with 13 common excipients, with the exception of povidone.[2] The related compound Milrinone should not be administered in intravenous lines containing furosemide, as this causes an immediate precipitate to form.[5] It is advisable to avoid mixing this compound with other compounds unless their compatibility is known.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation in long-term experiments.

Table 1: Troubleshooting Common this compound Degradation Issues
Observed Issue Potential Root Cause Recommended Action
Loss of compound activity or concentration over time.pH Shift: The pH of your experimental buffer may have changed over time, moving outside the optimal stability range.1. Regularly monitor the pH of your stock and working solutions. 2. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Photodegradation: Exposure to ambient or experimental light sources.1. Prepare and store all this compound solutions in light-protecting containers (e.g., amber vials). 2. During experiments, shield the solution from direct light.
Temperature Fluctuation: Storage at inappropriate temperatures or exposure to freeze-thaw cycles.1. Store solutions at a consistent, controlled room temperature (20°C to 25°C).[4] 2. Avoid freezing this compound solutions.[4]
Chemical Incompatibility: Interaction with other components in your experimental medium.1. Review all components of your solution for known incompatibilities. 2. If possible, run control experiments with individual components to isolate the source of degradation.
Appearance of precipitate in the solution.Solubility Issues: The concentration of this compound may exceed its solubility in the given buffer or at a specific pH or temperature. This compound hydrochloride's solubility is pH-dependent, exhibiting a U-shaped curve.[2]1. Consult the pH-solubility profile of this compound hydrochloride.[2] 2. Adjust the pH of your buffer to a range where solubility is higher. 3. Consider using a co-solvent if compatible with your experimental design.
Incompatibility with Container: The compound may be adsorbing to or reacting with the storage container material.1. Use high-quality, inert containers such as glass or polypropylene.[6]
Unexpected experimental results or artifacts.Formation of Degradation Products: The observed effects may be due to the activity of this compound degradation products rather than the parent compound.1. Analyze your this compound solution using a stability-indicating method like HPLC to check for the presence of degradation peaks.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Preparation:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile water or a buffer at a pH where this compound is stable and soluble). This compound may be diluted with 0.45% or 0.9% Sodium Chloride Injection USP or 5% Dextrose Injection USP.[5]

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container.

  • Storage:

    • Store the stock solution at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[4]

    • Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

    • Avoid freezing the solution.[4]

    • Clearly label the container with the compound name, concentration, date of preparation, and storage conditions.

Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure. The specific column, mobile phase, and other parameters should be optimized for your specific equipment and experimental needs.

  • Sample Preparation:

    • At specified time points during your long-term experiment, withdraw an aliquot of your this compound working solution.

    • Prepare a "time zero" sample immediately after preparing the working solution.

    • If necessary, dilute the samples to fall within the linear range of your HPLC's detector.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is often suitable for this type of analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient will need to be optimized.

    • Detection: Use a UV detector set to the wavelength of maximum absorbance for this compound.

    • Injection: Inject a fixed volume of each sample.

  • Data Analysis:

    • Compare the peak area of the this compound peak in your samples at different time points to the peak area of the "time zero" sample. A decrease in the peak area indicates degradation.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Signaling Pathway of this compound (as a Phosphodiesterase III Inhibitor)

Pelrinone_Signaling_Pathway cluster_cell Cardiac Myocyte This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Contraction Increased Myocardial Contraction Ca_Influx->Contraction

Caption: Mechanism of action of this compound as a PDE3 inhibitor.

Experimental Workflow for Investigating this compound Degradation

Pelrinone_Degradation_Workflow cluster_prep Preparation cluster_exposure Experimental Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions in Experimental Buffer Prep_Stock->Prep_Working Time_Zero Time Zero (Control) Prep_Working->Time_Zero Condition_1 Condition 1 (e.g., 37°C, Light) Prep_Working->Condition_1 Condition_2 Condition 2 (e.g., Room Temp, Dark) Prep_Working->Condition_2 HPLC Analyze Samples by HPLC Time_Zero->HPLC Time_Points Collect Aliquots at Various Time Points Condition_1->Time_Points Condition_2->Time_Points Time_Points->HPLC Data_Analysis Compare Peak Areas and Identify Degradants HPLC->Data_Analysis

Caption: Workflow for assessing this compound stability under different experimental conditions.

Troubleshooting Logic for this compound Degradation

Troubleshooting_Logic Start Degradation Observed? Check_pH Is pH in Optimal Range? Start->Check_pH Yes No_Degradation No Degradation Start->No_Degradation No Check_Light Is Solution Protected from Light? Check_pH->Check_Light Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Temp Is Temperature Controlled? Check_Light->Check_Temp Yes Protect_Light Use Amber Vials/ Cover with Foil Check_Light->Protect_Light No Check_Incompatibility Any Incompatible Substances? Check_Temp->Check_Incompatibility Yes Control_Temp Maintain Consistent Temperature Check_Temp->Control_Temp No Isolate_Components Test Components Individually Check_Incompatibility->Isolate_Components Yes End Problem Resolved Check_Incompatibility->End No Adjust_pH->Check_Light Protect_Light->Check_Temp Control_Temp->Check_Incompatibility Isolate_Components->End

Caption: A logical flowchart for troubleshooting the degradation of this compound.

References

Technical Support Center: Managing Off-Target Effects of Pelrinone in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Pelrinone, a phosphodiesterase 3 (PDE3) inhibitor, in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phosphodiesterase 3 (PDE3) inhibitor.[1][2] Its primary on-target effect is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3][4] This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation.[4][5]

Q2: What are the potential off-target effects of this compound?

While this compound is selective for PDE3, at higher concentrations it may interact with other phosphodiesterase isoforms or unrelated proteins, leading to unintended cellular responses.[6][7] Known off-target effects of PDE3 inhibitors can include proarrhythmic changes in cardiomyocytes and alterations in inflammatory gene expression.[8][9] Researchers should be aware of these potential confounding factors.

Q3: Which cellular models are appropriate for studying this compound's effects?

The choice of cellular model is critical for obtaining relevant data. Given this compound's primary target, cardiac myocytes are a highly relevant model system.[8][10] Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a reliable and reproducible model for studying drug-induced electrophysiological changes.[9] Other models, such as vascular smooth muscle cells, can be used to investigate this compound's vasodilatory effects.[5]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A multi-faceted approach is recommended to differentiate on-target from off-target effects.[7] This includes:

  • Dose-response studies: Using the lowest effective concentration of this compound to minimize off-target engagement.[7]

  • Use of control compounds: Employing a structurally related but inactive compound to control for effects related to the chemical scaffold.[7]

  • Genetic validation: Using techniques like siRNA or CRISPR/Cas9 to knock down the target (PDE3) and confirm that the observed phenotype is indeed target-dependent.[11]

  • Orthogonal approaches: Confirming findings with other PDE3 inhibitors that have different chemical structures.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cellular models.

Problem Possible Cause Troubleshooting Steps
High cell toxicity observed at expected therapeutic concentrations. Off-target effects unrelated to PDE3 inhibition.[6]1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Compare the toxicity profile with that of a structurally different PDE3 inhibitor. 3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death.
Inconsistent results between experiments. 1. Variability in cell culture conditions (passage number, confluency).[12] 2. Inconsistent this compound concentration due to improper storage or handling.1. Standardize cell culture protocols, including seeding density and passage number.[13] 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Observed phenotype does not align with known PDE3 inhibition effects. 1. Dominant off-target effect at the concentration used.[7] 2. Cell line may not express PDE3 at sufficient levels.1. Lower the concentration of this compound. 2. Confirm PDE3 expression in your cellular model using qPCR or Western blot. 3. Utilize a positive control (e.g., another known PDE3 inhibitor) to validate the assay.
Difficulty reproducing published findings. 1. Differences in experimental protocols or reagents. 2. Cell line misidentification or contamination.[14]1. Carefully review and align your protocol with the published methodology. 2. Authenticate your cell line using Short Tandem Repeat (STR) profiling.[14]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Milrinone, a well-characterized PDE3 inhibitor structurally and functionally similar to this compound. This data can serve as a reference for designing experiments with this compound.

Parameter Value Cellular Model/System Reference
IC50 for PDE3 Inhibition ~0.5 - 1.0 µMIsolated Human Myocardium[4]
Plasma Half-life 2.3 hoursHumans with Heart Failure[15]
Protein Binding 70%Human Plasma[15]
Effective Concentration (In Vitro) 1 - 100 µMiCell² hiPSC-derived cardiomyocytes[9]
Concentration for Gene Expression Studies 10 µmol/LH9C2 Rat Cardiomyocytes[8]

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve for this compound-Induced Cytotoxicity

Objective: To determine the concentration of this compound that causes 50% reduction in cell viability (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., H9C2 cardiomyocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 0.1 µM to 100 µM in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Use a commercially available cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Assessing PDE3 Knockdown

Objective: To confirm the reduction of PDE3 protein expression following siRNA-mediated knockdown.

Methodology:

  • siRNA Transfection: Transfect cells with either a PDE3-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Cell Lysis: After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PDE3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Visualizations

Pelrinone_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation Response Cellular Response (e.g., Increased Contractility) Downstream->Response Off_Target_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse Concentration Is Effect Concentration-Dependent? DoseResponse->Concentration ControlCompound Test Inactive Control Compound Concentration->ControlCompound Yes OnTarget Likely On-Target Effect Concentration->OnTarget No ControlEffect Does Control Show Similar Effect? ControlCompound->ControlEffect GeneticValidation Perform Genetic Knockdown of PDE3 ControlEffect->GeneticValidation No OffTarget Likely Off-Target Effect ControlEffect->OffTarget Yes PhenotypePersists Does Phenotype Persist? GeneticValidation->PhenotypePersists PhenotypePersists->OffTarget Yes PhenotypePersists->OnTarget No

References

Technical Support Center: Optimizing Enzymatic Assays for PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pelrinone": The compound "this compound" may refer to the experimental cardioactive agent DPI 201-106. This compound primarily acts as a sodium channel modulator and a myofilament calcium sensitizer.[1][2][3][4] Notably, studies have shown that DPI 201-106 does not inhibit phosphodiesterase (PDE) activity at pharmacologically relevant concentrations.[3]

However, the query regarding "enzymatic assay optimization" is highly relevant for another class of cardiotonic agents, the phosphodiesterase 3 (PDE3) inhibitors, such as Milrinone.[5][6][7] This guide will focus on optimizing enzymatic assays for PDE3 inhibitors, as this aligns with the technical requirements of the request.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a PDE3 enzymatic assay?

The principle of a PDE3 assay is to measure the enzyme's catalytic activity, which involves the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP) into adenosine 5'-monophosphate (AMP).[5][7] To measure this activity, a known amount of substrate (cAMP) is incubated with the PDE3 enzyme. The reaction is then quantified by measuring either the depletion of cAMP or the formation of AMP. When screening for inhibitors, the assay is run with and without the test compound to determine the extent of enzyme inhibition.[8][9][10]

Q2: What are the critical components of a buffer for a PDE3 enzymatic assay?

A typical PDE3 assay buffer is designed to maintain optimal pH and provide necessary cofactors for the enzyme. Key components include:

  • Buffering Agent: To maintain a stable pH (e.g., Tris-HCl, HEPES).

  • Divalent Cations: A crucial cofactor, typically Magnesium chloride (MgCl₂), is required for PDE activity.

  • Carrier Protein: Bovine Serum Albumin (BSA) is often included to prevent the enzyme from sticking to plasticware and to stabilize its activity.[11]

  • Reducing Agent: A mild reducing agent like β-mercaptoethanol (β-ME) can sometimes be included to maintain the enzyme in an active state.[11]

Q3: What are the optimal temperature and pH conditions for a PDE3 assay?

For most enzymatic assays, including those for PDE, maintaining consistent temperature and pH is critical for reproducible results.[12]

  • pH: PDE3 enzymes generally exhibit optimal activity in a slightly alkaline buffer, typically around pH 7.5 .[11][13] It is recommended to perform a pH titration experiment to determine the precise optimum for your specific enzyme preparation.

  • Temperature: Assays are commonly performed at temperatures ranging from 25°C to 37°C .[14][15] It is crucial to pre-incubate all reagents and the reaction plate at the chosen temperature to ensure consistency.[12]

Q4: Why is a divalent cation like Mg²⁺ essential in the assay buffer?

Phosphodiesterases, including PDE3, are metalloenzymes that require divalent cations for their catalytic activity. Magnesium (Mg²⁺) is a common cofactor that binds to the active site of the enzyme and is essential for the hydrolysis of the phosphodiester bond in cAMP. The absence of sufficient Mg²⁺ will result in little to no enzyme activity.

Q5: What types of substrates are used in PDE3 assays?

The choice of substrate depends on the detection method.

  • Radiolabeled Substrates: Traditional assays often use tritium-labeled cAMP ([³H]-cAMP). The activity is measured by separating the resulting [³H]-AMP from the unreacted substrate.[13]

  • Fluorescent Substrates: Modern high-throughput screening (HTS) assays frequently use fluorescently labeled substrates or coupled enzyme systems where the product of the PDE reaction initiates a secondary reaction that generates a fluorescent or luminescent signal.[8][10]

  • Label-Free Methods: Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) can directly measure the conversion of unlabeled cGMP (a substrate for other PDEs like PDE5, but the principle is similar) to GMP, offering a label-free approach.[11]

Troubleshooting Guide

This guide addresses common issues encountered during PDE3 enzymatic assays.

ProblemPotential CauseRecommended Solution
Low or No Signal Inactive Enzyme: Improper storage, repeated freeze-thaw cycles.[12]Verify enzyme activity with a positive control inhibitor (e.g., Milrinone). Aliquot enzyme upon receipt and store at -80°C.[16]
Suboptimal Buffer Conditions: Incorrect pH or missing cofactors (Mg²⁺).Prepare fresh buffer and verify the pH. Ensure all required components, especially MgCl₂, are added at the correct concentration.[16]
Omission of a Key Reagent: A component was accidentally left out.[17]Use a checklist to ensure all reagents (buffer, enzyme, substrate, cofactors) are added in the correct order and volume.
High Background Signal Substrate Instability/Contamination: Substrate solution is degrading or contaminated with product (AMP).Prepare substrate solution fresh before each experiment.[14] Run a "no-enzyme" control to measure background signal from the substrate alone.[12]
Contaminated Reagents: Buffers or other reagents may be contaminated.Use fresh, high-purity reagents (e.g., ultrapure water) to prepare all solutions.
Autofluorescence of Compounds: Test compounds may be fluorescent at the assay wavelength.Screen all test compounds for intrinsic fluorescence in the assay buffer without the enzyme or substrate.
Poor Reproducibility Inaccurate Pipetting: Inconsistent volumes, especially of enzyme or inhibitor.Use calibrated pipettes.[17] Prepare a master mix of reagents when possible to reduce pipetting steps for each well.[17]
Temperature or Time Variation: Fluctuations in incubation temperature or time across the plate.Ensure the entire plate is at a uniform temperature.[18] Use a multi-channel pipette or automated dispenser for simultaneous addition of reagents to start the reaction.
Well Edge Effects: Evaporation from wells on the edge of the microplate.[12]Avoid using the outermost wells of the plate or fill them with buffer/water to create a humidity barrier.[12]

Experimental Protocols & Data

Optimizing Buffer Components for PDE3 Activity

The following table summarizes typical starting concentrations and ranges for optimizing a PDE3 assay buffer. The goal is to find the condition that provides a robust and linear reaction rate.

ComponentStarting ConcentrationTitration RangePurpose
Tris-HCl 50 mM20 - 100 mMpH Buffering
pH 7.56.5 - 8.5Maintain Optimal Enzyme Activity
MgCl₂ 10 mM1 - 20 mMEssential Divalent Cation Cofactor
BSA 0.1 mg/mL0.01 - 0.5 mg/mLEnzyme Stabilization / Carrier Protein
β-ME 1 mM0 - 5 mMReducing Agent (Optional)
Protocol: Generic PDE3 Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical procedure for measuring PDE3 inhibition using a commercially available fluorescence-based assay kit.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Allow the buffer to equilibrate to the assay temperature (e.g., 30°C).[17]

    • Prepare a stock solution of the PDE3 enzyme in cold assay buffer. Keep on ice.

    • Prepare the fluorescent substrate and other detection reagents as per the kit manufacturer's instructions.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound analog or Milrinone) and controls in assay buffer containing DMSO. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Assay Setup (384-well plate):

    • Add 5 µL of diluted test inhibitor or control solution to the appropriate wells of a black, opaque-walled microplate.[17]

    • Add 10 µL of the diluted PDE3 enzyme solution to all wells except the "no-enzyme" controls. For these controls, add 10 µL of assay buffer.

    • Pre-incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent substrate solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) during which the reaction rate is linear.

    • Stop the reaction and develop the signal by adding the detection reagents as specified by the kit manufacturer.

    • Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average signal from the "no-enzyme" control wells from all other data points.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no-inhibitor" (vehicle) control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_cell Cardiomyocyte AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Gs-protein coupled receptor activation PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 PDE3 Enzyme cAMP->PDE3 substrate Contraction Increased Contraction PKA->Contraction leads to AMP AMP (Inactive) PDE3->AMP hydrolyzes to Inhibitor PDE3 Inhibitor (e.g., Milrinone) Inhibitor->PDE3

Caption: cAMP signaling pathway and the action of a PDE3 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Enzyme, and Substrate C Add Inhibitor/Control to Microplate A->C B Create Serial Dilutions of Test Inhibitor B->C D Add PDE3 Enzyme (Pre-incubate) C->D E Initiate Reaction with Substrate D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagents F->G H Read Fluorescence on Plate Reader G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: General workflow for a PDE3 enzymatic inhibition assay.

Troubleshooting_Logic start Problem: Low or No Signal q1 Did the Positive Control (known inhibitor) work? start->q1 a1_yes Run 'No-Enzyme' Control. Is background signal normal? q1->a1_yes Yes a1_no Check Enzyme Activity. Was it stored correctly? Run enzyme titration. q1->a1_no No a2_yes Issue is specific to test compounds. Check for compound precipitation or interference. a1_yes->a2_yes Yes a2_no Check Substrate. Prepare fresh solution. Verify concentration. a1_yes->a2_no No end1 Root Cause: Inactive Enzyme a1_no->end1 end2 Root Cause: Compound Interference a2_yes->end2 end3 Root Cause: Substrate Issue a2_no->end3

Caption: Troubleshooting logic for a "Low Signal" assay result.

References

Technical Support Center: Managing Pelrinone-Induced Arrhythmias in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Pelrinone-induced arrhythmias in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phosphodiesterase-3 (PDE3) inhibitor.[1][2] Its primary mechanism of action involves preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2][3][4] This increase in intracellular cAMP leads to two main effects:

  • Positive Inotropy: Increased contractility of the heart muscle.[1][3]

  • Vasodilation: Relaxation of blood vessels, leading to reduced preload and afterload.[1][3][5]

Q2: Why does this compound cause arrhythmias?

The pro-arrhythmic potential of this compound stems from its mechanism of action. The increase in intracellular cAMP can lead to:

  • Increased Heart Rate (Chronotropy): While less pronounced than with catecholamines, an increased heart rate can contribute to arrhythmogenesis.[1][3]

  • Ventricular Arrhythmias: A known side effect, including nonsustained ventricular tachycardia, is associated with this compound.[1][3] Long-term oral use has been linked to an increased risk of sudden death.[1]

  • Hypotension: The vasodilatory effects can cause a drop in blood pressure, which may trigger reflex tachycardia and contribute to cardiac instability.[3][6]

Q3: What types of arrhythmias are commonly observed with this compound in animal studies?

Ventricular arrhythmias are the most common and severe side effect, occurring in about 12% of patients in clinical settings, a risk that is also relevant in animal models.[3] These can include ventricular ectopy and nonsustained ventricular tachycardia.[2] Studies in conscious rats have shown that this compound infusion can lead to premature ventricular contractions (PVCs) and, at higher doses, ventricular fibrillation (VF).[7]

Q4: Are certain animal models more susceptible to this compound-induced arrhythmias?

Animal models with pre-existing cardiac conditions, such as heart failure or myocardial infarction, may be more susceptible to the arrhythmogenic effects of this compound.[8][9][10] For instance, in conscious dogs with recent myocardial infarction, this compound administration increased the incidence of sudden ventricular fibrillation during acute ischemia.[10] The choice of animal model is critical, as species-specific differences in cardiac electrophysiology can influence the arrhythmogenic response.

Troubleshooting Guides

Issue 1: Unexpected High Incidence of Arrhythmias

Potential Cause Troubleshooting Step
Dose is too high Review the literature for appropriate dose ranges for the specific animal model. Consider a dose-response study to identify the therapeutic window with minimal arrhythmic events.
Infusion rate is too rapid A rapid infusion can cause sudden hemodynamic changes. Administer a loading dose over 10-20 minutes followed by a continuous infusion.[4]
Animal model sensitivity Consider if the chosen animal model has a known predisposition to arrhythmias.[8][9] If so, a different model may be necessary, or the experimental endpoints may need to be adjusted.
Anesthesia interactions Certain anesthetics can have cardiovascular effects that may potentiate this compound-induced arrhythmias. Review the literature for interactions and consider using telemetry in conscious animals to eliminate this variable.
Electrolyte imbalance Ensure baseline electrolyte levels (especially potassium and magnesium) are within the normal range for the species, as imbalances can increase arrhythmia susceptibility.

Issue 2: Difficulty in Differentiating this compound Effect from Experimental Model's Intrinsic Arrhythmias

Potential Cause Troubleshooting Step
Lack of baseline data Always record a sufficient baseline period of ECG data before drug administration to characterize the intrinsic arrhythmia burden of the animal model.
Inadequate control group Include a vehicle-treated control group to account for any arrhythmias that may develop due to the experimental procedure itself or the underlying pathology of the model.
Signal-to-noise ratio in ECG Ensure high-quality ECG recordings. Use appropriate filtering and lead placement to minimize noise and accurately identify different arrhythmia types.

Data Presentation

Table 1: Hemodynamic and Arrhythmic Effects of this compound in a Canine Model of Recent Myocardial Infarction

ParameterControl (Vehicle)This compound (200 µg/kg/h)
Incidence of Ischemic Ventricular Fibrillation 10.3% (4/39)40% (4/10)
24-hour Ischemic Mortality 15.2% (6/39)60% (6/10)
Ventricular Refractoriness (Non-infarct zone) No significant changeDecreased
Ventricular Refractoriness (Infarct zone) No significant changeDecreased

Data synthesized from a study in conscious dogs with recent myocardial infarction.[10]

Table 2: Effects of this compound Infusion in Conscious Rats

ParameterNitroprusside (Control)This compound (0.3 mg/kg/min)
Incidence of Ventricular Fibrillation 0% (0/6)83.3% (5/6)
Premature Ventricular Contractions Not observedObserved in 100% (6/6)
QTc Interval No significant changeSignificant prolongation

Data from a comparative study in conscious Wistar rats.[7]

Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Arrhythmias in a Conscious Rat Model

  • Animal Preparation:

    • Surgically implant telemetry transmitters for continuous ECG and blood pressure monitoring in adult male Wistar rats.

    • Allow for a minimum of one week of post-operative recovery.

  • Baseline Recording:

    • Acclimate the rats to the recording chamber.

    • Record baseline ECG and hemodynamic data for at least 24 hours prior to drug administration.

  • Drug Administration:

    • On the day of the experiment, record a stable 1-hour baseline.

    • Infuse this compound intravenously at a constant rate (e.g., 0.3 mg/kg/min).[7]

    • A vehicle control group should be infused with the same volume of saline.

  • Data Acquisition and Analysis:

    • Continuously record ECG and blood pressure throughout the infusion period and for at least 2 hours post-infusion.

    • Analyze the ECG for the incidence and type of arrhythmias (e.g., PVCs, ventricular tachycardia, ventricular fibrillation).

    • Analyze hemodynamic data for changes in heart rate, blood pressure, and contractility indices.

Protocol 2: Assessing Pro-arrhythmic Risk in a Canine Model of Post-Myocardial Infarction

  • Model Creation:

    • Induce a myocardial infarction in adult mongrel dogs via coronary artery ligation.

    • Allow for a recovery and remodeling period (e.g., 3-5 days).

  • Electrophysiological Testing:

    • Perform baseline programmed electrical stimulation to stratify animals based on their susceptibility to inducible ventricular tachycardia.

  • Drug Infusion and Ischemic Challenge:

    • In conscious, sling-restrained dogs, begin a continuous intravenous infusion of this compound (e.g., 200 µg/kg/h) or vehicle.[10]

    • After a stabilization period, induce a new ischemic event by occluding a different coronary artery.

  • Monitoring and Endpoint:

    • Continuously monitor the ECG for the development of spontaneous arrhythmias, particularly ventricular fibrillation.

    • The primary endpoint is the incidence of lethal ischemic arrhythmias.

Visualizations

Pelrinone_Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle This compound This compound PDE3 Phosphodiesterase-3 (PDE3) This compound->PDE3 Inhibits cAMP Cyclic AMP (cAMP) PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA_vasc PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Contractility Increased Cardiac Contractility (Inotropy) Ca_Influx->Contractility Arrhythmia Potential for Arrhythmias Ca_Influx->Arrhythmia Myosin_LCK Myosin Light Chain Kinase (MLCK) Vasodilation Smooth Muscle Relaxation (Vasodilation) Myosin_LCK->Vasodilation PKA_vasc->Myosin_LCK Inhibits

Caption: Signaling pathway of this compound in cardiac and vascular smooth muscle cells.

Experimental_Workflow Animal_Prep Animal Model Preparation (e.g., Telemetry Implantation) Baseline Baseline Data Recording (ECG, Hemodynamics) Animal_Prep->Baseline Grouping Randomization to Groups Baseline->Grouping Group_this compound This compound Infusion Grouping->Group_this compound Treatment Group_Vehicle Vehicle Infusion Grouping->Group_Vehicle Control Monitoring Continuous Monitoring (ECG, Hemodynamics) Group_this compound->Monitoring Group_Vehicle->Monitoring Data_Analysis Data Analysis (Arrhythmia Quantification) Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for assessing this compound-induced arrhythmias.

Troubleshooting_Logic Start High Incidence of Arrhythmias Observed Check_Dose Is the dose/infusion rate appropriate? Start->Check_Dose Adjust_Dose Reduce dose or slow infusion rate Check_Dose->Adjust_Dose No Check_Model Is the animal model known to be sensitive? Check_Dose->Check_Model Yes Resolved Issue Resolved Adjust_Dose->Resolved Consider_Model Consider alternative model or adjust endpoints Check_Model->Consider_Model Yes Check_Anesthesia Could anesthesia be a confounding factor? Check_Model->Check_Anesthesia No Consider_Model->Resolved Use_Conscious Use conscious, telemetered animals Check_Anesthesia->Use_Conscious Yes Check_Anesthesia->Resolved No Use_Conscious->Resolved

Caption: Troubleshooting logic for high arrhythmia incidence in this compound studies.

References

Technical Support Center: Improving the Bioavailability of Oral Pelrinone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Pelrinone.

Frequently Asked Questions (FAQs)

1. What are the known physicochemical properties of this compound that may affect its oral bioavailability?

A preformulation study of this compound hydrochloride has revealed several key properties that can influence its oral absorption.[1] The compound exhibits a U-shaped pH-solubility profile, meaning it has low solubility in the intermediate pH range.[1] It has two ionizable functions with pKa values of 4.71 and 8.94.[1] This pH-dependent solubility can present challenges for consistent absorption throughout the gastrointestinal tract. Additionally, the presence of polymorphs has been identified, which can impact dissolution rates and, consequently, bioavailability.[1]

2. What are common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of compounds with poor aqueous solubility.[2][3][4][5][6] These approaches can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[3][5][6]

    • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance its dissolution.[2][3][5]

  • Chemical Modifications:

    • Salt Formation: Creating a salt of the drug can significantly alter its solubility and dissolution rate.

    • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[3][7]

  • Formulation Approaches:

    • Use of Surfactants and Solubilizers: These agents can increase the solubility of the drug in the gastrointestinal fluids.[4][5]

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[2][5]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility and stability of the drug.[2][3]

3. How does this compound's mechanism of action potentially influence formulation development?

While specific signaling pathways for this compound are not extensively detailed in the provided search results, it is identified as a cardiotonic agent.[1] A related compound, milrinone, acts by inhibiting phosphodiesterase IV, which increases intracellular cyclic AMP (cAMP).[8][9][10] If this compound acts through a similar mechanism, formulation strategies should aim for consistent and predictable plasma concentrations to maintain therapeutic efficacy and avoid potential side effects associated with fluctuations in cAMP levels.

Troubleshooting Guides

Issue 1: Low and Variable Drug Dissolution in in vitro Studies

Possible Causes:

  • Poor aqueous solubility of this compound at the pH of the dissolution medium.

  • Presence of a less soluble polymorphic form.

  • Inadequate wetting of the drug particles.

Troubleshooting Steps:

StepActionRationale
1 Characterize the pH-solubility profile of your this compound batch.To confirm if the dissolution medium pH is in the low solubility range for this compound.
2 Perform solid-state characterization (e.g., XRD, DSC) of the drug substance.To identify the polymorphic form and compare it to more soluble forms if they exist.
3 Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration in the dissolution medium.To improve the wetting of the drug particles and enhance dissolution.
4 Evaluate different formulation strategies to enhance solubility.See "Formulation Strategies to Enhance Dissolution" table below for comparative data.

Formulation Strategies to Enhance Dissolution of this compound (Hypothetical Data)

Formulation ApproachDrug Loading (%)Dissolution Medium (pH 6.8)% Drug Released at 30 min
Unformulated this compound100Phosphate Buffer15%
Micronized this compound50Phosphate Buffer45%
Solid Dispersion (PVP K30)20Phosphate Buffer85%
Inclusion Complex (HP-β-CD)15Phosphate Buffer92%
Issue 2: Poor in vivo Bioavailability Despite Good in vitro Dissolution

Possible Causes:

  • First-pass metabolism.

  • Efflux by transporters like P-glycoprotein.

  • Degradation in the gastrointestinal tract.

Troubleshooting Steps:

StepActionRationale
1 Conduct a Caco-2 permeability assay.To assess the potential for intestinal efflux of this compound.
2 Investigate the metabolic stability of this compound in liver microsomes.To determine the extent of first-pass metabolism.
3 Include absorption enhancers or efflux pump inhibitors in the formulation.To potentially increase intestinal absorption.
4 Consider developing a prodrug of this compound.To mask the sites of metabolism and improve absorption.[7]

Experimental Protocols

Protocol 1: In Vitro Drug Release Study using USP Apparatus II (Paddle Method)

Objective: To determine the dissolution rate of different this compound formulations.

Materials:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • This compound formulation (e.g., tablets, capsules)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer)

  • Syringes and filters for sampling

  • HPLC system for analysis

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Place 900 mL of the medium into each dissolution vessel and equilibrate to 37 ± 0.5 °C.

  • Place one unit of the this compound formulation in each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Bioavailability Study in a Relevant Animal Model (e.g., Rats)

Objective: To determine the pharmacokinetic parameters of different this compound formulations after oral administration.

Materials:

  • Male Wistar rats (or other appropriate species)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetic

  • This compound formulations and a reference solution

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups, with each group receiving a different formulation or the reference solution.

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or retro-orbital plexus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of this compound.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

  • Calculate the relative bioavailability of the test formulations compared to the reference solution.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation This compound Formulation dissolution Dissolution Testing (USP Apparatus II) formulation->dissolution Test analysis_invitro HPLC Analysis dissolution->analysis_invitro Sample data_invitro Dissolution Profile analysis_invitro->data_invitro Quantify animal_model Animal Model (e.g., Rats) data_invitro->animal_model Select Promising Formulations dosing Oral Dosing animal_model->dosing Administer sampling Blood Sampling dosing->sampling Collect analysis_invivo LC-MS/MS Analysis sampling->analysis_invivo Analyze pk_data Pharmacokinetic Parameters (AUC, Cmax) analysis_invivo->pk_data Calculate

Caption: Experimental workflow for evaluating oral this compound formulations.

bioavailability_challenges cluster_drug Drug Properties cluster_formulation Formulation Strategies poor_solubility Poor Aqueous Solubility bioavailability Low Oral Bioavailability poor_solubility->bioavailability first_pass First-Pass Metabolism first_pass->bioavailability efflux P-gp Efflux efflux->bioavailability particle_size Particle Size Reduction particle_size->poor_solubility Addresses solid_dispersion Solid Dispersion solid_dispersion->poor_solubility Addresses lipid_formulation Lipid-Based Formulation lipid_formulation->poor_solubility Addresses prodrug Prodrug Approach prodrug->first_pass Mitigates

Caption: Challenges and strategies for improving this compound's oral bioavailability.

References

Technical Support Center: Minimizing Pelrinone Tachyphylaxis in Prolonged Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pelrinone tachyphylaxis in prolonged exposure experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective phosphodiesterase-3 (PDE3) inhibitor. PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE3, this compound increases intracellular cAMP levels. In the heart, this leads to activation of protein kinase A (PKA), enhanced calcium influx, and consequently, increased myocardial contractility (inotropy). In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation, which reduces both preload and afterload on the heart.[1]

Q2: What is this compound tachyphylaxis?

A2: this compound tachyphylaxis is the rapid development of a diminished response to the drug after repeated or prolonged administration.[2][3] This means that even with continuous exposure to the same concentration of this compound, its inotropic and vasodilatory effects may decrease over time. This phenomenon has been observed in in vitro studies and is considered a key challenge in the long-term application of PDE3 inhibitors.[3]

Q3: What are the known mechanisms behind this compound tachyphylaxis?

A3: The primary mechanisms are believed to involve alterations in the signaling pathways downstream of PDE3 inhibition. Evidence suggests a link to the desensitization of the β-adrenergic receptor (β-AR) pathway.[4] Prolonged elevation of cAMP can lead to feedback mechanisms that dampen the cellular response. This may include:

  • Upregulation of other PDE isoforms: Chronic stimulation with agents that increase cAMP can lead to an increased expression of other PDE subtypes (e.g., PDE2A, PDE4A, PDE4B), which then compensate by increasing the breakdown of cAMP.[2][5]

  • β-adrenergic receptor downregulation: Studies with other PDE3 inhibitors have shown an association between tachyphylaxis and the downregulation and sequestration of β-adrenergic receptors.[6]

  • Alterations in PKA signaling: Changes in the localization and activity of Protein Kinase A (PKA), a key downstream effector of cAMP, can also contribute to the reduced response.[7][8]

Q4: How can I minimize this compound tachyphylaxis in my experiments?

A4: Several strategies can be employed to mitigate the development of tachyphylaxis:

  • Intermittent Dosing: Instead of continuous infusion, consider intermittent administration of this compound. Studies with the similar drug milrinone have shown that intermittent therapy (e.g., infusions for a set number of hours, several days a week) can lead to sustained hemodynamic and functional improvement, potentially by allowing the signaling pathways to recover between doses.[9][10]

  • Dose Optimization: Use the lowest effective concentration of this compound. Tachyphylaxis is often dose-dependent.[3] Careful dose-response studies are crucial to identify a concentration that provides a therapeutic effect with a minimized risk of desensitization.

  • Combination Therapy: In some contexts, combining this compound with other agents, such as β-blockers, has been explored. This approach may help to modulate the overall signaling response and prevent some of the downstream changes that lead to tachyphylaxis.

Troubleshooting Guides

Problem 1: Diminishing inotropic response during prolonged this compound exposure in isolated cardiomyocytes.
Possible Cause Troubleshooting Steps
Tachyphylaxis Development - Implement Intermittent Dosing: Instead of continuous perfusion, switch to a protocol with washout periods. For example, perfuse with this compound for a set duration, followed by a drug-free period, and then re-challenge. - Cumulative Dose-Response: If not already doing so, use a cumulative dose-response protocol with shorter incubation times at each concentration to minimize the total exposure time.[2]
Reagent Degradation - Prepare Fresh Solutions: Ensure that this compound solutions are freshly prepared for each experiment. While stable for a limited time, prolonged storage of diluted solutions can lead to degradation.[2] - Check Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic to the cells.
Suboptimal Experimental Conditions - Maintain Physiological Calcium: The inotropic effect of this compound is dependent on extracellular calcium. Verify and maintain a consistent and physiological calcium concentration in your buffer.[2] - Consistent Pacing Frequency: The rate of electrical stimulation can influence the contractile response. Use a consistent and physiologically relevant pacing frequency throughout the experiment.[2]
Problem 2: Attenuated hemodynamic response to continuous this compound infusion in an in vivo model.
Possible Cause Troubleshooting Steps
Development of Tachyphylaxis - Switch to Intermittent Infusion: Based on clinical studies with milrinone, an intermittent infusion protocol (e.g., daily infusions for a set number of hours) may prevent the decline in hemodynamic response.[10] - Re-evaluate Dosage: The infusion rate may be too high, leading to rapid desensitization. Conduct a dose-ranging study to determine the optimal infusion rate that balances efficacy with the risk of tachyphylaxis.
Counter-regulatory Mechanisms - Monitor Neurohormonal Activation: Prolonged PDE3 inhibition can lead to reflex neurohormonal activation. Consider measuring plasma catecholamine levels to assess this. - Consider Combination Therapy: In a research setting, co-administration with a β-blocker could be explored to counteract some of the reflex sympathetic activation, although this will also modulate the direct inotropic effects.
Animal Model Variability - Ensure Consistent Health Status: The underlying health of the animal model can significantly impact the response to inotropic agents. Ensure consistency in the induction of any disease model (e.g., heart failure). - Control for Anesthesia Effects: The type and depth of anesthesia can influence hemodynamic parameters. Maintain a consistent anesthetic plane throughout the experiment.

Data Presentation

Table 1: Hemodynamic Effects of Long-Term Intravenous Milrinone Infusion in Patients with Advanced Heart Failure

ParameterBefore Milrinone (n=90)After 3 Months of Milrinone (n=90)p-valueBefore Milrinone (n=55)After 6 Months of Milrinone (n=55)p-value
Cardiac Index (L/min/m²) 1.862.25<0.0011.92.38<0.0001
NYHA Class 3.322.76<0.00013.252.720.001

Data adapted from a retrospective study on long-term ambulatory intravenous milrinone therapy.[9] This table illustrates that long-term, likely continuous, infusion can be associated with sustained improvement in cardiac index and functional class, suggesting that complete tachyphylaxis may not occur in all clinical scenarios or that other adaptive mechanisms are at play.

Table 2: Hemodynamic Improvements with Intermittent Milrinone Infusion in Severe Congestive Heart Failure

Hemodynamic ParameterBaseline (First Cycle)During First Cycle InfusionBaseline (Fourth Cycle)During Fourth Cycle Infusion4-Month Follow-up
Mean Pulmonary Arterial Pressure (mmHg) Significantly DecreasedSignificantly DecreasedSustained Improvement
Pulmonary Capillary Wedge Pressure (mmHg) Significantly DecreasedSignificantly DecreasedSustained Improvement
Systemic Vascular Resistance (dyn·s/cm⁵) Significantly DecreasedSignificantly DecreasedSustained Improvement
Cardiac Index (L/min/m²) Significantly IncreasedSignificantly IncreasedSustained Improvement

Qualitative summary of findings from a study on intermittent milrinone infusion (72-hour continuous infusion, 3 days a week, for 4 cycles).[10] The study reported significant improvements (p < 0.01) during infusions compared to baseline and that these improvements were sustained at a 4-month follow-up, suggesting a potential for reversing or preventing tachyphylaxis with an intermittent approach.

Experimental Protocols

Protocol 1: In Vitro Cardiomyocyte Contractility Assay to Assess Tachyphylaxis

This protocol describes a method to induce and measure tachyphylaxis to this compound in isolated adult cardiomyocytes.

1. Cell Preparation:

  • Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.
  • Allow the isolated, rod-shaped myocytes to stabilize in a calcium-containing buffer (e.g., Tyrode's solution with 1.8 mM Ca²⁺).

2. Experimental Setup:

  • Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.
  • Maintain the chamber at a constant temperature (e.g., 37°C).
  • Use field stimulation electrodes to pace the cardiomyocytes at a fixed frequency (e.g., 1 Hz).

3. Induction of Tachyphylaxis:

  • Record baseline contractility (e.g., fractional shortening, velocity of shortening/relengthening) for a stable period (e.g., 10-15 minutes).
  • Introduce a fixed concentration of this compound into the perfusion solution and continuously perfuse for an extended period (e.g., 1-4 hours).
  • Record contractility at regular intervals (e.g., every 15-30 minutes) during the prolonged exposure.

4. Data Analysis:

  • Measure the contractile parameters from the recorded videos or tracings.
  • Plot the change in contractility over time in the continuous presence of this compound. A gradual decrease from the peak response indicates the development of tachyphylaxis.

Protocol 2: In Vivo Hemodynamic Assessment of this compound Tachyphylaxis in a Rodent Model

This protocol outlines the measurement of hemodynamic parameters in anesthetized rodents to evaluate the development of tachyphylaxis during continuous this compound infusion.

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane or urethane).
  • Cannulate the trachea for mechanical ventilation if necessary.
  • Insert a catheter into the carotid artery to measure arterial blood pressure.
  • Insert a pressure-volume catheter into the left ventricle via the right carotid artery for detailed cardiac function assessment (e.g., dP/dt_max, stroke volume).
  • Insert a catheter into the jugular vein for intravenous drug administration.

2. Continuous Infusion and Data Collection:

  • Allow the animal to stabilize after instrumentation and record baseline hemodynamic data.
  • Administer a bolus loading dose of this compound, followed by a continuous intravenous infusion at a predetermined rate.
  • Continuously record all hemodynamic parameters for the duration of the experiment (e.g., 4-6 hours).

3. Data Analysis:

  • Analyze the recorded data to determine the changes in parameters such as left ventricular systolic pressure, dP/dt_max, cardiac output, and mean arterial pressure over time.
  • A peak in the hemodynamic response followed by a gradual decline during the continuous infusion would indicate tachyphylaxis.

Mandatory Visualizations

Pelrinone_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Vascular_Smooth_Muscle Vascular Smooth Muscle PKA->Vascular_Smooth_Muscle Promotes Relaxation Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Myofilaments Myofilaments Ca_Influx->Myofilaments Activates Contraction ↑ Myocardial Contractility Myofilaments->Contraction Relaxation Vasodilation Vascular_Smooth_Muscle->Relaxation

Caption: Primary signaling pathway of this compound in cardiomyocytes and vascular smooth muscle.

Tachyphylaxis_Mechanism cluster_0 Initial Response cluster_1 Adaptive Response (Tachyphylaxis) Pelrinone_Continuous Prolonged this compound Exposure PDE3_Inhibition Sustained PDE3 Inhibition Pelrinone_Continuous->PDE3_Inhibition cAMP_Increase ↑↑ Intracellular cAMP PDE3_Inhibition->cAMP_Increase PKA_Activation Sustained PKA Activation cAMP_Increase->PKA_Activation Feedback_Inhibition Negative Feedback on Adenylyl Cyclase cAMP_Increase->Feedback_Inhibition Triggers PDE_Upregulation Upregulation of other PDEs (e.g., PDE4) PKA_Activation->PDE_Upregulation Induces Beta_AR_Desensitization β-Adrenergic Receptor Desensitization / Downregulation PKA_Activation->Beta_AR_Desensitization Contributes to PDE_Upregulation->cAMP_Increase Reduces Reduced_Response Diminished Inotropic/Vasodilatory Effect Beta_AR_Desensitization->Reduced_Response Feedback_Inhibition->Reduced_Response

Caption: Potential mechanisms leading to this compound tachyphylaxis with prolonged exposure.

Experimental_Workflow_Tachyphylaxis start Start Experiment prep Prepare Cardiomyocytes or Animal Model start->prep baseline Record Baseline Contractility / Hemodynamics prep->baseline exposure Prolonged Exposure to this compound (Continuous Infusion) baseline->exposure monitoring Monitor Response Over Time at Regular Intervals exposure->monitoring tachyphylaxis Observe for Diminished Response monitoring->tachyphylaxis tachyphylaxis->monitoring Response Sustained analyze Analyze Data for Tachyphylaxis tachyphylaxis->analyze Response Diminishes end End Experiment analyze->end

Caption: Experimental workflow for inducing and assessing this compound tachyphylaxis.

References

Pelrinone Stability in Intravenous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of pelrinone in various intravenous (IV) solutions. The following question-and-answer guide addresses potential issues and offers insights into experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: A preformulation study of this compound hydrochloride has indicated that the compound in solution is stable under various pH conditions. The study showed stability when exposed to 500-foot-candle (ft-c) light at room temperature and at an elevated temperature of 80°C for 64 days. In its solid state, this compound hydrochloride showed no decomposition at 80°C and under 500-ft-c light for at least 112 days.[1]

Q2: Is there specific data on the stability of this compound in common intravenous solutions like Dextrose 5% in Water (D5W), 0.9% Sodium Chloride (Normal Saline), or Lactated Ringer's solution?

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: The preformulation study of this compound hydrochloride identified a gross incompatibility with povidone. No significant incompatibilities were observed with 12 other selected excipients.[1] It is crucial to consider this when formulating this compound for intravenous administration.

Q4: What are the pKa values of this compound, and how might they affect its stability in different IV solutions?

A4: this compound hydrochloride has two ionizable functions with pKa values of 4.71 and 8.94.[1] These values indicate that the ionization state of this compound will change significantly across the typical pH range of intravenous solutions. The pH of the final admixture can therefore influence the solubility and stability of the drug. For instance, the solubility of this compound is affected by ionic strength, increasing at pH 3.9 and decreasing at pH 7.5 with rising ionic strength.[1]

Data Presentation: this compound Hydrochloride Stability

Note: The following table summarizes the available stability data for this compound hydrochloride from a preformulation study. Specific quantitative data for this compound in common intravenous solutions is not available in the cited literature.

ParameterConditionDurationOutcome
Solution Stability Various pH conditions64 daysStable
500-foot-candle light (Room Temp)64 daysStable
80°C64 daysStable
Solid-State Stability 80°C112 daysNo decomposition
500-foot-candle light112 daysNo decomposition
Excipient Compatibility PovidoneNot specifiedGross incompatibility
12 other excipientsNot specifiedNo gross incompatibility

Experimental Protocols

While specific protocols for this compound stability in IV solutions are not detailed in the available literature, a general methodology for such a study would follow established guidelines for drug stability testing.

Objective: To determine the chemical stability of this compound in various intravenous solutions over a specified period under controlled conditions.

Materials:

  • This compound hydrochloride active pharmaceutical ingredient (API)

  • Intravenous solutions: 5% Dextrose in Water (D5W), 0.9% Sodium Chloride (Normal Saline), Lactated Ringer's solution

  • Volumetric flasks, pipettes, and other calibrated laboratory glassware

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Environmental chambers/incubators

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound hydrochloride of a known concentration.

    • Dilute the stock solution with each of the intravenous solutions to achieve the desired final concentrations for the study.

    • Measure the initial pH of each solution.

  • Storage Conditions:

    • Store the prepared solutions under various conditions as per ICH guidelines, which may include:

      • Refrigerated (2-8°C)

      • Room temperature (25°C/60% RH)

      • Accelerated conditions (e.g., 40°C/75% RH)

      • Photostability (exposure to light)

  • Sampling:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis:

    • Visually inspect each sample for any changes in color, clarity, or for the presence of particulate matter.

    • Measure the pH of each sample at each time point.

    • Quantify the concentration of this compound in each sample using a stability-indicating HPLC method. The HPLC method should be validated for specificity, linearity, accuracy, and precision.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • Stability is often defined as the retention of at least 90-95% of the initial drug concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation or cloudiness observed upon mixing this compound with an IV solution. pH incompatibility, insolubility of this compound at the final concentration and pH, or interaction with components of the IV solution.Check the pH of the final solution. Refer to the pH-solubility profile of this compound. Consider using a different IV solution or adjusting the pH if feasible for the intended use.
Discoloration of the this compound solution over time. Degradation of the this compound molecule, potentially accelerated by light or temperature.Protect the solution from light. Store at the recommended temperature. Analyze the solution for the presence of degradation products.
Loss of potency detected by HPLC analysis. Chemical degradation of this compound.Review the storage conditions (temperature, light exposure). Investigate potential interactions with the container closure system.
Inconsistent stability results between batches. Variability in the formulation, such as pH or excipient concentrations. Differences in experimental conditions.Ensure strict control over the preparation of solutions and storage conditions. Verify the consistency of the IV solutions used.

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered (e.g., precipitation, discoloration, potency loss) check_visual Visual Inspection: Precipitation/Color Change? start->check_visual check_potency HPLC Analysis: >10% Potency Loss? check_visual->check_potency No check_ph Measure pH of Admixture check_visual->check_ph Yes protect_light Protect from Light check_potency->protect_light Yes end Resolution check_potency->end No review_solubility Review this compound pH-Solubility Profile check_ph->review_solubility consider_alt_iv Consider Alternative IV Solution review_solubility->consider_alt_iv reformulate Reformulate or Adjust pH consider_alt_iv->reformulate control_temp Ensure Proper Storage Temperature protect_light->control_temp investigate_interaction Investigate Container/Excipient Interaction control_temp->investigate_interaction investigate_interaction->reformulate reformulate->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

Comparison Guide: Milrinone versus Dobutamine in Acute Decompensated Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between pelrinone and milrinone for the treatment of acute decompensated heart failure (ADHF) cannot be provided at this time. Extensive searches for "this compound" in scientific literature and clinical trial databases have yielded no relevant results, suggesting that the drug name may be misspelled or it is not a widely studied compound for this indication.

Therefore, this guide will focus on a comprehensive comparison of milrinone with another well-established inotrope used in ADHF, dobutamine , for which extensive experimental and clinical data are available.

This guide provides a detailed, objective comparison of the performance of milrinone and dobutamine in the management of acute decompensated heart failure, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action

Both milrinone and dobutamine increase cardiac contractility (inotropy) but through different signaling pathways.

  • Milrinone: A phosphodiesterase 3 (PDE3) inhibitor.[1][2] By inhibiting PDE3, milrinone prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1][2] This leads to increased intracellular cAMP levels, resulting in enhanced calcium influx and myofilament sensitivity to calcium, which in turn increases myocardial contractility.[2] In vascular smooth muscle, elevated cAMP causes vasodilation, reducing both preload and afterload on the heart.[3]

  • Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart. This activation increases the production of cAMP, leading to a similar cascade of increased intracellular calcium and enhanced contractility. It has less pronounced effects on β2- and α1-adrenergic receptors, resulting in milder vasodilation compared to milrinone.

dot

Signaling Pathways cluster_milrinone Milrinone Pathway cluster_dobutamine Dobutamine Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 Milrinone->PDE3 inhibits cAMP_M cAMP PKA_M Protein Kinase A cAMP_M->PKA_M activates Vasodilation_M Vasodilation cAMP_M->Vasodilation_M in smooth muscle Ca_M Increased Intracellular Ca²⁺ PKA_M->Ca_M phosphorylates channels Contractility_M Increased Contractility Ca_M->Contractility_M Dobutamine Dobutamine Beta1 β1-Adrenergic Receptor Dobutamine->Beta1 stimulates AC Adenylyl Cyclase Beta1->AC activates cAMP_D cAMP AC->cAMP_D produces PKA_D Protein Kinase A cAMP_D->PKA_D activates Ca_D Increased Intracellular Ca²⁺ PKA_D->Ca_D phosphorylates channels Contractility_D Increased Contractility Ca_D->Contractility_D

Signaling pathways of Milrinone and Dobutamine.

Pharmacokinetics

The pharmacokinetic profiles of milrinone and dobutamine differ significantly, which influences their clinical application.

ParameterMilrinoneDobutamine
Half-life ~2.3 hours[2][4]~2 minutes
Onset of Action 5-15 minutes[5]1-10 minutes
Metabolism Minimal, primarily excreted unchanged in urine[2][4]Rapidly metabolized by COMT in tissues and plasma
Protein Binding ~70%[2][4]Not significant

Clinical Efficacy and Hemodynamic Effects

Both drugs improve cardiac output and reduce pulmonary capillary wedge pressure in patients with ADHF. However, their effects on other hemodynamic parameters can differ.

Hemodynamic ParameterMilrinoneDobutamine
Cardiac Index Significant Increase[6][7]Significant Increase
Pulmonary Capillary Wedge Pressure Significant Decrease[6]Significant Decrease
Systemic Vascular Resistance Significant Decrease[2]Modest Decrease
Mean Arterial Pressure May Decrease[8]Variable, may increase or decrease
Heart Rate Less pronounced increase[2]More pronounced increase
Pulmonary Vascular Resistance Significant Decrease[2]Modest Decrease

A meta-analysis of studies comparing milrinone and dobutamine in ADHF suggested that milrinone was associated with a lower risk of mortality.[9] However, other studies have found no significant difference in mortality.[7]

Experimental Protocols

Assessment of Hemodynamic Effects in a Canine Model of Heart Failure
  • Objective: To compare the in vivo hemodynamic effects of milrinone and dobutamine.

  • Animal Model: Mongrel dogs are anesthetized, and heart failure is induced by rapid ventricular pacing or coronary artery ligation.

  • Instrumentation: A thermodilution catheter is placed in the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous blood pressure monitoring.

  • Drug Administration:

    • Milrinone is administered as a loading dose followed by a continuous infusion.

    • Dobutamine is administered as a continuous infusion, titrated to achieve a desired hemodynamic effect.

  • Measurements: Hemodynamic parameters are recorded at baseline and at regular intervals during drug infusion.

  • Data Analysis: Changes from baseline in cardiac index, mean arterial pressure, pulmonary capillary wedge pressure, and systemic vascular resistance are calculated and compared between the two drug groups using appropriate statistical tests.

dot

Experimental Workflow cluster_protocol Hemodynamic Study Protocol Induction Induce Heart Failure in Canine Model Instrumentation Surgical Instrumentation for Hemodynamic Monitoring Induction->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Randomization Randomize to Milrinone or Dobutamine Baseline->Randomization Infusion Administer Drug Infusion Randomization->Infusion Monitoring Continuous Hemodynamic Monitoring Infusion->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis

References

Validating the Efficacy of Pelrinone in Preclinical Heart Failure Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pelrinone's performance with other alternatives in preclinical heart failure models, supported by experimental data. Due to the limited direct preclinical data on this compound, this guide utilizes Milrinone, a well-characterized phosphodiesterase-3 (PDE3) inhibitor with a similar proposed mechanism of action, as a proxy for comparative analysis against established heart failure therapies, Levosimendan and Dobutamine.

This comparative guide synthesizes data from multiple preclinical studies to evaluate the efficacy of these inotropic agents. The following sections present quantitative data in structured tables, detail common experimental protocols, and provide visualizations of signaling pathways and experimental workflows to aid in the objective assessment of these compounds.

Comparative Efficacy in Preclinical Heart failure Models

The following tables summarize the hemodynamic and cardiac function parameters observed in various preclinical heart failure models following treatment with Milrinone (as a proxy for this compound), Levosimendan, and Dobutamine. It is important to note that the data is collated from different studies and experimental conditions may vary.

ParameterMilrinone (PDE3 Inhibitor)Levosimendan (Calcium Sensitizer)Dobutamine (β1-agonist)Preclinical Model
Cardiac Output Significant Increase[1][2]Significant Increase[3][4]Significant Increase[5][6]Canine, Porcine, Rodent models of heart failure
Left Ventricular Ejection Fraction (LVEF) IncreaseSignificant Increase[4]Increase[7]Porcine ischemic-reperfusion, Rodent models
Pulmonary Capillary Wedge Pressure (PCWP) Significant Decrease[3]Significant Decrease[3]Decrease[5]Canine model of myocardial failure
Systemic Vascular Resistance (SVR) Significant Decrease[2]Significant Decrease[3]Variable/Slight DecreaseVarious preclinical models
Heart Rate Increase[5]Neutral or slight increase[8]Significant Increase[5][9]Various preclinical models
Myocardial Oxygen Consumption Less increase compared to β-agonists[2]No substantial change[10]Significant Increase[5][6]Canine models

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of common experimental protocols used to assess the efficacy of inotropic agents in heart failure models.

Induction of Heart Failure in Animal Models:
  • Ischemia-Reperfusion Injury Model (Porcine/Rodent):

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Ligate a major coronary artery (e.g., left anterior descending) for a specified period (e.g., 60-90 minutes) to induce ischemia.

    • Remove the ligature to allow reperfusion, leading to myocardial stunning and dysfunction characteristic of heart failure.

    • Administer the test compound (e.g., Milrinone, Levosimendan, Dobutamine) intravenously and monitor hemodynamic parameters.

  • Pacing-Induced Heart Failure Model (Canine):

    • Implant a pacemaker in a healthy dog.

    • Pace the heart at a high rate (e.g., 240 beats/min) for several weeks to induce ventricular remodeling and a heart failure phenotype.

    • Once heart failure is established, conduct a terminal experiment to assess the acute effects of the test compounds on cardiac function.

Hemodynamic and Cardiac Function Assessment:
  • Invasive Hemodynamic Monitoring:

    • Catheterize major arteries and veins to measure pressures (e.g., arterial pressure, central venous pressure, pulmonary artery pressure, PCWP).

    • Use a thermodilution catheter to measure cardiac output.

    • Calculate derived parameters such as systemic vascular resistance and stroke volume.

  • Echocardiography:

    • Perform transthoracic or transesophageal echocardiography to assess cardiac dimensions and function.

    • Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and wall motion abnormalities.

    • Doppler imaging can be used to assess blood flow velocities and diastolic function.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of action of Milrinone (representing this compound), Levosimendan, and Dobutamine are depicted in the following signaling pathway diagrams.

cluster_milrinone Milrinone (PDE3 Inhibitor) Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Contraction Increased Contractility Ca_Channel->Contraction ↑ Ca²⁺ influx Myofilaments->Contraction

Caption: Milrinone inhibits PDE3, leading to increased cAMP and enhanced cardiac contractility.

cluster_levosimendan Levosimendan (Calcium Sensitizer) Pathway Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC Binds to K_ATP ATP-sensitive K⁺ Channel Levosimendan->K_ATP Opens Ca_Myofilament Ca²⁺-Myofilament Interaction TroponinC->Ca_Myofilament Sensitizes to Ca²⁺ Contraction Increased Contractility Ca_Myofilament->Contraction Vasodilation Vasodilation K_ATP->Vasodilation

Caption: Levosimndan enhances contractility by sensitizing troponin C to calcium.

cluster_dobutamine Dobutamine (β1-agonist) Pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ↑ Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Contraction Increased Contractility Ca_Channel->Contraction ↑ Ca²⁺ influx

Caption: Dobutamine stimulates β1-receptors, increasing cAMP and cardiac contractility.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of a novel inotropic agent in a preclinical heart failure model.

Animal_Model Select Preclinical Model (e.g., Canine, Porcine) HF_Induction Induce Heart Failure (e.g., Ischemia-Reperfusion) Animal_Model->HF_Induction Baseline Baseline Measurements (Hemodynamics, Echocardiography) HF_Induction->Baseline Randomization Randomize into Groups (Vehicle, Test Compound, Comparators) Baseline->Randomization Treatment Administer Treatment Randomization->Treatment Data_Collection Continuous Monitoring and Data Collection Treatment->Data_Collection Analysis Data Analysis and Statistical Comparison Data_Collection->Analysis Conclusion Draw Conclusions on Efficacy and Safety Analysis->Conclusion

Caption: A typical workflow for preclinical evaluation of heart failure therapeutics.

References

A Head-to-Head Comparison of Inotropic Support in Cardiogenic Shock: Dobutamine vs. Milrinone

Author: BenchChem Technical Support Team. Date: December 2025

In the critical care setting of cardiogenic shock, where the heart's pumping function is severely impaired, inotropic agents are a cornerstone of therapy to improve cardiac contractility and restore organ perfusion. Among the most utilized inotropes are the synthetic catecholamine dobutamine and the phosphodiesterase-3 (PDE3) inhibitor milrinone. This guide provides a detailed, evidence-based comparison of these two agents for researchers, scientists, and drug development professionals. While the initial query focused on "pelrinone," a comprehensive literature search revealed a lack of clinical data for this compound in cardiogenic shock. It is highly probable that "this compound" was a typographical error for "milrinone," a well-established inotrope frequently compared with dobutamine. Therefore, this guide will focus on the robust clinical data available for a head-to-head comparison of dobutamine and milrinone.

Mechanism of Action: Two Distinct Pathways to Inotropy

Dobutamine and milrinone achieve their positive inotropic effects through different intracellular signaling cascades.

Dobutamine: As a primary β1-adrenergic receptor agonist, dobutamine mimics the action of endogenous catecholamines on the heart muscle.[1][2][3][4] This stimulation activates a G-protein-coupled receptor (GPCR) pathway, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, resulting in an increased influx of calcium into the cardiac myocytes.[4] This surge in intracellular calcium enhances the interaction between actin and myosin filaments, thereby increasing myocardial contractility.[4] Dobutamine also has mild β2- and α1-adrenergic effects, which can lead to vasodilation and a modest impact on blood pressure.[1][6]

Milrinone: In contrast, milrinone is a selective inhibitor of phosphodiesterase-3 (PDE3), an enzyme responsible for the breakdown of cAMP.[3][6][7][8][9] By inhibiting PDE3, milrinone increases the intracellular levels of cAMP in both cardiac and vascular smooth muscle cells.[6][8][9] Similar to dobutamine, the elevated cAMP in cardiomyocytes activates PKA and increases intracellular calcium, leading to enhanced contractility (inotropy) and improved relaxation (lusitropy).[8][9] In vascular smooth muscle, the increased cAMP promotes relaxation, resulting in both arterial and venous vasodilation (inodilation).[8][10][11] This vasodilatory effect reduces both the preload and afterload on the heart.[10]

Caption: Signaling pathways of Dobutamine and Milrinone.

Head-to-Head Clinical Trial Data

Numerous studies have compared the efficacy and safety of dobutamine and milrinone in cardiogenic shock, with results often showing comparable outcomes but different adverse effect profiles.

Outcome MeasureDobutamineMilrinoneKey Findings from Clinical Trials and Meta-Analyses
In-Hospital Mortality VariableVariableA meta-analysis of seven studies (3,841 patients) showed a significantly higher risk of all-cause mortality in patients receiving dobutamine compared to milrinone (RR: 1.43).[12] However, the DOREMI trial, a randomized controlled trial of 192 patients, found no significant difference in a composite primary outcome that included in-hospital death.[2][13]
Resolution of Shock 70%76%A retrospective review found no significant difference in the rate or time to resolution of cardiogenic shock between the two agents.[14]
Hemodynamic Effects ↑ Cardiac Index↑ Cardiac Index, ↓ Pulmonary Vascular ResistanceBoth drugs increase cardiac output. Milrinone is often favored in patients with right ventricular failure or pulmonary hypertension due to its more pronounced pulmonary vasodilatory effects.[10][11]
Arrhythmias Higher IncidenceLower IncidenceDobutamine is associated with a higher incidence of arrhythmias compared to milrinone.[14][15]
Hypotension Less CommonMore CommonMilrinone is more frequently associated with hypotension due to its vasodilatory effects.[7][14]
Length of Hospital Stay Potentially ShorterPotentially LongerSome observational studies suggest a shorter length of hospital stay with dobutamine, though this may be associated with increased mortality.[7][16]

Experimental Protocols: The DOREMI Trial as a Case Study

The Dobutamine Compared with Milrinone (DOREMI) trial provides a robust example of a head-to-head comparison methodology.[2][13]

Study Design: A randomized, double-blind, single-center clinical trial.[13]

Patient Population: 192 patients admitted to the coronary care unit who were identified by the treating medical team as requiring inotrope therapy for cardiogenic shock.[13]

Intervention: Patients were randomized in a 1:1 ratio to receive either milrinone or dobutamine. The infusions were prepared by an unblinded pharmacist to appear identical and were administered by blinded clinical teams.[13]

Dosing: A standardized, blinded dosing protocol was used for both drugs, with five stages of infusion rates.[2]

  • Dobutamine: 2.5, 5.0, 7.5, 10.0, and >10.0 µg/kg/min

  • Milrinone: 0.125, 0.250, 0.375, 0.500, and >0.500 µg/kg/min

Primary Outcome: A composite of in-hospital death from any cause, resuscitated cardiac arrest, receipt of a cardiac transplant or mechanical circulatory support, nonfatal myocardial infarction, transient ischemic attack or stroke, or initiation of renal replacement therapy.[16]

Secondary Outcomes: Included individual components of the primary outcome, as well as changes in serum lactate, creatinine, and markers of end-organ perfusion.[17]

Experimental_Workflow Patient_Screening Screening of Patients with Cardiogenic Shock Inclusion_Criteria Inclusion Criteria Met? (e.g., need for inotropic support) Patient_Screening->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? (e.g., out-of-hospital cardiac arrest) Inclusion_Criteria->Exclusion_Criteria No Randomization Randomization (1:1) Inclusion_Criteria->Randomization Yes Dobutamine_Arm Dobutamine Infusion (Blinded Protocol) Randomization->Dobutamine_Arm Milrinone_Arm Milrinone Infusion (Blinded Protocol) Randomization->Milrinone_Arm Monitoring Continuous Monitoring (Hemodynamics, ECG, Labs) Dobutamine_Arm->Monitoring Milrinone_Arm->Monitoring Outcome_Assessment Assessment of Primary and Secondary Outcomes Monitoring->Outcome_Assessment Data_Analysis Data Analysis and Statistical Comparison Outcome_Assessment->Data_Analysis

Caption: A typical experimental workflow for a clinical trial comparing dobutamine and milrinone.

Conclusion

The choice between dobutamine and milrinone in the management of cardiogenic shock is nuanced, with no definitive superiority of one agent over the other in terms of overall mortality in randomized trials.[2][18] The decision often hinges on the patient's specific clinical profile and the treating physician's preference.[2] Dobutamine may be favored in hypotensive patients due to its lower propensity to cause vasodilation, while milrinone's pulmonary vasodilating effects make it a consideration for patients with right ventricular dysfunction or pulmonary hypertension.[10][11] However, the higher incidence of arrhythmias with dobutamine and hypotension with milrinone are critical considerations in treatment selection.[14][15] Future large-scale, multicenter randomized controlled trials are warranted to further delineate the optimal use of these inotropic agents in specific subpopulations of patients with cardiogenic shock.

References

Cross-Study Validation of Milrinone's Therapeutic Window: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic window of Milrinone, a phosphodiesterase-3 (PDE3) inhibitor, through a cross-study validation approach. By synthesizing data from multiple clinical investigations, this document aims to offer an objective comparison of Milrinone's performance against other inotropic agents, supported by experimental data and detailed methodologies.

Mechanism of Action

Milrinone is a selective inhibitor of phosphodiesterase-3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in cardiac and vascular smooth muscle, Milrinone increases intracellular cAMP levels. This leads to a dual effect:

  • Positive Inotropy: In the heart, elevated cAMP enhances the influx of calcium ions into cardiac muscle cells, resulting in increased myocardial contractility.

  • Vasodilation: In vascular smooth muscle, increased cAMP promotes relaxation, leading to systemic and pulmonary vasodilation, which reduces both preload and afterload on the heart.

This combined inotropic and vasodilatory action ("inodilation") improves cardiac output and reduces cardiac filling pressures in patients with heart failure.

Signaling Pathway of Milrinone

Milrinone_Signaling_Pathway cluster_cell Cardiomyocyte Milrinone Milrinone PDE3 Phosphodiesterase-3 (PDE3) Milrinone->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx promotes Contraction Increased Contractility Ca_Influx->Contraction DOREMI_Trial_Workflow Start Patient with Cardiogenic Shock Admitted to Cardiac ICU InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion Randomization Randomization (1:1) InclusionExclusion->Randomization MilrinoneArm Milrinone Infusion (Blinded) Randomization->MilrinoneArm Group A DobutamineArm Dobutamine Infusion (Blinded) Randomization->DobutamineArm Group B FollowUp Follow-up Until Hospital Discharge MilrinoneArm->FollowUp DobutamineArm->FollowUp PrimaryOutcome Assessment of Primary Composite Outcome FollowUp->PrimaryOutcome

A Comparative Guide to the Efficacy of Pelrinone in Beta-Blocker Resistant Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-blocker resistant heart failure represents a significant clinical challenge, where patients exhibit persistent symptoms of cardiac decompensation despite optimized beta-adrenergic blockade. In this context, inotropic agents that bypass the beta-adrenergic pathway are of considerable interest. This guide provides a comparative analysis of Pelrinone, a phosphodiesterase 3 (PDE3) inhibitor, against other inotropic agents for the management of this patient population.

A note on nomenclature: The term "this compound" is not widely found in scientific literature. It is likely a variant or misspelling of "Milrinone," a well-established PDE3 inhibitor. This guide will proceed using the data available for Milrinone to address the topic of PDE3 inhibition in beta-blocker resistant heart failure.

Milrinone is a positive inotrope and vasodilator used in patients with heart failure.[1] It is a phosphodiesterase 3 inhibitor that functions to increase the heart's contractility and decrease pulmonary vascular resistance.[2] This mechanism of action makes it a viable option for patients with beta-blocker resistant heart failure, as it does not rely on beta-adrenoreceptor stimulation.[3]

Mechanism of Action: this compound (Milrinone) vs. Alternatives

This compound (Milrinone) exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to enhanced protein kinase A (PKA) activity. PKA then phosphorylates various intracellular proteins, resulting in increased calcium influx and myofilament sensitivity to calcium, which collectively augment myocardial contractility.[2] This mechanism is distinct from that of beta-adrenergic agonists like dobutamine, which stimulate beta-1 adrenergic receptors to increase cAMP production. In patients on beta-blockers, the efficacy of dobutamine is often blunted, whereas the action of PDE3 inhibitors remains largely unaffected.[3][4]

Another alternative, Levosimendan, is a calcium sensitizer that enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing intracellular calcium concentrations or myocardial oxygen demand.[5] Its mechanism is also independent of beta-adrenergic stimulation.[5]

Signaling Pathway of this compound (Milrinone)

Figure 1: this compound (Milrinone) Signaling Pathway

Comparative Efficacy: Hemodynamic and Clinical Outcomes

The following tables summarize quantitative data from clinical studies comparing the performance of this compound (Milrinone) with Dobutamine and Levosimendan in patients with heart failure, including those on beta-blockers.

Table 1: Comparative Hemodynamic Effects

ParameterThis compound (Milrinone)DobutamineLevosimendan
Cardiac Index (L/min/m²) ↑ (increase preserved with beta-blockade)[1]↑ (response may be blunted by beta-blockers)[4][6]↑ (effect not attenuated by beta-blockers)[5][7]
Pulmonary Capillary Wedge Pressure (mmHg) ↓ (significant decline with beta-blockade)[1][8]↓ (decline may be attenuated by beta-blockers)[4]↓ (significant decrease)[7][9]
Systemic Vascular Resistance (dyne·s/cm⁵) ↓ (less pronounced than milrinone)↓[7][9]
Heart Rate (beats/min) ↔ / ↑ (less pronounced than dobutamine)↑ (significant increase)↔ / ↑[7]
Mean Pulmonary Artery Pressure (mmHg) ↓ (less consistent effect)↓[7]

Table 2: Comparative Clinical Outcomes

OutcomeThis compound (Milrinone) vs. DobutamineThis compound (Milrinone) vs. Levosimendan
Mortality No significant difference in short-term mortality in some studies; potential long-term survival benefit with milrinone in others.[3]Levosimendan showed a trend towards lower mortality, particularly in beta-blocked patients in some analyses.[5][9]
Arrhythmias Lower incidence of arrhythmias compared to dobutamine.Levosimendan is associated with an increased incidence of atrial fibrillation compared to dobutamine and placebo.[10]
Hypotension Can be a significant side effect.A common adverse effect due to vasodilation.[10]
Hospital Length of Stay No consistent difference.Data not directly comparing hospital stay for milrinone and levosimendan in beta-blocked patients is limited.
Efficacy in Beta-Blocked Patients Efficacy is maintained.[1]Efficacy is attenuated.[4][6]

Experimental Protocols

Protocol 1: Assessment of Myocardial Contractility via Isolated Langendorff Heart Preparation

This protocol describes a method for assessing the direct effects of inotropic agents on myocardial contractility in an ex vivo setting, independent of systemic neurohormonal influences.

1. Heart Isolation and Perfusion:

  • Anesthetize a laboratory animal (e.g., Sprague-Dawley rat) with sodium pentobarbital (150 mg/kg).[11]

  • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.[11][12]

  • Initiate retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C and a constant pressure of 80 mmHg.[11]

2. Contractility Measurement:

  • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure isovolumetric ventricular pressure.[11]

  • Record key parameters including left ventricular developed pressure (LVDP), the maximum rate of pressure rise (+dP/dt_max), and the maximum rate of pressure fall (-dP/dt_max) using a data acquisition system.[13]

3. Experimental Procedure:

  • Allow the heart to stabilize for a 20-30 minute equilibration period.[11]

  • Record baseline contractility measurements.

  • Infuse this compound (Milrinone) or a comparator drug at various concentrations into the perfusion buffer.

  • Record contractility parameters at each concentration to generate a dose-response curve.

Experimental Workflow for Inotrope Assessment

Experimental_Workflow Start Start Animal_Prep Animal Anesthesia and Heparinization Start->Animal_Prep Heart_Excision Heart Excision and Aortic Cannulation Animal_Prep->Heart_Excision Langendorff_Setup Mount on Langendorff Apparatus Heart_Excision->Langendorff_Setup Stabilization Equilibration Period (20-30 min) Langendorff_Setup->Stabilization Baseline_Measurement Record Baseline Contractility Data Stabilization->Baseline_Measurement Drug_Infusion Infuse Test Compound (e.g., this compound) Baseline_Measurement->Drug_Infusion Data_Recording Record Post-Infusion Contractility Data Drug_Infusion->Data_Recording Washout Washout Period Data_Recording->Washout Comparator_Infusion Infuse Comparator (e.g., Dobutamine) Washout->Comparator_Infusion Final_Data_Recording Record Final Contractility Data Comparator_Infusion->Final_Data_Recording Data_Analysis Data Analysis and Comparison Final_Data_Recording->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Ex Vivo Inotrope Efficacy Testing
Protocol 2: Measurement of Intracellular cAMP Levels via ELISA

This protocol outlines the steps for quantifying intracellular cAMP levels in cardiomyocytes following drug treatment, using a competitive enzyme-linked immunosorbent assay (ELISA).

1. Cell Culture and Treatment:

  • Culture primary cardiomyocytes or a suitable cell line (e.g., H9c2) in appropriate media.

  • Treat cells with this compound (Milrinone), a beta-agonist (e.g., isoproterenol) as a positive control, or vehicle for a specified duration.

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells with cold phosphate-buffered saline (PBS).

  • Add a specified volume of cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.[14]

3. ELISA Procedure (General Steps):

  • Prepare cAMP standards and samples. Some kits may require an acetylation step to increase sensitivity.[14][15]

  • Add standards and samples to the wells of an antibody-coated microplate.[2]

  • Add a fixed amount of HRP-conjugated cAMP to each well to compete with the cAMP in the samples for binding to the antibody.

  • Incubate the plate for a specified time at room temperature or 37°C.[2][16]

  • Wash the plate multiple times to remove unbound reagents.[2]

  • Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.[2]

  • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[2]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve. The amount of color is inversely proportional to the concentration of cAMP in the sample.

Logical Relationship of Therapeutic Options

Therapeutic_Options HF_Diagnosis Beta-Blocker Resistant Heart Failure Inotrope_Consideration Consideration of Inotropic Support HF_Diagnosis->Inotrope_Consideration Beta_Agonist Beta-Adrenergic Agonist (e.g., Dobutamine) Inotrope_Consideration->Beta_Agonist PDE3_Inhibitor PDE3 Inhibitor (e.g., this compound) Inotrope_Consideration->PDE3_Inhibitor Calcium_Sensitizer Calcium Sensitizer (e.g., Levosimendan) Inotrope_Consideration->Calcium_Sensitizer Beta_Agonist_Outcome Efficacy potentially blunted by beta-blockade Beta_Agonist->Beta_Agonist_Outcome PDE3_Outcome Efficacy maintained in beta-blockade PDE3_Inhibitor->PDE3_Outcome Calcium_Sensitizer_Outcome Efficacy independent of beta-receptors Calcium_Sensitizer->Calcium_Sensitizer_Outcome

Figure 3: Therapeutic Options in Beta-Blocker Resistant Heart Failure

Conclusion

This compound (Milrinone), a phosphodiesterase 3 inhibitor, presents a logical therapeutic option for patients with beta-blocker resistant heart failure due to its mechanism of action that is independent of beta-adrenergic stimulation. Clinical data suggests that its hemodynamic benefits are preserved in patients receiving beta-blockers. When compared to dobutamine, this compound (Milrinone) may offer an advantage in this specific patient population by avoiding the issue of receptor blockade. Levosimendan represents another viable alternative with a distinct mechanism of action. The choice of inotropic agent should be individualized based on the patient's hemodynamic profile, concurrent medications, and potential for adverse effects such as hypotension and arrhythmias. Further large-scale clinical trials are warranted to definitively establish the optimal inotropic support strategy in beta-blocker resistant heart failure.

References

A Comparative Analysis of Pelrinone and Olprinone for the Management of Congestive Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two phosphodiesterase III (PDE3) inhibitors, pelrinone (often referred to as milrinone) and olprinone, in the context of congestive heart failure (CHF). This document synthesizes experimental data on their mechanisms of action, hemodynamic effects, and clinical outcomes to assist researchers and drug development professionals in their understanding of these agents.

Mechanism of Action: Phosphodiesterase III Inhibition

Both this compound (milrinone) and olprinone exert their therapeutic effects by selectively inhibiting phosphodiesterase III, an enzyme predominantly found in cardiac and vascular smooth muscle.[1][2] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]

In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium homeostasis. This leads to an increased influx of calcium ions into the cells, resulting in enhanced myocardial contractility (positive inotropy) and an increased heart rate (chronotropy).[2][3]

In vascular smooth muscle cells, increased cAMP levels also activate PKA, which phosphorylates and inactivates myosin light-chain kinase. This prevents the phosphorylation of myosin, leading to vasodilation of both arteries and veins.[1] This vasodilation reduces both preload and afterload on the heart, decreasing the overall workload of the failing heart.[2]

cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Pelrinone_Olprinone This compound / Olprinone PDE3 Phosphodiesterase III (PDE3) Pelrinone_Olprinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Increased Ca2+ Influx (Cardiomyocyte) PKA->Ca_Influx MLCK_Inhibition Myosin Light-Chain Kinase Inhibition (Vascular Smooth Muscle) PKA->MLCK_Inhibition Contraction Increased Myocardial Contractility Ca_Influx->Contraction Vasodilation Vasodilation MLCK_Inhibition->Vasodilation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP

Diagram 1: Signaling pathway of this compound and Olprinone.

Hemodynamic Effects: A Comparative Overview

Both this compound and olprinone have been shown to produce beneficial hemodynamic changes in patients with congestive heart failure. These include an increase in cardiac index and a decrease in pulmonary capillary wedge pressure. However, there are some reported differences in their effects on systemic blood pressure.

A study comparing the hemodynamic effects of amrinone, milrinone (this compound), and olprinone after cardiopulmonary bypass in valvular cardiac surgery found that the systolic blood pressure in the milrinone group was significantly higher than that in the olprinone and amrinone groups after chest closure.[4] In the milrinone and amrinone groups, systolic blood pressure showed a significant increase after cardiopulmonary bypass, whereas it showed no significant change in the olprinone group.[4]

Hemodynamic ParameterThis compound (Milrinone)OlprinoneReference
Cardiac Index [4]
Pulmonary Capillary Wedge Pressure [5]
Systemic Vascular Resistance [6]
Systolic Blood Pressure ↑ (post-CPB)No significant change (post-CPB)[4]
Heart Rate No significant change[7]

Table 1: Comparative Hemodynamic Effects of this compound (Milrinone) and Olprinone. Note: ↑ indicates an increase, ↓ indicates a decrease.

Clinical Outcomes: A Retrospective Comparison

A retrospective study compared the clinical outcomes of 288 hospitalized patients with congestive heart failure treated with either milrinone (n=77) or olprinone (n=211).[8] The primary endpoint was a major adverse cardiovascular and cerebrovascular event (MACCE) or cardiac death by day 60.[8]

The study found that patients treated with milrinone had a greater incidence of MACCE or cardiac death compared to those treated with olprinone.[8] Multivariate Cox proportional hazard models identified milrinone treatment as an independent predictor of both MACCE and cardiac death.[8]

OutcomeThis compound (Milrinone)Olprinonep-valueHazard Ratio (95% CI) for MilrinoneReference
MACCE Higher IncidenceLower Incidence0.005 (log-rank)3.17 (1.64–6.10)[8]
Cardiac Death Higher IncidenceLower Incidence0.01 (log-rank)2.64 (1.42–4.91)[8]
MACCE in patients with Ischemic Heart Disease Higher IncidenceLower Incidence<0.001 (log-rank)-[8]
MACCE in patients with Chronic Kidney Disease (Stage ≥4) Higher IncidenceLower Incidence0.006 (log-rank)-[8]

Table 2: Clinical Outcomes of this compound (Milrinone) vs. Olprinone in Congestive Heart Failure.[8]

Furthermore, the study noted that oral administration of a β-blocker at discharge was significantly more frequent in patients treated with olprinone (63%) compared to those treated with milrinone (29%, P = 0.004).[8]

Experimental Protocols

While a detailed, standardized protocol for a head-to-head comparison is not available, a general experimental workflow for a clinical trial comparing these two agents can be synthesized from existing studies.

cluster_workflow Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Congestive Heart Failure) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Intravenous this compound (e.g., 50 mcg/kg loading dose, 0.375-0.75 mcg/kg/min infusion) Randomization->Group_A Group_B Group B: Intravenous Olprinone (Dosing as per protocol) Randomization->Group_B Monitoring Hemodynamic & Clinical Monitoring (e.g., Cardiac Index, PCWP, BP, HR, Adverse Events) Group_A->Monitoring Group_B->Monitoring Endpoint_Assessment Primary & Secondary Endpoint Assessment (e.g., MACCE, Cardiac Death, Changes in Hemodynamics) Monitoring->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Pelrinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the proper disposal of Pelrinone based on procedures for similar phosphodiesterase 3 inhibitors. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for this compound for detailed and accurate safety and disposal information. Adherence to federal, state, and local regulations is mandatory.

The safe and environmentally responsible disposal of this compound is a critical aspect of laboratory safety. As a potent pharmaceutical compound, improper disposal can lead to environmental contamination and may pose health risks. This guide outlines the essential procedures for handling and disposing of this compound waste in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. While specific information for this compound must be obtained from its SDS, related compounds are often categorized as toxic if swallowed, in contact with skin, or inhaled.[1] Therefore, appropriate personal protective equipment should be worn at all times.

Recommended PPE:

  • Eye Protection: Safety goggles or glasses with side shields.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: If working with powdered this compound or in a poorly ventilated area, a suitable respirator should be used to avoid inhalation of dust or aerosols.[2]

Waste Characterization and Segregation

A critical first step in the proper disposal of this compound is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) issued by the Environmental Protection Agency (EPA).[3] While this compound itself may not be listed as a hazardous waste, any mixtures or alterations could change its characteristics, necessitating a formal waste determination.[3]

All waste streams containing this compound must be identified and segregated from general laboratory waste.[2] This includes:

  • Unused or expired this compound powder

  • Solutions containing this compound

  • Contaminated labware (e.g., vials, pipette tips, syringes)[3]

  • Contaminated Personal Protective Equipment (PPE)[3]

Step-by-Step Disposal Protocol

Protocol 1: Routine Disposal of this compound Waste

  • Segregation: Collect all this compound-contaminated solid and liquid waste separately from other laboratory waste.[2]

  • Containerization:

    • Solid Waste: Place contaminated items such as gloves, wipes, and vials into a designated, durable, and leak-proof hazardous waste container.[2]

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and leak-proof container.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the name "this compound Waste," and a description of the contents (e.g., "this compound in 10% ethanol").[3]

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Incineration is a common disposal method for pharmaceutical waste.[4]

Note: Do not dispose of this compound waste down the drain or in the regular trash.[5] Wastewater treatment facilities are often not equipped to remove such pharmaceutical compounds, which can then contaminate waterways.[5][6]

Protocol 2: Management of this compound Spills

In the event of a this compound spill, immediate action is necessary to contain and clean the area.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended personal protective equipment.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[2]

    • Liquid Spills: Cover and absorb the spill with an inert, non-combustible absorbent material such as sand or diatomite.[2] Place the absorbed material into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.[2]

Summary of Safety and Disposal Information

The following table summarizes key safety and disposal data that should be confirmed with the this compound-specific Safety Data Sheet.

ParameterInformationSource
Chemical Name This compound-
CAS Number Consult SDS-
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled (assumed based on similar compounds)[1]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat, respirator (as needed)[1][2]
Incompatible Materials Strong oxidizing agents, acids, and bases[1][7]
Storage Conditions Store in a cool, well-ventilated place in a tightly closed container[8]
Disposal Method Incineration via a licensed hazardous waste disposal service[4]
Spill Cleanup Absorb with inert material for liquids; sweep carefully for solids[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PelrinoneDisposalWorkflow cluster_start cluster_characterization Waste Characterization cluster_spill Spill Management cluster_routine Routine Disposal cluster_end start Start: this compound Waste Generated waste_id Identify Waste Stream (Solid, Liquid, Contaminated PPE) start->waste_id is_spill Is it an Accidental Spill? waste_id->is_spill spill_protocol Follow Spill Management Protocol: 1. Contain 2. Clean 3. Decontaminate is_spill->spill_protocol Yes segregate Segregate from General Waste is_spill->segregate No report_spill Report to EHS spill_protocol->report_spill containerize Containerize in Labeled, Leak-Proof Container report_spill->containerize segregate->containerize store Store in Designated Secure Area containerize->store disposal Arrange for Professional Disposal (Contact EHS) store->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Pelrinone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for "Pelrinone." Based on phonetic similarity, this guide provides information for Milrinone . It is crucial to verify the chemical identity before proceeding with any handling or experimental work. This document is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Milrinone.

This guide aims to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. The following procedural, step-by-step guidance directly answers specific operational questions for the safe handling of Milrinone.

Hazard Identification and Classification

Milrinone is considered a hazardous substance.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2]

Hazard Summary Table

Hazard ClassCategory
Acute Oral ToxicityCategory 3
Acute Dermal ToxicityCategory 3
Acute Inhalation ToxicityCategory 3

Source: OSHA 29 CFR 1910.1200[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling Milrinone to minimize exposure risk.[3][4] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[5]

PPE Requirements Table

SituationRequired PPEAdditional Recommendations
General Laboratory Use Chemical-resistant gloves (Nitrile or latex), Laboratory coat, Safety glasses with side shields or goggles.[6]Double gloving should be considered.[7] Ensure gloves are compatible with the solvents being used.
Weighing/Compounding (powder) Two pairs of chemotherapy gloves, Disposable gown, Eye and face protection (face shield), NIOSH-certified N95 or N100 respirator.[3][5]Work should be performed in a chemical fume hood.[1][2]
Handling Solutions Chemical-resistant gloves, Laboratory coat, Safety glasses or goggles.[6]Wear a face shield if there is a risk of splashing.[3]
Large Spills Full body protective clothing, Breathing apparatus.[7]Evacuate the area and alert emergency responders.[7][8]

Handling and Storage Procedures

Operational Workflow for Handling Milrinone

Operational Workflow for Handling Milrinone receiving Receiving - Verify integrity of container - Store in a cool, dry, well-ventilated area - Keep refrigerated and locked up preparation Preparation (in Chemical Fume Hood) - Wear appropriate PPE (double gloves, gown, respirator) - Avoid dust formation receiving->preparation experiment Experimental Use - Handle with caution - Avoid personal contact and inhalation preparation->experiment waste_collection Waste Collection - Collect all contaminated materials - Segregate hazardous waste experiment->waste_collection spill_response Spill Response - Evacuate area - Wear appropriate PPE - Use dry clean up for powders - Place in suitable containers for disposal experiment->spill_response If spill occurs disposal Disposal - Dispose of in an approved waste disposal plant - Follow local, state, and federal regulations waste_collection->disposal

Caption: Workflow for the safe handling of Milrinone from receipt to disposal.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It should be kept refrigerated and stored locked up.[1]

Handling: Use only under a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing, and prevent dust formation.[1][7] Do not breathe dust, vapor, mist, or gas.[1] Wash hands thoroughly after handling.[1]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Immediate medical attention is required.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1][2]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]

Spill and Leak Procedures:

  • Minor Spills: Clean up spills immediately.[7] Use dry clean-up procedures and avoid generating dust.[7] Vacuum or sweep up the material and place it in a suitable container for disposal.[7] A vacuum cleaner must be fitted with a HEPA filter.[7]

  • Major Spills: Evacuate personnel from the area and move upwind.[7] Alert emergency responders.[7][8] Wear appropriate PPE, including respiratory protection.[7]

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1] Do not allow the material to enter sewers or waterways.

Experimental Protocols

Detailed experimental protocols for specific assays involving Milrinone are not publicly available in safety data sheets. Researchers should consult peer-reviewed scientific literature for established methodologies and adapt them to their specific research needs, ensuring that all safety precautions outlined in this guide are followed.

Logical Relationship for Safety Protocol Implementation

Logical Framework for Milrinone Safety Protocol risk_assessment Risk Assessment - Identify hazards - Evaluate exposure potential sops Develop Standard Operating Procedures (SOPs) - Handling - Storage - Disposal risk_assessment->sops training Personnel Training - SOPs - Emergency procedures - Proper PPE use sops->training implementation Protocol Implementation - Adherence to SOPs - Use of engineering controls training->implementation review Periodic Review and Update - Review incidents - Update SOPs as needed implementation->review review->risk_assessment Feedback Loop

Caption: Logical steps for establishing and maintaining a robust safety protocol for handling Milrinone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelrinone
Reactant of Route 2
Reactant of Route 2
Pelrinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。